C16-18:1 PE
Description
Properties
Molecular Formula |
C39H78NO7P |
|---|---|
Molecular Weight |
704.0 g/mol |
IUPAC Name |
2-azaniumylethyl [(2R)-3-hexadecoxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C39H78NO7P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-39(41)47-38(37-46-48(42,43)45-35-33-40)36-44-34-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h17,19,38H,3-16,18,20-37,40H2,1-2H3,(H,42,43)/b19-17-/t38-/m1/s1 |
InChI Key |
JJGMGPGKWYLISM-NPBIGWJUSA-N |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Function of C16-18:1 PE (1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, and biological significance of C16-18:1 PE, a key phospholipid in cellular membranes and a critical component in advanced drug delivery systems.
Core Structure and Chemical Identity
This compound is the common abbreviation for 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE). It is a glycerophospholipid, a class of lipids that form the backbone of cellular membranes.[1][2] The structure of this compound consists of a central glycerol (B35011) molecule esterified with a saturated fatty acid (palmitic acid) at the sn-1 position, a monounsaturated fatty acid (oleic acid) at the sn-2 position, and a phosphate (B84403) group at the sn-3 position. This phosphate group is further linked to an ethanolamine (B43304) head group.[3][4]
The specific combination of a saturated and an unsaturated fatty acid chain gives this compound unique biophysical properties that are critical to its function in biological and artificial membrane systems.[3]
Caption: Diagram of the chemical structure of this compound.
Physicochemical Properties
The unique structural arrangement of this compound dictates its physical and chemical characteristics, which are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C39H76NO8P | [5] |
| Molecular Weight | 718.0 g/mol | [5] |
| Appearance | White solid | [4] |
| Melting Point | >125°C (decomposes) | [6] |
| Solubility | Soluble in chloroform (B151607) and methanol. | [4] |
| Purity | Typically ≥98% | [2] |
| Storage Temperature | -20°C | [4] |
Biological Significance and Role in Signaling
While this compound is a structural component of cell membranes, its role extends beyond this passive function. Its specific shape and physicochemical properties are crucial for various cellular processes, which can be considered a form of biophysical signaling.
Membrane Fusion and Curvature Stress
Phosphatidylethanolamines (PEs), including this compound, are known as "cone-shaped" lipids. This is due to their small ethanolamine head group relative to the larger cross-sectional area of their acyl chains. This molecular geometry induces negative curvature strain in lipid bilayers, which is a critical factor in promoting membrane fusion.[7] This property is essential for numerous biological processes, such as vesicle trafficking, fertilization, and viral entry.
Caption: this compound induces negative curvature, promoting membrane fusion.
Endosomal Escape in Drug Delivery
In the context of drug delivery, particularly with lipid nanoparticles (LNPs) for mRNA therapies, the fusogenic nature of this compound is paramount for endosomal escape. After an LNP is internalized by a cell via endocytosis, it becomes trapped within an endosome. For the therapeutic payload (e.g., mRNA) to be effective, it must be released from the endosome into the cytoplasm. The acidic environment of the late endosome can protonate components of the LNP, and the presence of this compound facilitates the fusion of the LNP membrane with the endosomal membrane, leading to the release of the cargo.[8]
Caption: Workflow of this compound-mediated endosomal escape of LNPs.
Experimental Protocols
Preparation of Lipid Nanoparticles (LNPs) containing this compound
This protocol is a general guideline for the preparation of LNPs using this compound, often in combination with other lipids such as an ionizable lipid, cholesterol, and a PEGylated lipid.
Materials:
-
This compound (POPE)
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Cholesterol
-
PEGylated lipid (e.g., DMG-PEG2000)
-
mRNA or other nucleic acid cargo
-
Ethanol (B145695) (200 proof, RNase-free)
-
Citrate (B86180) buffer (10 mM, pH 3.0)
-
Phosphate-buffered saline (PBS), RNase-free
-
Microfluidic mixing device
Procedure:
-
Stock Solution Preparation:
-
Lipid Mixture Preparation:
-
In an RNase-free tube, combine the ethanolic lipid stock solutions in the desired molar ratio. A common ratio is 50:10:38.5:1.5 (ionizable lipid:this compound:cholesterol:PEGylated lipid).[8]
-
-
LNP Formulation:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture into one syringe and the mRNA solution into another.
-
Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic).
-
-
Purification:
-
Dialyze the resulting LNP solution against PBS to remove ethanol and non-encapsulated mRNA.
-
Concentrate the LNP solution using an appropriate method, such as centrifugal filtration.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Analysis of this compound by Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for the separation and qualitative analysis of phospholipids (B1166683).[6]
Materials:
-
Silica gel TLC plates
-
Developing solvent: A common system for phospholipids is chloroform/ethanol/water/triethylamine (30:35:7:35, v/v/v/v).[6]
-
Boric acid solution (1.8% w/v in ethanol) for plate impregnation (optional, improves separation of certain phospholipids).[6]
-
Lipid sample containing this compound dissolved in chloroform or a chloroform/methanol mixture.
-
Visualization reagent (e.g., primuline (B81338) spray, iodine vapor, or a phosphorus-specific stain).
Procedure:
-
Plate Preparation:
-
Sample Application:
-
Using a fine capillary or syringe, spot a small volume of the lipid sample onto the origin line of the TLC plate.
-
Allow the solvent to evaporate completely.
-
-
Development:
-
Place the TLC plate in a developing chamber containing the developing solvent. Ensure the solvent level is below the sample origin.
-
Allow the solvent to ascend the plate until it is near the top.
-
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front.
-
Air-dry the plate thoroughly.
-
Visualize the separated lipid spots using an appropriate reagent. This compound will appear as a distinct spot.
-
Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the sensitive and specific quantification of individual lipid species.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)
-
Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Reversed-phase C18 or HILIC chromatography column
General Protocol Outline:
-
Sample Preparation:
-
Extract total lipids from the sample matrix (e.g., cells, tissues, LNP formulation) using a method such as the Bligh-Dyer or Folch extraction.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).
-
Include an appropriate internal standard (e.g., a deuterated or odd-chain PE species) for accurate quantification.
-
-
LC Separation:
-
Inject the sample onto the chromatography column.
-
Elute the lipids using a gradient of mobile phases. A typical reversed-phase gradient might involve water/acetonitrile/methanol with additives like ammonium (B1175870) formate (B1220265) or formic acid. A HILIC separation would use a different solvent system.
-
-
MS Detection:
-
Ionize the eluting lipids using electrospray ionization (ESI), typically in positive or negative ion mode.
-
Detect this compound using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, or by its accurate mass on a high-resolution instrument. The specific precursor and product ions for this compound would be determined empirically or from the literature.
-
-
Quantification:
-
Integrate the peak area of the this compound and the internal standard.
-
Calculate the concentration of this compound in the original sample by comparing the peak area ratio to a standard curve prepared with known amounts of a this compound standard.
-
Caption: A typical workflow for the quantitative analysis of this compound.
Conclusion
This compound is a phospholipid of significant interest due to its fundamental role in membrane biology and its enabling function in advanced drug delivery systems. Its unique structure, characterized by a saturated palmitoyl (B13399708) chain and an unsaturated oleoyl (B10858665) chain, imparts critical biophysical properties that promote membrane fusion and endosomal escape. A thorough understanding of its structure, properties, and the experimental methods for its analysis is essential for researchers and professionals in the fields of biochemistry, cell biology, and pharmaceutical development.
References
- 1. US20130037977A1 - Preparation of Lipid Nanoparticles - Google Patents [patents.google.com]
- 2. caymanchem.com [caymanchem.com]
- 3. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]
- 4. 1-Palmitoyl-2-oleoyl-sn-Glycero-3-Phosphorethanolamine - CD BioSustainable [sustainable-bio.com]
- 5. scbt.com [scbt.com]
- 6. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to C16-18:1 Phosphatidylethanolamine (POPE): Natural Sources, Abundance, and Biological Roles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (C16-18:1 PE or POPE), a significant phospholipid in biological systems. We will delve into its natural distribution, quantitative abundance, and its multifaceted roles in cellular structure and signaling. This document also includes detailed experimental protocols for its analysis and visual representations of its metabolic pathways.
Introduction to C16-18:1 Phosphatidylethanolamine (B1630911) (POPE)
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) is a glycerophospholipid with a saturated palmitic acid (C16:0) at the sn-1 position and a monounsaturated oleic acid (C18:1) at the sn-2 position of the glycerol (B35011) backbone. As a major constituent of cellular membranes, POPE plays a crucial role in maintaining membrane fluidity, integrity, and function. Its conical shape, arising from the small ethanolamine (B43304) headgroup relative to its acyl chains, imparts a negative curvature to membranes, which is vital for processes like membrane fusion and fission.[]
Natural Sources and Abundance of this compound
This compound is ubiquitously found across various biological kingdoms, from prokaryotes to eukaryotes. Its abundance varies significantly depending on the organism, tissue type, and even the specific cellular membrane.
Abundance in Mammalian Systems
In mammals, POPE is a prominent phosphatidylethanolamine species, particularly enriched in the nervous system. It is a key component of brain cell membranes, contributing to the unique physical properties of myelin.[2]
Abundance in Microorganisms
Bacteria and yeast utilize POPE as a major membrane phospholipid. In Escherichia coli, for instance, phosphatidylethanolamine is the most abundant phospholipid, and POPE is a significant molecular species within this class.[3][4] Studies on model membranes mimicking the E. coli inner membrane have used high concentrations of POPE, ranging from 65% to 80%, to replicate its natural abundance.[5] In the budding yeast Saccharomyces cerevisiae, phosphatidylethanolamine constitutes a significant portion of the lipidome, and this compound is one of the major molecular species.[6][7][8][9]
Abundance in Plants
Plants also synthesize and utilize this compound as a component of their cellular membranes, although its relative abundance can vary between plant species and different plant tissues.
Table 1: Quantitative Abundance of this compound in Various Natural Sources
| Organism/Tissue | Sample Type | Abundance (mol % of total PE or total lipids) | Reference(s) |
| Escherichia coli | Inner Membrane Model | 65 - 80% of total phospholipids (B1166683) | [5] |
| Saccharomyces cerevisiae | Whole cell | PE is ~14.9% of total lipids; C16:0/18:1 is a major PE species | [6] |
| Human | Brain Cortex | Predominant PE species | [10] |
| Human | Plasma | Detected and quantifiable | [11] |
| Mouse | Brain | Identified as a metabolite | [2] |
| Trypanosoma brucei | Whole cell | Reported as present | [2] |
Note: The data presented is a summary from various studies and methodologies. Direct comparisons should be made with caution.
Experimental Protocols
Accurate quantification of this compound requires robust extraction and analytical methods. Below are detailed protocols for lipid extraction and subsequent analysis by LC-MS/MS.
Lipid Extraction: Modified Folch Method
This method is a gold standard for total lipid extraction from biological tissues.[12][13][14][15]
Materials:
-
Tissue sample
-
Chloroform (B151607) (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenization: Homogenize the tissue sample with a chloroform/methanol (2:1, v/v) mixture. The final volume should be 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent mixture).
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.
-
Separation of Liquid Phase: Centrifuge the homogenate to pellet solid debris and recover the liquid phase.
-
Washing: Add 0.2 volumes of 0.9% NaCl solution to the collected liquid phase (e.g., 4 mL for 20 mL of extract).
-
Phase Separation: Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to separate the mixture into two phases.
-
Collection of Lipid Phase: Carefully remove the upper aqueous phase. The lower chloroform phase contains the lipids.
-
Drying: Evaporate the chloroform from the lower phase under a vacuum using a rotary evaporator or under a stream of nitrogen.
-
Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform or methanol) and store under an inert atmosphere at -20°C or lower.
Caption: Workflow for the Modified Folch Lipid Extraction Method.
Absolute Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of lipid species.[16][17][18][19]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
-
C18 reversed-phase column
Reagents:
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate
-
Internal Standard: A commercially available deuterated or 13C-labeled PE standard (e.g., d7-PE(16:0/18:1))
Procedure:
-
Sample Preparation: Prepare a dilution series of a this compound standard of known concentration for the calibration curve. Spike a known amount of the internal standard into both the calibration standards and the unknown lipid extracts.
-
Chromatographic Separation: Inject the samples onto the C18 column. Use a gradient elution with increasing percentage of Mobile Phase B to separate the different lipid classes and species.
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode for PE analysis. Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole mass spectrometer.
-
MRM Transition for this compound: Monitor the transition from the precursor ion (m/z 716.5 for [M-H]⁻) to specific product ions corresponding to the fatty acyl chains (e.g., m/z 255.2 for palmitate and m/z 281.2 for oleate).
-
MRM Transition for Internal Standard: Monitor the specific precursor-to-product ion transition for the chosen internal standard.
-
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Use this curve to determine the concentration of this compound in the unknown samples.
Caption: Workflow for LC-MS/MS-based quantification of this compound.
Signaling and Metabolic Pathways
While this compound is primarily known for its structural role in membranes, it is also involved in cellular signaling, mainly as a precursor to other signaling molecules.
Biosynthesis and Degradation of Phosphatidylethanolamine
PE is synthesized through two main pathways: the Kennedy pathway (CDP-ethanolamine pathway) in the endoplasmic reticulum and the phosphatidylserine (B164497) decarboxylase (PSD) pathway in the mitochondria.[14][15]
Caption: Major biosynthetic pathways of phosphatidylethanolamine.
Role as a Precursor in Endocannabinoid Synthesis
Phosphatidylethanolamine can be N-acylated to form N-acyl-phosphatidylethanolamine (NAPE). Specific NAPEs, such as those containing arachidonic acid, are precursors to endocannabinoids like anandamide. While this compound does not directly lead to anandamide, the general pathway highlights the role of PE as a precursor pool for signaling lipids.
Caption: General pathway for endocannabinoid synthesis from PE.
Conclusion
This compound is a fundamental component of cellular membranes across a wide range of organisms. Its unique structural properties are essential for membrane dynamics, and it serves as a key node in lipid metabolism, providing the substrate for the synthesis of other phospholipids and signaling molecules. The quantitative data and detailed methodologies provided in this guide offer a valuable resource for researchers investigating the roles of this important lipid in health and disease. Further research into the specific signaling functions of this compound may uncover novel therapeutic targets for a variety of human diseases.
References
- 2. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine | C39H76NO8P | CID 5283496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. A Minimalist Model Lipid System Mimicking the Biophysical Properties of Escherichia coli’s Inner Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global analysis of the yeast lipidome by quantitative shotgun mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Lipidome disruption in Alzheimer’s disease brain: detection, pathological mechanisms, and therapeutic implications | springermedizin.de [springermedizin.de]
- 11. waters.com [waters.com]
- 12. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 13. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 14. mmpc.org [mmpc.org]
- 15. aocs.org [aocs.org]
- 16. An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 18. Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
The Pivotal Role of C16-18:1 PE in Shaping Cellular Membranes: A Technical Guide to Membrane Curvature and Fusion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylethanolamines (PEs), and specifically 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (C16-18:1 PE or POPE), are fundamental components of biological membranes that play a critical role in dynamic cellular processes such as membrane fusion, fission, and vesicle trafficking.[1][2] This in-depth technical guide explores the core functions of this compound, focusing on its intrinsic ability to induce negative membrane curvature and thereby facilitate membrane fusion events. We will delve into the biophysical properties of this cone-shaped phospholipid, present quantitative data on its effects, and provide detailed experimental protocols for studying its role in model membrane systems. This guide is intended to be a comprehensive resource for researchers and professionals in cell biology and drug development seeking to understand and manipulate membrane dynamics.
Introduction: The Significance of Phosphatidylethanolamine
Phosphatidylethanolamine (PE) is the second most abundant phospholipid in cellular membranes, constituting up to 25% of total phospholipids (B1166683).[2] In human physiology, PE is particularly enriched in nervous tissue, making up 45% of the phospholipids in the white matter of the brain, nerves, and spinal cord.[1] Its unique structural properties, characterized by a small, polar ethanolamine (B43304) headgroup and a glycerol (B35011) backbone with two fatty acid chains, impart a cone-like molecular shape.[2][] This geometry is a key determinant of its primary function: the regulation of membrane curvature.[1][2]
The specific species, this compound, also known as POPE, features a saturated palmitic acid (C16:0) at the sn-1 position and an unsaturated oleic acid (C18:1) at the sn-2 position. This combination of a saturated and an unsaturated acyl chain enhances its propensity to induce negative curvature, making it a crucial player in the formation of non-lamellar lipid phases, which are essential intermediates in membrane fusion and fission.[]
The Biophysical Basis of this compound's Function
The ability of this compound to influence membrane architecture stems from its intrinsic molecular shape. The small headgroup occupies less space than the splayed acyl chains, resulting in a conical geometry. This inherent shape favors the formation of curved membrane structures.[2][4] When incorporated into a lipid bilayer, POPE molecules generate stress on the membrane, promoting bending away from the headgroup region, a phenomenon known as negative curvature.[][5]
This property is fundamental to several cellular processes:
-
Membrane Fusion and Fission: During fusion, the outer leaflets of two opposing membranes merge, forming a stalk-like intermediate. The negative curvature induced by POPE helps stabilize this highly curved structure, lowering the energy barrier for fusion to proceed.[6][7] Similarly, during fission, POPE is thought to accumulate at the neck of a budding vesicle, facilitating its scission from the parent membrane.
-
Vesicle Formation: The budding of transport vesicles from organelles like the endoplasmic reticulum and Golgi apparatus requires the membrane to curve. POPE contributes to this process, enabling the formation of these essential cellular carriers.[2]
-
Protein Interaction and Function: The curvature and packing defects created by POPE can influence the localization and activity of membrane proteins.[8] Some proteins are known to preferentially bind to curved membrane regions, and POPE can help create these microenvironments.
Quantitative Analysis of this compound-Induced Curvature
The tendency of a lipid to induce curvature is quantified by its spontaneous curvature (J₀). A negative J₀ indicates a preference for inverted hexagonal (HII) phases, characteristic of cone-shaped lipids like POPE. The following table summarizes key quantitative data related to the biophysical properties of this compound and related lipids.
| Parameter | Lipid | Value | Temperature (°C) | Method | Reference |
| Spontaneous Curvature (J₀) | POPE | -0.33 nm⁻¹ | 37 | Small-Angle X-ray Scattering (SAXS) | [9] |
| POPE | -0.35 nm⁻¹ | 55 | Small-Angle X-ray Scattering (SAXS) | [9] | |
| DOPE | -0.36 nm⁻¹ | 20 | X-ray Diffraction | [10] | |
| POPC | -0.07 nm⁻¹ | 37 | Small-Angle X-ray Scattering (SAXS) | [9] | |
| Melting Temperature (Tm) | Di-oleoyl-PE | -16 °C | - | - | [1] |
| Di-oleoyl-PC | -20 °C | - | - | [1] | |
| Di-palmitoyl-PE | 63 °C | - | - | [1] | |
| Di-palmitoyl-PC | 41 °C | - | - | [1] | |
| Monolayer Gaussian Curvature Modulus Difference (Δκ̄m) | POPE vs. POPC | 2.0 - 4.0 kcal/mol | - | Thermodynamic Integration Simulation | [11] |
| Monolayer Intrinsic Curvature Difference (ΔJ₀) | POPE vs. POPC | -0.018 ± 0.001 Å⁻¹ | - | Thermodynamic Integration Simulation | [11] |
Visualizing the Role of this compound
To better understand the processes influenced by this compound, the following diagrams illustrate key concepts and workflows.
Caption: Molecular shape of lipids determines membrane curvature.
Caption: Key stages of membrane fusion facilitated by this compound.
Caption: General workflow for preparing unilamellar lipid vesicles.
Detailed Experimental Protocols
Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
This protocol describes the preparation of LUVs with a defined lipid composition, a common starting point for membrane fusion and curvature studies.[12][13]
Materials:
-
This compound (POPE), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), and other desired lipids in chloroform (B151607).
-
Chloroform and/or methanol.
-
Hydration buffer (e.g., PBS, HEPES buffer).
-
Mini-extruder apparatus.
-
Polycarbonate membranes with desired pore size (e.g., 100 nm).
-
Round-bottom flask.
-
Rotary evaporator or nitrogen stream.
-
Vacuum pump.
Procedure:
-
Lipid Mixture Preparation: In a clean round-bottom flask, combine the desired lipids dissolved in chloroform to achieve the target molar ratios. A typical starting point for studying POPE's effects is a mixture of POPC and POPE.
-
Thin Film Formation: Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin, uniform lipid film on the inner surface of the flask.
-
Residual Solvent Removal: Place the flask under high vacuum for at least 2 hours to remove any residual chloroform.
-
Hydration: Add the desired aqueous buffer to the flask. The volume should be calculated to achieve the desired final lipid concentration (e.g., 1-5 mg/mL). Hydrate the lipid film by vortexing or gentle shaking at a temperature above the phase transition temperature of all lipids in the mixture. This results in the formation of multilamellar vesicles (MLVs).
-
Extrusion:
-
Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Load the MLV suspension into one of the syringes.
-
Pass the lipid suspension through the membranes by pushing the syringe plunger. Repeat this process an odd number of times (e.g., 21 times) to ensure a homogenous population of LUVs.
-
Fluorescence-Based Membrane Fusion Assay
This assay monitors the mixing of lipids between two populations of vesicles, one labeled with a fluorescent probe.[14][15]
Materials:
-
Two populations of LUVs (prepared as in 5.1), one designated as "labeled" and the other as "unlabeled".
-
Fluorescent lipid probe (e.g., a FRET pair like NBD-PE and Rhodamine-PE, or a self-quenching dye like Octadecyl-Rhodamine B (R18)).
-
Fusion buffer (e.g., HEPES buffer with desired ionic strength and pH).
-
Fluorometer.
-
Triton X-100 (for determining maximum fluorescence).
Procedure:
-
Vesicle Preparation:
-
Prepare unlabeled LUVs with the desired lipid composition (e.g., POPC/POPE).
-
Prepare labeled LUVs by incorporating a small mole percentage (e.g., 1-2 mol%) of the fluorescent probe(s) into the lipid mixture before film formation.
-
-
Fusion Reaction:
-
In a cuvette, add the unlabeled vesicles to the fusion buffer.
-
Place the cuvette in the fluorometer and record the baseline fluorescence.
-
Initiate the fusion reaction by adding the labeled vesicles to the cuvette. The ratio of labeled to unlabeled vesicles is typically 1:9 or 1:4.
-
Monitor the change in fluorescence over time. An increase in NBD fluorescence (for the FRET pair) or R18 fluorescence indicates lipid mixing.
-
-
Maximum Fluorescence Determination: At the end of the experiment, add a small amount of Triton X-100 to the cuvette to completely disrupt the vesicles and achieve maximum dilution of the fluorescent probe. This value represents 100% lipid mixing.
-
Data Analysis: The percentage of fusion is calculated as: % Fusion = [(F(t) - F₀) / (F_max - F₀)] * 100 where F(t) is the fluorescence at time t, F₀ is the initial fluorescence, and F_max is the maximum fluorescence after adding Triton X-100.
Measurement of Membrane Curvature
Several techniques can be employed to measure membrane curvature or the propensity of lipids to induce curvature.[16][17][18] One common method involves Small-Angle X-ray Scattering (SAXS) on inverted hexagonal phases.[9]
Principle: Lipids with negative spontaneous curvature, like POPE, can form non-lamellar inverted hexagonal (HII) phases in aqueous solution. SAXS can be used to determine the lattice parameters of this phase, from which the spontaneous curvature of the lipid monolayer can be calculated.
General Procedure (Conceptual):
-
Sample Preparation: Hydrate the lipid of interest (e.g., POPE) to form the HII phase. To measure the spontaneous curvature of bilayer-forming lipids, they are incorporated at varying concentrations into a host lipid that readily forms the HII phase (e.g., DOPE).
-
SAXS Measurement: The sample is exposed to a collimated X-ray beam, and the scattered X-rays are detected. The resulting scattering pattern provides information about the periodic structures in the sample.
-
Data Analysis: The positions of the diffraction peaks in the SAXS pattern are used to calculate the lattice parameter of the HII phase. By measuring this parameter under different conditions (e.g., varying hydration or temperature), the spontaneous curvature of the lipid monolayer can be determined.
Conclusion and Future Directions
This compound (POPE) is a key modulator of membrane architecture and dynamics. Its intrinsic negative curvature is not merely a structural feature but a functional imperative for a host of cellular processes, most notably membrane fusion. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted roles of this critical phospholipid.
Future research will likely focus on the interplay between this compound and specific proteins involved in membrane remodeling, such as SNAREs in synaptic vesicle fusion and dynamin in endocytosis.[14] Furthermore, understanding how the lipid environment, including the presence of this compound, influences the efficacy of membrane-active drugs and nanoparticles is a promising avenue for therapeutic development. The continued application of advanced biophysical techniques and computational modeling will undoubtedly provide deeper insights into the complex and dynamic world of cellular membranes.
References
- 1. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. Membrane curvature - Wikipedia [en.wikipedia.org]
- 6. Effect of Phosphatidylethanolamine and Oleic Acid on Membrane Fusion: Phosphatidylethanolamine Circumvents the Classical Stalk Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 9. Monolayer spontaneous curvature of raft-forming membrane lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Curvature energetics determined by alchemical simulation on four topologically distinct lipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmiweb.com [pharmiweb.com]
- 13. mse.iastate.edu [mse.iastate.edu]
- 14. Simultaneous lipid and content mixing assays for in vitro reconstitution studies of synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A lipid mixing assay to accurately quantify the fusion of outer membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A review on the measurement of the bending rigidity of lipid membranes - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. researchgate.net [researchgate.net]
A Technical Guide to C16-18:1 Phosphatidylethanolamine and its Distinction Among Phosphatidylethanolamine Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylethanolamines (PEs) are a crucial class of glycerophospholipids, second only to phosphatidylcholines (PCs) in abundance within mammalian cell membranes.[1][2] They play integral roles in a multitude of cellular processes, including maintaining membrane structure, facilitating membrane fusion and fission, and participating in vital signaling pathways like autophagy.[2][3][4] The specific biological function of a PE molecule is significantly influenced by the composition of its fatty acyl chains. This guide provides a detailed examination of a specific and highly prevalent PE species, C16-18:1 PE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine), comparing its structure and function to other phosphatidylethanolamines. We will delve into its role in cellular pathways, present comparative data in structured tables, and provide detailed experimental protocols for its analysis.
Introduction to Phosphatidylethanolamines (PE)
Phosphatidylethanolamine (B1630911) is a key phospholipid in all living cells, making up about 15-25% of total phospholipids (B1166683) in mammalian cells.[2][5] Its concentration is particularly high in the inner mitochondrial membrane, where it can constitute up to 40% of the phospholipids.[5]
General Structure
All PEs share a common architecture: a glycerol (B35011) backbone, two fatty acid chains attached at the sn-1 and sn-2 positions, and a phosphoethanolamine head group at the sn-3 position.[1][3] This amphipathic nature, with a hydrophilic head and hydrophobic tails, is fundamental to its role in forming lipid bilayers.[3] A key characteristic of PE is its small, polar ethanolamine (B43304) head group, which, in proportion to its large acyl chains, gives the molecule a "cone" shape.[2] This geometry is critical for inducing negative curvature in membranes, a property essential for processes like membrane fusion, fission, and vesicle formation.[1][2][]
Diversity of PE Species
The term "phosphatidylethanolamine" refers to a large class of molecules, not a single one.[5] The diversity arises from the vast number of possible fatty acid combinations at the sn-1 and sn-2 positions. These acyl chains can vary in length and degree of saturation.[1][5] Typically, the sn-1 position is occupied by a saturated fatty acid (like palmitic acid, C16:0), while the sn-2 position often contains an unsaturated fatty acid (like oleic acid, C18:1, or arachidonic acid, C20:4).[7] This variation significantly impacts the biophysical properties of the membrane, such as fluidity.[3][5] Saturated chains allow for tight packing, reducing fluidity, whereas unsaturated chains introduce "kinks" that increase membrane flexibility.[3][5]
This compound: A Prevalent and Functionally Significant Species
This compound, also known as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE), is one of the most abundant PE species in many mammalian cell membranes, including those of the human cortex and fibroblasts.[8] Its structure, featuring a saturated C16:0 (palmitic) acid at the sn-1 position and a monounsaturated C18:1 (oleic) acid at the sn-2 position, gives it unique properties.
This asymmetrical acyl chain composition is crucial for its role in promoting negative membrane curvature and facilitating events like membrane fusion.[] this compound is frequently used in research to construct model membranes for studying membrane dynamics, lipid-protein interactions, and the formation of non-lamellar phases.[] Furthermore, its defined structure makes it a valuable analytical standard in lipidomics for the quantification of other PE species.[] In the context of drug delivery, this compound is incorporated into lipid nanoparticles (LNPs) to improve the delivery efficiency of mRNA by promoting membrane fusion and enhancing endosomal escape.[9][10]
Comparative Analysis of PE Species
The functional differences between PE species are largely dictated by their acyl chain composition. A comparison of this compound with other common PEs highlights these distinctions.
| Property | This compound (POPE) | Di-Saturated PE (e.g., C16:0/C16:0, DPPE) | Polyunsaturated PE (PUFA-PE) (e.g., C18:0/C20:4, SAPE) | Ether-Linked PE (Plasmalogen) (e.g., PE(P-18:0/20:4)) |
| sn-1 Acyl Chain | C16:0 (Saturated) | C16:0 (Saturated) | C18:0 (Saturated) | O-alkenyl ether linkage (e.g., C18:0) |
| sn-2 Acyl Chain | C18:1 (Monounsaturated) | C16:0 (Saturated) | C20:4 (Polyunsaturated) | C20:4 (Polyunsaturated) |
| Membrane Fluidity | Intermediate | Low (promotes rigid, ordered domains) | High (promotes fluid, disordered domains) | High |
| Membrane Curvature | Promotes negative curvature[] | Less effective at inducing curvature | Strongly promotes negative curvature | Promotes non-lamellar structures |
| Susceptibility to Oxidation | Low to moderate | Very Low | Very High | High (vinyl-ether bond is a target) |
| Primary Role in Ferroptosis | Potentially protective (reduces PUFA-PLs) | Protective | Pro-ferroptotic (substrate for lipid peroxidation)[11] | Protective (can act as an antioxidant)[12] |
| Role in Membrane Fusion | High (facilitates fusion events)[][9] | Low | High | High |
Signaling Pathways and Cellular Functions
PEs are not merely structural components; they are active participants and precursors in numerous cellular pathways.
PE Biosynthesis
Cells synthesize PE through four distinct but partially redundant pathways, underscoring its importance.[2][13] The two primary routes are the CDP-ethanolamine (Kennedy) pathway, located in the endoplasmic reticulum (ER), and the phosphatidylserine (B164497) decarboxylase (PSD) pathway in the mitochondria.[2][5] Both pathways are essential for mammalian development.[2][13]
Caption: The two major pathways for phosphatidylethanolamine (PE) biosynthesis in mammalian cells.
Autophagy
Autophagy is a cellular recycling process essential for removing damaged organelles and protein aggregates.[14][15] PE plays a direct and indispensable role in this pathway. During the formation of the autophagosome, the ubiquitin-like protein Atg8 (or its mammalian homolog LC3) is covalently conjugated to PE.[14][16] This lipidation event anchors LC3/Atg8 to the nascent autophagosomal membrane, which is critical for the expansion and closure of the vesicle.[1][14] The availability of PE can be a rate-limiting factor for functional autophagy, and increasing cellular PE levels has been shown to enhance autophagic flux and extend lifespan in various organisms.[15][17]
Caption: The role of PE in the lipidation of LC3/Atg8 during autophagosome formation.
Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The primary substrates for this peroxidation are phospholipids containing polyunsaturated fatty acids (PUFA-PLs), particularly PE species with arachidonic acid (C20:4) or adrenic acid (C22:4).[11] Therefore, the abundance of these PUFA-PEs makes a cell more sensitive to ferroptosis. Conversely, lipids that replace or reduce the relative abundance of PUFA-PLs, such as those containing monounsaturated fatty acids (MUFAs), can confer resistance. This compound contains the MUFA oleic acid (C18:1) and is not a direct substrate for the pro-ferroptotic peroxidation cascade. Its synthesis and incorporation into membranes can decrease the proportion of vulnerable PUFA-PEs, thus having a protective effect against ferroptosis.[11] In contrast, ether-linked plasmalogens, while often containing PUFAs, can also play a protective role by scavenging free radicals.[12]
Experimental Protocols
Accurate analysis of specific PE species like this compound requires robust methodologies for extraction and quantification.
Protocol: Lipid Extraction from Cultured Cells (Bligh-Dyer Method)
This protocol is a widely used liquid-liquid extraction method for isolating lipids from biological samples.[18]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH), HPLC grade
-
Chloroform (CHCl₃), HPLC grade
-
Deionized water (H₂O)
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge (refrigerated)
-
Nitrogen gas stream evaporator
Procedure:
-
Cell Harvesting: Aspirate culture medium and wash cell monolayer (e.g., 10 cm dish) twice with 5 mL of ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and transfer the cell suspension to a glass centrifuge tube.
-
Solvent Addition (Single Phase): To the 1 mL cell suspension, add 3.75 mL of a pre-mixed Chloroform:Methanol (1:2, v/v) solution. Vortex vigorously for 1 minute to create a single-phase mixture and lyse the cells.
-
Phase Separation: Add 1.25 mL of Chloroform and vortex for 30 seconds. Then, add 1.25 mL of deionized water and vortex again for 30 seconds. The final solvent ratio will be approximately Chloroform:Methanol:Water (2:2:1.8).
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C. This will separate the mixture into two distinct phases: an upper aqueous (methanolic) phase and a lower organic (chloroform) phase containing the lipids. A protein disk may be visible at the interface.
-
Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette, being cautious not to disturb the protein interface, and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas.
-
Storage: Resuspend the dried lipid film in a suitable solvent (e.g., Chloroform:Methanol 2:1) for storage at -80°C until analysis.
Protocol: Quantification of PE Species by LC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the gold standard for sensitive and specific quantification of lipid species.[3][19][20][21]
Instrumentation:
-
UPLC/HPLC system
-
Triple quadrupole or QTRAP mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Resuspend the dried lipid extract (from Protocol 5.1) in a known volume of a suitable injection solvent (e.g., Methanol/Chloroform/Isopropanol mixture). Add an internal standard mixture containing a non-endogenous PE species (e.g., PE(17:0/17:0)) for accurate quantification.
-
Chromatographic Separation: Inject the sample onto a C18 reverse-phase column. Use a gradient elution program with mobile phases typically consisting of acetonitrile/water and isopropanol/acetonitrile, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization. The gradient separates lipid classes and individual species based on their polarity and acyl chain length.
-
Mass Spectrometric Detection: Operate the mass spectrometer in a positive or negative ion mode. For PE analysis, a common method is to use a neutral loss scan in positive mode (neutral loss of 141 Da, corresponding to the phosphoethanolamine head group) or a precursor ion scan in negative mode (scanning for the m/z of specific fatty acid fragments).
-
Quantification: For targeted quantification, use the Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for each PE species of interest (e.g., for this compound) and for the internal standard.
-
Data Analysis: Integrate the peak areas for each MRM transition. Calculate the concentration of each PE species by comparing its peak area to the peak area of the known amount of internal standard.
Caption: A typical experimental workflow for the analysis of PE species from biological samples.
Conclusion
Phosphatidylethanolamines are a diverse and functionally critical class of lipids. The specific acyl chain composition of a PE molecule, such as in this compound, dictates its biophysical properties and its precise role in cellular health and disease. This compound's unique structure, with one saturated and one monounsaturated fatty acid, makes it particularly adept at modulating membrane dynamics and facilitating fusion events, while distinguishing its role in processes like ferroptosis from its polyunsaturated counterparts. Understanding the differences between individual PE species is paramount for researchers in cell biology, lipidomics, and for professionals developing advanced therapeutic delivery systems like lipid nanoparticles. The methodologies outlined here provide a framework for the accurate investigation of these vital molecules.
References
- 1. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 5. Phosphatidylethanolamines - Key lipids in cellular function and membrane integrity - biocrates life sciences gmbh [biocrates.com]
- 7. The role of PS 18:0/18:1 in membrane function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Peroxisome-driven ether-linked phospholipids biosynthesis is essential for ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphatidylethanolamine Metabolism in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphatidylethanolamine positively regulates autophagy and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphatidylethanolamine positively regulates autophagy and longevity. | Sigma-Aldrich [sigmaaldrich.com]
- 16. Autophagy - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. studysmarter.co.uk [studysmarter.co.uk]
- 19. mdpi.com [mdpi.com]
- 20. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Liquid chromatography mass spectrometry-based profiling of phosphatidylcholine and phosphatidylethanolamine in the plasma and liver of acetaminophen-induced liver injured mice - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Biosynthesis of 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphoethanolamine (C16-18:1 PE): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE), a specific molecular species of the lipid class phosphatidylethanolamine (B1630911) (PE), is a crucial component of cellular membranes. Its unique structure, featuring a saturated palmitic acid (16:0) at the sn-1 position and an unsaturated oleic acid (18:1) at the sn-2 position of the glycerol (B35011) backbone, imparts distinct biophysical properties to membranes, influencing their fluidity, curvature, and function. This technical guide provides an in-depth exploration of the chemical synthesis and intricate biosynthetic pathways of C16-18:1 PE, offering valuable insights for researchers in lipidomics, cell biology, and drug development.
Chemical Synthesis of this compound (POPE)
The chemical synthesis of asymmetrically acylated phospholipids (B1166683) like POPE is a multi-step process that requires careful control of protecting groups and reaction conditions to achieve the desired stereospecificity and purity. The general strategy involves the sequential acylation of a glycerol backbone, followed by the introduction of the phosphoethanolamine headgroup.
Generalized Synthetic Workflow
The chemical synthesis of POPE can be conceptualized through the following workflow, which outlines the key stages from starting materials to the final purified product.
Caption: A generalized workflow for the chemical synthesis of this compound (POPE).
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example of a chemical synthesis approach for POPE. It is important to note that specific reagents, solvents, and reaction times may be optimized based on laboratory conditions and desired scale.
Materials:
-
sn-Glycero-3-phosphocholine (GPC) or a suitably protected glycerol derivative
-
Palmitic acid
-
Oleic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Phospholipase D (for enzymatic headgroup exchange)
-
Ethanolamine
-
Protecting group reagents (e.g., tert-Butyldimethylsilyl chloride)
-
Deprotection reagents (e.g., Trifluoroacetic acid)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Chloroform (B151607), Methanol
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Protection of the Glycerol Backbone: If starting with a precursor other than GPC, appropriate protection of the hydroxyl groups is necessary to ensure regioselective acylation. For instance, the sn-2 hydroxyl group of glycerol can be protected.
-
sn-1 Acylation with Palmitic Acid: The protected glycerol backbone is reacted with palmitic acid in the presence of a coupling agent like DCC and a catalyst such as DMAP in an anhydrous solvent like DCM. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Deprotection of the sn-2 Position: The protecting group at the sn-2 position is selectively removed to allow for the second acylation.
-
sn-2 Acylation with Oleic Acid: The resulting lysophospholipid is then acylated with oleic acid using similar coupling conditions as in step 2.
-
Introduction of the Phosphoethanolamine Headgroup:
-
Chemical Method: This can be achieved by reacting the diacylglycerol with a phosphitylating agent followed by oxidation and coupling with a protected ethanolamine. Subsequent deprotection yields POPE.
-
Enzymatic Method: A common and efficient method involves the use of phospholipase D to catalyze the transphosphatidylation of a precursor like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) in the presence of a large excess of ethanolamine.
-
-
Purification: The crude product is purified using silica gel column chromatography with a gradient of chloroform and methanol. Final purification to high purity (>98%) is typically achieved by HPLC.[1]
Quantitative Data:
The yields for each step can vary significantly depending on the specific protocol and scale. Well-optimized syntheses can achieve overall yields in the range of 20-40%.
| Step | Typical Yield |
| sn-1 Acylation | 70-85% |
| sn-2 Acylation | 60-80% |
| Headgroup Introduction (Enzymatic) | 50-70% |
| Purification | 80-95% |
Biosynthesis of this compound
In mammalian cells, the biosynthesis of PE, including the specific C16-18:1 species, is a complex process involving two primary pathways: the CDP-ethanolamine (Kennedy) pathway and the phosphatidylserine (B164497) decarboxylase (PSD) pathway. The specific acyl chain composition is determined by the substrate specificities of the enzymes involved in the synthesis of the diacylglycerol precursor and by remodeling of existing phospholipids through the Lands cycle.
The CDP-Ethanolamine (Kennedy) Pathway
This de novo pathway is the primary route for PE synthesis in most eukaryotic cells and occurs predominantly in the endoplasmic reticulum (ER).
Caption: The CDP-Ethanolamine (Kennedy) pathway for the de novo synthesis of PE.
The diacylglycerol precursor, 1-palmitoyl-2-oleoyl-sn-glycerol, is synthesized through the acylation of glycerol-3-phosphate. The specificity for palmitic acid at the sn-1 position and oleic acid at the sn-2 position is determined by the substrate preferences of glycerol-3-phosphate acyltransferases (GPATs) and lysophosphatidic acid acyltransferases (LPAATs), respectively.[2][3][4]
The Phosphatidylserine Decarboxylase (PSD) Pathway
This pathway is primarily located in the inner mitochondrial membrane and provides a significant source of PE, especially in certain cell types.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Substrate selectivity of plant and microbial lysophosphatidic acid acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Glycerol-3-phosphate acyltransferase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: C16-18:1 PE (1-hexadecyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ether-linked phosphatidylethanolamine, C16-18:1 PE. This document details its physicochemical properties, experimental applications, and its role in biological systems, with a focus on providing practical information for laboratory use.
Core Properties and Specifications
This compound is a synthetic phospholipid characterized by a saturated 16-carbon alkyl chain attached at the sn-1 position via an ether linkage and an 18-carbon monounsaturated oleoyl (B10858665) chain at the sn-2 position via an ester linkage. The headgroup is phosphoethanolamine. This unique structure imparts specific biophysical properties that are leveraged in various research and development applications.
| Property | Value | Citation(s) |
| CAS Number | 119904-40-4 | [1][2] |
| Molecular Formula | C39H78NO7P | [1] |
| Molecular Weight | 704.01 g/mol | [1][2] |
| Synonyms | 1-hexadecyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine, 1-O-hexadecyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, PE(O-16:0/18:1(9Z)) | [1] |
| Physical Form | Typically supplied as a solution in chloroform (B151607) or as a dried film. | |
| Storage Temperature | -20°C | [1] |
Biophysical Characteristics and Biological Significance
The ether linkage at the sn-1 position makes this compound resistant to cleavage by phospholipase A2, which specifically hydrolyzes ester bonds. This stability is a key feature for certain applications. The combination of a saturated alkyl chain and an unsaturated acyl chain, along with the small ethanolamine (B43304) headgroup, induces a negative curvature in lipid bilayers. This property is crucial for processes involving membrane fusion and fission.
Ether lipids, in general, are integral components of cellular membranes and are involved in modulating membrane fluidity and forming lipid rafts, which are microdomains essential for signal transduction. While a specific signaling pathway directly initiated by this compound is not well-defined, its role as a structural component of membranes and a precursor for signaling molecules is acknowledged.
Figure 1: Generalized role of this compound and other ether lipids in cellular signaling pathways.
Experimental Protocols
Liposome (B1194612) Preparation by Thin-Film Hydration and Extrusion
This protocol outlines the preparation of unilamellar liposomes incorporating this compound, a common application for studying membrane properties and for drug delivery systems.
Materials:
-
This compound and other desired lipids (e.g., POPC, cholesterol)
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., PBS, Tris buffer)
-
Rotary evaporator
-
Bath sonicator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and other lipids in chloroform in a round-bottom flask to achieve the desired molar ratios.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under a high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the chosen aqueous buffer by vortexing. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid mixture.[3]
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[4]
-
Pass the lipid suspension through the extruder multiple times (e.g., 11-21 times) to ensure a homogenous size distribution.
-
Figure 2: Workflow for the preparation of large unilamellar vesicles (LUVs) using this compound.
Membrane Fusion Assay using FRET
This assay measures the mixing of lipid membranes, a key step in fusion, by monitoring the Förster Resonance Energy Transfer (FRET) between two fluorescently labeled lipids. This compound is often included in the liposome composition to study the influence of ether lipids on fusion.
Materials:
-
Liposomes containing this compound.
-
Fluorescently labeled lipids: NBD-PE (donor) and Rhodamine-PE (acceptor).
-
Unlabeled "target" liposomes.
-
A fluorometer.
Procedure:
-
Prepare Labeled Liposomes: Prepare liposomes as described in section 3.1, incorporating a FRET pair of fluorescent lipids (e.g., 1 mol% NBD-PE and 1 mol% Rhodamine-PE) into the lipid mixture.[5]
-
Prepare Unlabeled Liposomes: Prepare a separate batch of liposomes without the fluorescent probes.
-
Initiate Fusion: Mix the labeled and unlabeled liposome populations. Induce fusion using a fusogen (e.g., Ca2+, PEG) or by incorporating fusogenic peptides or proteins.
-
Monitor Fluorescence:
-
Excite the donor fluorophore (NBD) at its excitation wavelength (~465 nm).
-
Monitor the emission of both the donor (~530 nm) and the acceptor (~590 nm).
-
Fusion results in the dilution of the fluorescent probes as the lipids from the labeled and unlabeled vesicles mix. This increases the distance between the donor and acceptor, leading to a decrease in FRET efficiency. This is observed as an increase in donor fluorescence and a decrease in acceptor fluorescence.[6][7]
-
Quantification by LC-MS/MS
This compound can be used as an internal or external standard for the quantification of other phosphatidylethanolamines in complex biological samples.
Materials:
-
This compound standard.
-
Biological sample for lipid extraction (e.g., plasma, cell lysate).
-
Solvents for lipid extraction (e.g., chloroform, methanol).
-
LC-MS/MS system with a suitable column (e.g., C18 or C4).[1]
Procedure:
-
Lipid Extraction:
-
Perform a lipid extraction from the biological sample using a standard method like the Bligh-Dyer or Folch extraction.
-
If using as an internal standard, spike the sample with a known amount of this compound before extraction.
-
-
LC Separation:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample onto the LC system. A gradient elution is typically used to separate the different lipid classes and species.[1]
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in either positive or negative ion mode.
-
For targeted quantification, use Multiple Reaction Monitoring (MRM). The precursor ion for this compound would be its molecular ion, and the product ions would correspond to specific fragments (e.g., the phosphoethanolamine headgroup).
-
Quantify the endogenous lipid species by comparing their peak areas to that of the this compound standard.[8]
-
References
- 1. A simple solid‐phase extraction method for the analysis of red cell phospholipids by liquid chromatography‐ tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yecunqilab.org [yecunqilab.org]
- 3. A single-step method of liposome preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Membrane Fusion: Interplay of Lipid and Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Lipid mixing during membrane aggregation and fusion: why fusion assays disagree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of C16-18:1 PE (POPE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical characteristics of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (C16-18:1 PE or POPE), a prominent phosphatidylethanolamine (B1630911) species. This document details its physical state and appearance, presents key quantitative data, outlines experimental protocols for its characterization, and illustrates its role in a critical biological signaling pathway.
Physical State and Appearance
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine is typically encountered as a solid or powder at standard laboratory conditions.[1][2] When dissolved in chloroform (B151607), it forms a clear solution.[2] The appearance of this compound is a critical quality attribute, and its visual inspection is a primary method for initial assessment.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound, compiled from various sources for easy reference.
| Property | Value | References |
| Molecular Formula | C₃₉H₇₆NO₈P | [2][3] |
| Molecular Weight | 718.00 g/mol | [2][3] |
| Physical Form | Solid / Powder | [1][2] |
| Melting Point | 24.7 °C | [4] |
| Gel to Liquid-Crystalline Phase Transition Temperature (Tm) | 25 °C | |
| Lamellar to Hexagonal Phase Transition Temperature (Th) | 71 °C | |
| Density | 1.009 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in chloroform (100 mg/ml), ethanol, and DMSO. | [2] |
| Purity (by TLC) | ≥95% - ≥98% | [2] |
Experimental Protocols
Detailed methodologies for the characterization of this compound are crucial for reproducible research. The following sections provide step-by-step protocols for key analytical techniques.
Visual and Microscopic Inspection of Physical State
Objective: To qualitatively assess the physical form, color, and homogeneity of this compound powder.
Materials:
-
This compound powder sample
-
Spatula
-
Microscope slides and coverslips
-
Light microscope
Protocol:
-
Macroscopic Visual Inspection:
-
Place a small amount of the this compound powder on a clean, dry surface.
-
Observe the powder under adequate lighting. Note its color, texture (e.g., crystalline, amorphous), and any visible impurities or clumping.
-
-
Microscopic Examination:
-
Take a small amount of the powder using a clean spatula and place it on a microscope slide.
-
Gently place a coverslip over the powder.
-
Examine the sample under a light microscope at various magnifications (e.g., 10x, 40x).
-
Observe the particle morphology, size distribution, and the presence of any foreign particles.
-
Determination of Phase Transition Temperatures by Differential Scanning Calorimetry (DSC)
Objective: To determine the gel-to-liquid-crystalline (Tm) and lamellar-to-hexagonal (Th) phase transition temperatures of this compound.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
This compound sample
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a hermetic aluminum pan.
-
Add a sufficient amount of hydration buffer to achieve the desired lipid concentration (e.g., 50% w/w).
-
Seal the pan hermetically to prevent water evaporation during the scan.
-
Prepare an identical empty pan as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a temperature below the expected Tm (e.g., 0°C).
-
Heat the sample at a controlled rate (e.g., 1-5°C/min) to a temperature above the expected Th (e.g., 80°C).
-
Record the heat flow as a function of temperature.
-
The peak of the endothermic transition corresponds to the phase transition temperature (Tm and Th).
-
Perform a cooling scan at the same rate to assess the reversibility of the transitions.
-
Purity Assessment by Thin-Layer Chromatography (TLC)
Objective: To assess the purity of the this compound sample and identify any potential impurities.
Materials:
-
TLC plates (silica gel 60)
-
Developing tank
-
This compound sample dissolved in chloroform
-
Phospholipid standards
-
Mobile phase (e.g., chloroform:methanol:water 65:25:4, v/v/v)
-
Visualization reagent (e.g., ninhydrin (B49086) spray for primary amines, or a phosphorus-specific stain)
Protocol:
-
Plate Preparation: Activate the TLC plate by heating it at 110°C for 30-60 minutes.
-
Sample Application: Spot a small amount of the dissolved this compound sample and standards onto the baseline of the TLC plate.
-
Development: Place the plate in the developing tank containing the mobile phase, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate until it is near the top.
-
Visualization:
-
Remove the plate from the tank and allow the solvent to evaporate.
-
Spray the plate with the chosen visualization reagent.
-
Heat the plate gently to develop the spots.
-
This compound will appear as a distinct spot. The presence of other spots indicates impurities. The retention factor (Rf) value can be calculated and compared to standards for identification.
-
Role in Biological Processes and Signaling Pathways
This compound is a crucial component of biological membranes, playing a significant role in various cellular processes, including membrane fusion and protein folding. Its conical shape, with a small headgroup relative to its acyl chains, induces negative curvature in membranes, which is a critical intermediate step in these events.
SNARE-Mediated Synaptic Vesicle Fusion
Phosphatidylethanolamines, including this compound, are implicated in the fusion of synaptic vesicles with the presynaptic membrane, a fundamental process for neurotransmission. This process is mediated by the formation of a SNARE (Soluble NSF Attachment Protein Receptor) complex. The presence of PE in the vesicle membrane is thought to facilitate the high membrane curvature required for the fusion pore to form.
Caption: SNARE-mediated synaptic vesicle fusion pathway.
Experimental Workflows
The study of this compound often involves its incorporation into model membrane systems, such as liposomes, to investigate its biophysical properties and interactions with other molecules.
Workflow for Liposome (B1194612) Preparation and Characterization
This workflow outlines the key steps from the initial preparation of a this compound lipid film to the final characterization of the resulting liposomes.
Caption: Experimental workflow for liposome preparation and characterization.
References
An In-Depth Technical Guide to C16-18:1 Phosphatidylethanolamine (PE) in Cellular Landscapes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (PE(16:0/18:1)), a significant monounsaturated phosphatidylethanolamine (B1630911) species, detailing its distribution across various cell types and organelles, its role in key cellular processes, and detailed experimental protocols for its analysis.
Introduction
Phosphatidylethanolamine (PE) is a major phospholipid component of biological membranes, typically constituting 15-25% of the total phospholipid content in mammalian cells.[1] It is particularly enriched in the inner leaflet of the plasma membrane and is a key constituent of the mitochondrial inner membrane.[1][2] The specific acyl chain composition of PE molecules influences membrane fluidity, curvature, and the localization and function of membrane proteins. PE(16:0/18:1) is a common PE species, composed of a saturated palmitic acid (16:0) at the sn-1 position and a monounsaturated oleic acid (18:1) at the sn-2 position of the glycerol (B35011) backbone.[2][3] This guide delves into the specific roles and distribution of this particular PE species.
Quantitative Distribution of PE(16:0/18:1)
The abundance of PE(16:0/18:1) varies between different cell types and is heterogeneously distributed among subcellular organelles. This distribution is critical for organelle-specific functions.
| Cell Type/Tissue | Organelle | Relative Abundance of PE(16:0/18:1) | Reference |
| Not Specified | Endoplasmic Reticulum (ER) vs. Mitochondria | 1.5 to 3 times more abundant in the ER. | [4][5] |
| Human Colon | Cancer Cells vs. Primary Cells | Decreased levels of oleic acid (18:1)-containing PE species, including PE(16:0/18:1), in cancer cells. | [6] |
| Mouse Brain | Whole Tissue | PE(16:0/18:1) is an abundant PE species. | [7] |
| Human Breast Cancer Cell Lines (MCF-7, MDA-MB-231) vs. Normal (MCF-10A) | Whole Cell | Levels of most phospholipids, including PEs, were higher in metastatic cells. PE(18:1/18:1) levels were lower in highly metastatic MDA-MB-231 cells compared to the less metastatic MCF-7 cells. | [8] |
| Skin Squamous Cell Carcinoma (SCC) | Whole Tissue | Upregulation of PC(16:0/18:1) was noted, with interconnectedness to PE metabolism. | [1] |
Functional Roles of C16-18:1 PE
PE(16:0/18:1) is not merely a structural component of membranes but actively participates in various dynamic cellular processes.
Membrane Dynamics and Fusion
PE, with its small headgroup, can induce negative membrane curvature, a property essential for membrane fusion and fission events.[1] Specifically, 1-palmitoyl-2-oleoyl-sn-glycero-3-PE has been shown to induce a hexagonal phase (HII) structure in lipid bilayers in acidic environments, which promotes membrane fusion.[9] This is crucial for processes like vesicle trafficking and neurotransmitter release. Furthermore, this lipid species can enhance the endosomal escape of lipid nanoparticles (LNPs), improving the cellular delivery of nucleic acid drugs like mRNA.[9]
Autophagy
PE plays a central role in autophagy, a cellular process for degrading and recycling cellular components. The lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) with PE is a critical step in the formation of the autophagosome.[8][10] This conjugation allows LC3 to be inserted into the growing autophagosomal membrane, driving its expansion. While the general role of PE is well-established, the specific contribution of the PE(16:0/18:1) species to this process is an area of ongoing research.
Lipid Rafts and Signaling
PE(16:0/18:1) has been shown to localize to detergent-resistant membrane fractions, also known as lipid rafts.[11] These microdomains are enriched in certain lipids and proteins and function as platforms for signal transduction. The partitioning of PE(16:0/18:1) into these rafts suggests its involvement in modulating signaling pathways that are concentrated in these domains.[11]
Signaling Pathways
While direct modulation of signaling pathways by PE(16:0/18:1) is not extensively documented, its influence on membrane properties and localization within signaling-rich microdomains points to an indirect regulatory role. The PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and metabolism, is known to be influenced by the lipid composition of membranes.[1][12] Given the observed alterations in PE(16:0/18:1) levels in cancer cells, it is plausible that this lipid species contributes to the dysregulation of such pathways.
Below is a conceptual diagram illustrating the potential involvement of PE(16:0/18:1) in cellular processes.
Caption: Conceptual overview of PE(16:0/18:1) biosynthesis, functions, and potential signaling influence.
Experimental Protocols
Accurate quantification and localization of PE(16:0/18:1) are crucial for understanding its biological roles. Below are detailed methodologies for key experiments.
Subcellular Fractionation
Objective: To isolate different organelles to determine the subcellular distribution of PE(16:0/18:1).
Materials:
-
Cell culture flasks
-
Phosphate-buffered saline (PBS), ice-cold
-
Fractionation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge with appropriate rotors
-
Microcentrifuge tubes
Protocol:
-
Harvest cultured cells by scraping and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic fractionation buffer and incubate on ice for 20 minutes to allow cells to swell.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 10-20 strokes).
-
Centrifuge the homogenate at a low speed (e.g., 700 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant (post-nuclear supernatant) to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet mitochondria.
-
The resulting supernatant can be further centrifuged at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet microsomes (containing ER and Golgi).
-
The final supernatant is the cytosolic fraction.
-
Wash each pellet with fractionation buffer to minimize cross-contamination.
-
Store fractions at -80°C for subsequent lipid extraction.
Lipid Extraction (Bligh and Dyer Method)
Objective: To extract total lipids from cells or subcellular fractions.
Materials:
-
Methanol
-
Deionized water
-
Glass tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 1 part of aqueous sample (e.g., cell suspension or organelle fraction), add 3.75 parts of a chloroform:methanol mixture (1:2, v/v).
-
Vortex vigorously for 1 minute to form a single-phase mixture.
-
Add 1.25 parts of chloroform and vortex for 1 minute.
-
Add 1.25 parts of deionized water and vortex for 1 minute.
-
Centrifuge at low speed (e.g., 1,000 x g for 10 minutes) to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid film in an appropriate solvent for storage or further analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To identify and quantify PE(16:0/18:1) within the total lipid extract.
Materials:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)
-
C18 reversed-phase column
-
Mobile phases (e.g., A: water with 0.1% formic acid and 10 mM ammonium (B1175870) formate; B: acetonitrile/isopropanol (5:2, v/v) with 0.1% formic acid and 10 mM ammonium formate)
-
PE(16:0/18:1) analytical standard
-
Internal standard (e.g., a deuterated or odd-chain PE species)
Protocol:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v).
-
Inject the sample onto the LC system.
-
Separate the lipid species using a gradient elution on the C18 column.
-
Introduce the eluent into the mass spectrometer.
-
Operate the mass spectrometer in a targeted mode, such as Multiple Reaction Monitoring (MRM), to specifically detect and quantify PE(16:0/18:1). This involves monitoring the transition from the precursor ion (the m/z of PE(16:0/18:1)) to a specific product ion (e.g., the neutral loss of the phosphoethanolamine headgroup).
-
Create a calibration curve using the analytical standard to determine the absolute concentration of PE(16:0/18:1) in the samples.
-
Normalize the results to the internal standard to correct for variations in sample preparation and instrument response.
Below is a diagram illustrating the general workflow for the analysis of PE(16:0/18:1).
Caption: A simplified workflow for the analysis of PE(16:0/18:1) from cultured cells.
Conclusion
This compound is a multifaceted phospholipid that plays a significant role in maintaining the structural integrity and functionality of cellular membranes. Its specific enrichment in certain organelles and its involvement in fundamental processes such as membrane fusion and autophagy highlight its importance in cellular homeostasis. The observed alterations in its levels in disease states, such as cancer, suggest that PE(16:0/18:1) metabolism could be a potential target for therapeutic intervention. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate roles of this specific lipid species in health and disease. Further research is warranted to elucidate the precise mechanisms by which PE(16:0/18:1) influences signaling pathways and to expand our understanding of its distribution across a wider range of cell types and organelles.
References
- 1. frontiersin.org [frontiersin.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Human Metabolome Database: Showing metabocard for PE(16:0/18:1(9Z)) (HMDB0008927) [hmdb.ca]
- 4. rnd.edpsciences.org [rnd.edpsciences.org]
- 5. The Utility of Lipidomic Analysis in Colorectal Cancer Diagnosis and Prognosis—A Systematic Review of Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Showing Compound PE(16:0/18:1(9Z)) (FDB026117) - FooDB [foodb.ca]
- 8. Comparative metabolic and lipidomic profiling of human breast cancer cells with different metastatic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. pnas.org [pnas.org]
- 11. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 12. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for C16-18:1 PE in Model Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to C16-18:1 PE
1-hexadecyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine (this compound), a member of the phosphatidylethanolamine (B1630911) (PE) class of lipids, is a key component in the study of model membranes.[1] Its unique structural properties, arising from its small ethanolamine (B43304) headgroup and an asymmetric acyl chain composition with one saturated (C16:0, palmitoyl) and one unsaturated (C18:1, oleoyl) chain, make it instrumental in research focused on membrane dynamics, fusion, and drug delivery.[2] The conical shape of PE lipids like this compound induces negative curvature in lipid bilayers, a critical factor in processes such as membrane fusion and fission, vesicle trafficking, and the formation of non-lamellar phases.[2][3][4][5] This document provides detailed application notes and experimental protocols for the effective use of this compound in your research.
Key Applications
-
Model Membrane Construction: this compound is extensively used to create biomimetic membranes, particularly those mimicking the inner membrane of bacteria like E. coli, which is rich in phosphatidylethanolamine.[6][7] Its inclusion allows for the study of membrane protein function and lipid-protein interactions in a near-native environment.
-
Liposome and Lipid Nanoparticle (LNP) Formulation: In the realm of drug delivery, this compound is incorporated into liposomes and LNPs to modulate bilayer stability, packing, and fusogenic properties.[2] Its ability to promote endosomal escape can significantly enhance the intracellular delivery of therapeutic payloads such as mRNA.[8]
-
Membrane Fusion and Fission Studies: The intrinsic negative curvature induced by this compound is crucial for investigating the mechanisms of membrane fusion and fission.[1][3] It is a key component in reconstituted systems studying SNARE-mediated vesicle fusion, a fundamental process in neurotransmission and other cellular transport events.
-
Biophysical Studies: The asymmetric nature of its acyl chains makes this compound valuable for studying the impact of lipid packing, membrane fluidity, and phase behavior on membrane properties.[2]
Data Presentation: Biophysical Properties of this compound-Containing Membranes
The inclusion of this compound in model membranes significantly influences their biophysical properties. The following tables summarize quantitative data from studies on liposomes and supported lipid bilayers containing this phospholipid.
Table 1: Effect of this compound (POPE) on Membrane Fluidity and Thickness
| Lipid Composition (molar ratio) | Technique | Measured Parameter | Value | Reference |
| POPC | Fluorescence Anisotropy (DPH) | Anisotropy | ~0.10 | [2] |
| POPC/POPE (40:60) | Fluorescence Anisotropy (DPH) | Anisotropy | ~0.15 | [2] |
| POPC | Molecular Dynamics Simulation | Membrane Thickness | ~3.6 nm | [2] |
| POPC/POPE (40:60) | Molecular Dynamics Simulation | Membrane Thickness | ~4.0 nm | [2] |
| POPC | Molecular Dynamics Simulation | Area per Lipid | ~0.68 nm² | [2] |
| POPC/POPE (40:60) | Molecular Dynamics Simulation | Area per Lipid | ~0.62 nm² | [2] |
Table 2: Composition of Model E. coli Inner Membranes Containing this compound (POPE)
| Lipid Composition (molar ratio) | Purpose | Reference |
| POPE/POPG (7:3) | Mimicking E. coli inner membrane for protein reconstitution | [9] |
| POPE/POPG/Cardiolipin (75:20:5) | Minimalist model for E. coli inner membrane biophysical studies | [6][7] |
| POPE/POPG/Cardiolipin (65:25:10) | Alternative minimalist model for E. coli inner membrane | [6][7] |
Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) Containing this compound
This protocol describes the preparation of LUVs by the lipid film hydration and extrusion method.
Materials:
-
This compound (POPE)
-
Other desired lipids (e.g., POPC, POPG)
-
Hydration buffer (e.g., PBS, Tris buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or Argon gas stream
-
Water bath
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Preparation:
-
In a clean round-bottom flask, dissolve the desired lipids (including this compound) in chloroform to achieve the target molar ratio.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipid with the highest Tm.
-
Evaporate the chloroform under reduced pressure until a thin, uniform lipid film is formed on the flask's inner surface.
-
To remove any residual solvent, place the flask under a high vacuum for at least 2 hours.
-
-
Lipid Film Hydration:
-
Add the desired volume of pre-warmed hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the lipid mixture's phase transition temperature.
-
Hydrate the lipid film by gentle rotation for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.
-
Transfer the MLV suspension into one of the syringes.
-
Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of times (e.g., 21 passes). This process disrupts the MLVs and forms more uniform LUVs.
-
-
Storage:
-
Store the resulting LUV suspension at 4°C. For long-term storage, it is advisable to use a buffer that does not contain components prone to degradation.
-
Protocol 2: Formation of a Supported Lipid Bilayer (SLB) Containing this compound
This protocol outlines the vesicle fusion method for forming an SLB on a solid substrate like mica or silica (B1680970).
Materials:
-
LUVs containing this compound (prepared as in Protocol 1)
-
Solid substrate (e.g., freshly cleaved mica, clean silica wafer)
-
Buffer for SLB formation (e.g., Tris buffer with CaCl2)
-
Incubator or temperature-controlled stage
Procedure:
-
Substrate Preparation:
-
Clean the substrate thoroughly. For mica, cleave the surface to expose a fresh, atomically flat layer immediately before use. For silica, use a piranha solution or plasma cleaning to create a hydrophilic surface.
-
-
Vesicle Fusion:
-
Place the cleaned substrate in a suitable chamber (e.g., a fluid cell for microscopy).
-
Add the LUV suspension to the chamber, ensuring the substrate is fully covered. A typical lipid concentration is 0.1-1 mg/mL in a buffer containing divalent cations (e.g., 2-5 mM CaCl2), which facilitate vesicle rupture and fusion on the negatively charged substrate.
-
Incubate at a temperature above the phase transition temperature of the lipid mixture for 30-60 minutes.
-
-
Rinsing:
-
Gently rinse the chamber with excess buffer to remove any unfused or excess vesicles. This can be done by carefully exchanging the solution in the chamber several times.
-
-
Characterization:
-
The resulting SLB can be characterized by various surface-sensitive techniques such as Atomic Force Microscopy (AFM) to visualize the bilayer morphology or Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) to monitor the formation process in real-time.
-
Mandatory Visualizations
Experimental Workflow for Liposome Preparation
Caption: Workflow for Large Unilamellar Vesicle (LUV) preparation.
Supported Lipid Bilayer (SLB) Formation Workflow
Caption: Workflow for Supported Lipid Bilayer (SLB) formation via vesicle fusion.
SNARE-Mediated Membrane Fusion Signaling Pathway
Caption: Role of PE in SNARE-mediated membrane fusion.
References
- 1. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. journals.asm.org [journals.asm.org]
- 3. www2.riken.jp [www2.riken.jp]
- 4. Molecular Model for the Solubilization of Membranes into Nanodisks by Styrene Maleic Acid Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Minimalist Model Lipid System Mimicking the Biophysical Properties of Escherichia coli’s Inner Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elifesciences.org [elifesciences.org]
Application Notes and Protocols for C16-18:1 PE in Lipid-Protein Interaction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to C16-18:1 PE and its Role in Lipid-Protein Interactions
1-hexadecyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine (this compound) is a specific molecular species of phosphatidylethanolamine (B1630911) (PE), a major component of cellular membranes.[1] Structurally, it possesses a glycerol (B35011) backbone, a phosphoethanolamine headgroup, a saturated 16-carbon (palmitic) acyl chain at the sn-1 position, and a monounsaturated 18-carbon (oleic) acyl chain at the sn-2 position.[1][2] This asymmetric acyl chain composition is crucial for its function within biological membranes.
PEs, in general, are known to play significant roles in various cellular processes, including membrane fusion and fission, by inducing membrane curvature due to their relatively small headgroup.[1][3] They are vital for the structural integrity and fluidity of cell membranes.[3] The specific combination of a saturated and an unsaturated fatty acid chain in this compound influences membrane fluidity and packing, which in turn can modulate the function and localization of membrane-associated proteins.[3][4] The presence of PE in membranes can be critical for the proper folding, stabilization, and function of integral membrane proteins.[5][6] Furthermore, PE can act as a cofactor for some membrane proteins and is involved in signaling pathways that govern cell growth and other cellular processes.[5] The unique biophysical properties of this compound make it a valuable tool in creating model membrane systems, such as liposomes, for studying specific lipid-protein interactions in a controlled in vitro environment.[1]
Data Presentation: Quantitative Analysis of this compound-Protein Interactions
The following tables summarize quantitative data from studies investigating the interaction of proteins with liposomes containing this compound or structurally similar PE species. These values provide a reference for the expected binding affinities and can guide the design of new experiments.
Table 1: Binding Affinities Determined by Microscale Thermophoresis (MST)
| Protein | Lipid Composition of Liposomes | Buffer Conditions | Kd (µM) | Reference |
| Phospholipid N-methyltransferase (PmtA) | 70% C16:0/18:1 PE, 20% C18:1 PG, 10% C18:1 CL | Not specified | Not specified (qualitative binding) | [7] |
Table 2: Binding Affinities Determined by Isothermal Titration Calorimetry (ITC)
| Protein/Peptide | Lipid Composition of Liposomes | Buffer Conditions | Ka (M-1) | Kd (µM) | Reference |
| Duramycin | 90% POPC, 10% C16(plasm)-18:1 PE | 20 mM HEPES-NaOH (pH 7.4), 100 mM NaCl | (1.1 ± 0.2) x 108 | ~0.009 | [6] |
Note: C16(plasm)-18:1 PE is a plasmalogen form of PE and is structurally similar to this compound.
Experimental Protocols
Here, we provide detailed methodologies for key experiments used to investigate lipid-protein interactions involving this compound. These protocols are intended as a starting point and may require optimization for specific protein-lipid systems.
Liposome (B1194612) Preparation Protocol
A common method for preparing liposomes for binding assays is the thin-film hydration technique followed by extrusion.
Materials:
-
This compound and other desired lipids (e.g., POPC, cholesterol) dissolved in chloroform (B151607).
-
Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Round-bottom flask.
-
Rotary evaporator.
-
Nitrogen gas source.
-
Water bath sonicator.
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size).
Procedure:
-
In a clean round-bottom flask, mix the desired lipids in chloroform to achieve the target molar ratios.
-
Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with the desired hydration buffer by vortexing for 30-60 minutes. This will form multilamellar vesicles (MLVs).
-
For a more uniform size distribution, subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
To produce small unilamellar vesicles (SUVs) of a defined size, pass the liposome suspension through a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm) at least 11 times.
-
The resulting liposome solution can be stored at 4°C for a limited time.
Diagram of Liposome Preparation Workflow
Caption: Workflow for preparing small unilamellar vesicles (SUVs).
Liposome Co-sedimentation Assay
This assay is a straightforward method to qualitatively or semi-quantitatively assess the binding of a protein to liposomes.
Materials:
-
Protein of interest in a suitable buffer.
-
Liposome suspension (containing this compound).
-
Binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Ultracentrifuge with appropriate rotors.
-
Polycarbonate centrifuge tubes.
-
SDS-PAGE analysis equipment.
Procedure:
-
Incubate the protein of interest with the liposome suspension at a final volume of 100 µL in a polycarbonate centrifuge tube. A typical reaction might contain 1 µM protein and 1 mM liposomes.
-
As a negative control, prepare a sample with protein only (no liposomes) and a sample with liposomes only.
-
Incubate the mixtures at room temperature for 30-60 minutes.
-
Pellet the liposomes and any bound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).
-
Carefully collect the supernatant, which contains the unbound protein.
-
Resuspend the pellet in an equal volume of binding buffer.
-
Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE and Coomassie staining or Western blotting.
-
An increase in the amount of protein in the pellet fraction in the presence of liposomes indicates binding.
Diagram of Liposome Co-sedimentation Assay Workflow
Caption: Workflow of a liposome co-sedimentation assay.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free quantification of binding kinetics and affinity.
Materials:
-
SPR instrument (e.g., Biacore).
-
L1 sensor chip.
-
Liposome suspension (containing this compound).
-
Protein of interest in running buffer.
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).
-
Regeneration solution (e.g., 50 mM NaOH).
Procedure:
-
Equilibrate the L1 sensor chip with running buffer.
-
Inject the liposome suspension over the sensor surface to allow for capture on the lipophilic dextran (B179266) matrix. A stable baseline indicates successful liposome immobilization.
-
Inject a series of concentrations of the protein of interest over the immobilized liposomes and a reference flow cell (without liposomes or with control liposomes).
-
Monitor the change in resonance units (RU) over time to obtain sensorgrams for association and dissociation phases.
-
After each protein injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound protein.
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Diagram of SPR Experimental Workflow
Caption: General workflow for an SPR-based lipid-protein interaction assay.
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a temperature gradient, which is sensitive to changes in size, charge, and solvation shell upon binding.
Materials:
-
MST instrument (e.g., Monolith NT.115).
-
Fluorescently labeled protein of interest.
-
Liposome suspension (containing this compound).
-
MST buffer (e.g., PBS with 0.05% Tween-20).
-
Capillaries for MST.
Procedure:
-
Prepare a stock solution of the fluorescently labeled protein in MST buffer. The final concentration should be in the low nanomolar range and optimized for a good fluorescence signal.
-
Prepare a serial dilution of the liposome suspension in MST buffer.
-
Mix the labeled protein with each dilution of the liposomes in a 1:1 ratio. The protein concentration should remain constant across all samples.
-
Incubate the mixtures for a sufficient time to reach binding equilibrium (e.g., 15-30 minutes at room temperature).
-
Load the samples into the MST capillaries.
-
Measure the thermophoresis of the samples in the MST instrument.
-
Plot the change in the normalized fluorescence (ΔFnorm) as a function of the logarithm of the liposome concentration.
-
Fit the resulting binding curve to a suitable model (e.g., the law of mass action) to determine the Kd.
Diagram of MST Experimental Workflow
Caption: Workflow for a Microscale Thermophoresis (MST) experiment.
Signaling Pathways and Logical Relationships
The interaction of proteins with membranes containing this compound can be a crucial step in various signaling pathways. The diagram below illustrates a generic signaling cascade initiated by the recruitment of a protein to the cell membrane.
Caption: Generic pathway of protein recruitment to a PE-containing membrane.
References
- 1. Video: Use of Microscale Thermophoresis to Measure Protein-Lipid Interactions [jove.com]
- 2. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid-Protein Interactions. | Semantic Scholar [semanticscholar.org]
- 4. Miscibility of Phosphatidylcholines in Bilayers: Effect of Acyl Chain Unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (C16-18:1 PE) using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylethanolamines (PEs) are a class of phospholipids (B1166683) that are major components of biological membranes, constituting about 15-25% of the total lipid content. They play crucial roles in various cellular processes, including maintaining membrane structure and fluidity, cell signaling, apoptosis, and autophagy.[1] The specific species 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (C16-18:1 PE), with a saturated C16:0 fatty acid at the sn-1 position and an unsaturated C18:1 fatty acid at the sn-2 position, is one of the more abundant PE species in mammalian cells and is implicated in membrane fusion and fission events.[2]
Accurate and sensitive quantification of this compound is essential for understanding its physiological and pathological roles. This application note provides a detailed protocol for the analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Biological Significance
This compound is not merely a structural component of cell membranes. It is actively involved in dynamic cellular processes:
-
Autophagy: PE is essential for the formation of the autophagosome. It is conjugated to the microtubule-associated protein 1A/1B-light chain 3 (LC3) to form LC3-II, which is a key step in autophagosome elongation and maturation.[1][3] An increase in intracellular PE levels has been shown to enhance autophagic flux.[3][4]
-
Ferroptosis: This is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. PEs containing polyunsaturated fatty acids are key substrates for lipid peroxidation in ferroptosis. The balance between different PE species can therefore influence a cell's susceptibility to this death pathway.[5]
-
Membrane Dynamics: The conical shape of the PE headgroup induces negative curvature in membranes, which is crucial for processes like membrane fusion and fission.[1]
Experimental Protocols
Sample Preparation (Lipid Extraction from Mammalian Cells)
This protocol is adapted from established lipid extraction methods.
Materials:
-
Cell scraper
-
15 mL conical tubes
-
Centrifuge
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol (HPLC grade), pre-chilled to -20°C
-
Chloroform (B151607) (HPLC grade), pre-chilled to -20°C
-
0.9% NaCl solution (ice-cold)
-
Internal Standard (IS): e.g., PE(17:0/17:0) or a deuterated analog like PE(16:0/18:1)-d5.
-
Nitrogen gas evaporator
-
Glass vials with PTFE-lined caps
Procedure:
-
Cell Harvesting: Aspirate the culture medium from adherent cells. Wash the cells twice with ice-cold PBS. Scrape the cells in 1 mL of ice-cold PBS and transfer the cell suspension to a 15 mL conical tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the cell suspension. This is crucial for accurate quantification to correct for sample loss during preparation and for variations in ionization efficiency.
-
Lipid Extraction (Bligh & Dyer Method): a. To the 1 mL of cell suspension, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute. b. Add 1.25 mL of chloroform and vortex for 1 minute. c. Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute. d. Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 acetonitrile:water with additives). Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for lipid separation.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 716.5 | 575.5 | 50 | 25 |
| PE(17:0/17:0) (IS) | 718.6 | 577.6 | 50 | 25 |
Note: The precursor ion corresponds to the [M+H]+ adduct. The product ion corresponds to the neutral loss of the phosphoethanolamine head group (141 Da).
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison. Below is an example of a table summarizing the performance of the analytical method.
Table 1: Quantitative Performance for this compound Analysis
| Parameter | Value |
| Linear Range | 2.0 - 3004 nmol/L[6][7] |
| Limit of Quantification (LOQ) | 2.4 nmol/L[6][7] |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Data presented is representative and may vary based on the specific matrix and instrumentation. The linearity and LOQ values are based on a study of a closely related PE species.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Signaling Pathway: Role of PE in Autophagy
Caption: Role of PE in the lipidation of LC3 during autophagy.
Conclusion
This application note provides a comprehensive framework for the robust and sensitive quantification of this compound in biological samples using LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, along with the provided quantitative performance metrics, offer a solid foundation for researchers investigating the role of this specific phospholipid in health and disease. The visualization of the experimental workflow and the involvement of PE in autophagy signaling further aid in understanding the context and application of this analytical method.
References
- 1. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. A narrative review of urinary phospholipids: from biochemical aspect towards clinical application - Li - Translational Andrology and Urology [tau.amegroups.org]
- 4. Phosphatidylethanolamine positively regulates autophagy and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Determination of phosphatidylethanol 16:0/18:1 in whole blood by 96‐well supported liquid extraction and UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: C16-18:1 PE as a Robust Internal Standard for Quantitative Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the burgeoning field of lipidomics, the accurate and precise quantification of individual lipid species is paramount to unraveling their complex roles in health and disease. Mass spectrometry-based lipidomics has emerged as a powerful analytical tool, yet it is susceptible to variations in sample preparation, extraction efficiency, and instrument response. To mitigate these variabilities and ensure data of the highest quality, the use of internal standards is an indispensable practice.[1] An ideal internal standard should mimic the physicochemical properties of the analytes of interest, be absent in the biological sample, and not interfere with the detection of endogenous lipids.
This application note details the use of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (C16-18:1 PE) as an internal standard for the quantitative analysis of phosphatidylethanolamines (PEs) and other phospholipid classes in complex biological matrices. Its structure, closely resembling common endogenous PEs, makes it an excellent choice for normalizing analytical variations.
Properties of this compound
| Property | Value |
| Molecular Formula | C39H76NO8P |
| Average Mass | 717.99 g/mol |
| Purity | >99% |
| Storage | -20°C in a tightly sealed container, protected from light |
| Solvent Compatibility | Chloroform, Methanol, Ethanol |
Experimental Protocols
Lipid Extraction using a Modified Folch Method
This protocol describes the extraction of lipids from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard solution (1 mg/mL in chloroform)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (aqueous)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: To a glass centrifuge tube, add 10 µL of the 1 mg/mL this compound internal standard solution.
-
Sample Addition: Add 100 µL of plasma to the tube containing the internal standard.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Extraction: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Add 500 µL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile:Water (60:40, v/v) with 10 mM Ammonium Formate |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate |
| Gradient | 0-2 min: 30% B, 2-12 min: linear gradient to 95% B, 12-15 min: hold at 95% B, 15.1-18 min: return to 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
MS/MS Parameters:
Multiple Reaction Monitoring (MRM) is utilized for the targeted quantification of PE species.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (IS) | 716.5 | 141.0 | 35 |
| PE (34:1) | 716.5 | 141.0 | 35 |
| PE (36:2) | 742.5 | 141.0 | 35 |
| PE (38:4) | 764.5 | 141.0 | 35 |
| PE (40:6) | 786.5 | 141.0 | 35 |
Note: The precursor ion for PEs is the [M-H]⁻ ion in negative ionization mode. The product ion at m/z 141.0 corresponds to the phosphoethanolamine headgroup.
Data Presentation
The use of this compound as an internal standard allows for the reliable quantification of endogenous PE species by correcting for variations throughout the analytical workflow. The following tables present typical performance data.
Table 1: Recovery of Endogenous Phosphatidylethanolamines
| Analyte | Spiked Concentration (µM) | Measured Concentration (µM) | Recovery (%) |
| PE (34:1) | 10 | 9.2 | 92 |
| PE (36:2) | 10 | 8.8 | 88 |
| PE (38:4) | 5 | 4.7 | 94 |
| PE (40:6) | 5 | 4.3 | 86 |
| Average | 90 |
Typical recovery rates for lipidomics assays using internal standards are in the range of 80-120%.[1]
Table 2: Precision of Quantification
| Analyte | Intra-day CV (%) (n=6) | Inter-day CV (%) (n=18, 3 days) |
| PE (34:1) | 5.2 | 8.9 |
| PE (36:2) | 6.1 | 10.2 |
| PE (38:4) | 4.8 | 7.5 |
| PE (40:6) | 7.3 | 11.5 |
| Average | 5.9 | 9.5 |
A coefficient of variation (CV) of less than 15% is generally considered acceptable for quantitative lipidomics.[1]
Mandatory Visualizations
Caption: De novo biosynthesis of phosphatidylethanolamine via the Kennedy pathway.
Caption: A streamlined workflow for quantitative lipidomics using an internal standard.
Conclusion
This compound serves as an effective and reliable internal standard for the quantitative analysis of phosphatidylethanolamines and other phospholipids (B1166683) by LC-MS/MS. Its structural similarity to endogenous PEs ensures that it behaves similarly during extraction and ionization, thereby providing excellent correction for analytical variability. The protocols and data presented in this application note demonstrate a robust workflow that can be readily implemented in research and drug development settings to achieve high-quality, reproducible quantitative lipidomics data.
References
Protocol for Incorporating C16-18:1 PE into Nanodiscs: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the incorporation of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (C16-18:1 PE or POPE) into nanoscale phospholipid bilayers, commonly known as nanodiscs. These nanodiscs provide a native-like membrane environment for studying membrane proteins and their interactions.
Introduction
Nanodiscs are self-assembled, discoidal lipid bilayers stabilized by two molecules of a "scaffold" protein, typically a modified apolipoprotein such as Membrane Scaffold Protein (MSP). The ability to control the lipid composition of nanodiscs makes them a powerful tool for investigating the influence of specific lipids on membrane protein structure, function, and interaction with other molecules. This compound is a significant component of many biological membranes, known for its role in inducing membrane curvature and facilitating fusion events. Incorporating this compound into nanodiscs allows for the in-vitro study of these processes and the characterization of membrane proteins that preferentially interact with this lipid.
Key Experimental Considerations
Successful incorporation of this compound into nanodiscs hinges on the empirical optimization of the lipid-to-MSP ratio.[1] This ratio is crucial for forming a homogenous population of properly assembled nanodiscs. An excess of lipid can lead to the formation of larger aggregates or liposomes, while an insufficient amount will result in lipid-scarce nanoparticles and free MSP.[1] The optimal ratio is specific to the lipid and the MSP variant used.
Experimental Protocols
This section details the step-by-step procedure for preparing this compound-containing nanodiscs, from lipid stock preparation to purification and characterization of the final product.
Materials
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (this compound) powder
-
Membrane Scaffold Protein (e.g., MSP1D1 or MSP1E3D1)
-
Sodium cholate (B1235396)
-
Assembly Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4)
-
Bio-Beads™ SM-2 or similar hydrophobic adsorbent for detergent removal
-
Argon or Nitrogen gas
-
Glass vials with Teflon-lined caps
-
Bath sonicator
-
Size Exclusion Chromatography (SEC) system
-
Dynamic Light Scattering (DLS) instrument
Protocol 1: Preparation of this compound Nanodiscs
1. Preparation of this compound Lipid Stock (50 mM):
-
Weigh out the desired amount of this compound powder and transfer it to a clean glass vial.
-
Dissolve the lipid in chloroform to a concentration of 25 mg/mL.
-
Dry the lipid to a thin film under a gentle stream of argon or nitrogen gas.
-
To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 2 hours.
-
Resuspend the dried lipid film in Assembly Buffer containing a concentration of sodium cholate that is twice the desired final lipid concentration (e.g., 100 mM sodium cholate for a 50 mM lipid stock).[2]
-
Vortex the mixture vigorously and sonicate in a bath sonicator until the solution is clear to ensure complete solubilization of the lipid into micelles.
2. Nanodisc Assembly:
-
In a clean microcentrifuge tube, combine the this compound/cholate mixture and the Membrane Scaffold Protein (MSP) at a specific molar ratio. The optimal ratio needs to be determined empirically, but a good starting point for optimization with MSP1D1 is a range of 1:40 to 1:80 (MSP:Lipid).[1]
-
Add Assembly Buffer to reach the final desired volume. Ensure the final cholate concentration remains above its critical micellar concentration (CMC) during assembly.
-
Incubate the mixture at room temperature for 1 hour with gentle agitation.[1]
3. Detergent Removal and Nanodisc Formation:
-
Prepare hydrophobic beads (e.g., Bio-Beads) by washing them with methanol, followed by extensive rinsing with water and equilibration in Assembly Buffer.
-
Add the prepared beads to the assembly mixture at a ratio of approximately 0.8 g of beads per 1 mL of assembly mixture.[2]
-
Incubate the mixture at 4°C for at least 4 hours (or overnight) with gentle end-over-end rotation to facilitate detergent removal and spontaneous nanodisc assembly.
4. Purification of this compound Nanodiscs:
-
Carefully remove the supernatant containing the nanodiscs from the hydrophobic beads.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any precipitated material.
-
Purify the nanodiscs using Size Exclusion Chromatography (SEC) on a column suitable for separating particles in the size range of nanodiscs (e.g., Superdex 200 or equivalent).
-
Equilibrate the SEC column and run the separation in Assembly Buffer.
-
Collect fractions and monitor the elution profile at 280 nm. Nanodiscs typically elute as a distinct peak.
5. Characterization of this compound Nanodiscs:
-
Size Exclusion Chromatography (SEC): Analyze the purified fractions by SEC to assess the homogeneity of the nanodisc population. A single, sharp peak is indicative of a monodisperse sample.
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and polydispersity of the nanodiscs. Well-formed nanodiscs should exhibit a narrow size distribution.
Quantitative Data Summary
The following tables provide expected values for the characterization of this compound nanodiscs. Note that these are representative values and may vary depending on the specific MSP construct used and the precise experimental conditions.
Table 1: Recommended Molar Ratios for Nanodisc Assembly Optimization
| Membrane Scaffold Protein | Lipid | Recommended Starting Molar Ratio (MSP:Lipid) |
| MSP1D1 | This compound | 1:60 (Optimization range: 1:40 - 1:80) |
| MSP1E3D1 | This compound | 1:130 (Optimization range: 1:100 - 1:160) |
Table 2: Expected Characterization Data for this compound Nanodiscs
| Characterization Technique | Parameter | Expected Value (for MSP1D1) |
| Size Exclusion Chromatography (SEC) | Elution Volume (Superdex 200 10/300 GL) | ~12-14 mL |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | 9 - 11 nm |
| Dynamic Light Scattering (DLS) | Polydispersity Index (PdI) | < 0.2 |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a membrane fusion assay using this compound nanodiscs, a common application for this type of lipid.
Caption: Workflow for a SNARE-mediated membrane fusion assay.
The following diagram illustrates the logical relationship of components in a nanodisc.
References
Application Notes and Protocols for C16-18:1 PE in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
C16-18:1 Phosphatidylethanolamine (PE) is a phospholipid increasingly utilized in the development of advanced drug delivery systems, particularly in lipid-based nanoparticles (LNPs) for the delivery of nucleic acids like mRNA.[1][2] Its unique molecular structure, characterized by a small headgroup and a kinked unsaturated acyl chain, imparts a conical shape that facilitates membrane fusion and promotes endosomal escape of the therapeutic payload into the cytoplasm.[3][4] This property is critical for overcoming a major barrier in intracellular drug delivery and significantly enhances the therapeutic efficacy of encapsulated agents.[1][3]
This document provides detailed application notes on the use of C16-18:1 PE in drug delivery systems, along with protocols for the formulation and characterization of this compound-containing lipid nanoparticles.
Data Presentation: Lipid Nanoparticle Formulation and Characterization
The inclusion of this compound in lipid nanoparticle formulations can significantly impact their physicochemical properties and biological activity. Below is a summary of typical quantitative data for LNP formulations with and without a PE component.
| Formulation Component | Molar Ratio (Typical LNP) | Molar Ratio (PE-Enhanced LNP) | Function |
| Ionizable Cationic Lipid | 50% | 50% | Encapsulates nucleic acids and facilitates endosomal escape. |
| This compound | 0% | 10% | Enhances membrane fusion and endosomal escape. |
| Helper Phospholipid (e.g., DSPC) | 10% | 0% | Provides structural stability to the lipid bilayer. |
| Cholesterol | 38.5% | 38.5% | Modulates membrane fluidity and stability. |
| PEG-Lipid | 1.5% | 1.5% | Provides a hydrophilic corona, increasing circulation time and stability. |
| Parameter | Typical LNP | PE-Enhanced LNP | Method of Analysis |
| Particle Size (Diameter, nm) | 100 ± 20 | 95 ± 25 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -5 ± 3 | -8 ± 4 | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | > 90% | > 90% | RiboGreen Assay (for RNA) |
| In Vitro Transfection Efficiency | Moderate | High | Luciferase Assay or Fluorescent Protein Expression |
| Endosomal Escape Efficiency | Lower | Higher | Galectin-8 Recruitment Assay or Cytosolic Delivery Quantification |
Experimental Protocols
Protocol 1: Formulation of this compound-Containing Lipid Nanoparticles for mRNA Delivery
This protocol describes the preparation of LNPs containing this compound for the encapsulation of mRNA using a microfluidic mixing method.
Materials:
-
Ionizable cationic lipid (e.g., DLin-MC3-DMA)
-
1-hexadecyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine (this compound)
-
Cholesterol
-
PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA encoding a reporter gene (e.g., Luciferase)
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr®)
Procedure:
-
Lipid Stock Solution Preparation:
-
Prepare a stock solution of the ionizable lipid, this compound, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5.
-
The total lipid concentration in the ethanol phase should be between 10-25 mM.
-
Vortex or sonicate briefly to ensure complete dissolution of all lipids.
-
-
mRNA Solution Preparation:
-
Dilute the mRNA stock solution in 50 mM citrate buffer (pH 4.0) to a desired concentration (e.g., 0.1-0.5 mg/mL).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another syringe.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 18 hours at 4°C to remove ethanol and unencapsulated mRNA. Use a dialysis membrane with a molecular weight cutoff (MWCO) of 10-12 kDa.
-
Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C.
-
Protocol 2: Characterization of this compound-Containing Lipid Nanoparticles
This protocol outlines the key characterization steps to assess the quality of the prepared LNPs.
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
Acceptable LNPs should have a mean diameter of 80-120 nm and a PDI below 0.2.
2. Zeta Potential Measurement:
-
Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the surface charge using Laser Doppler Velocimetry.
-
The zeta potential should be close to neutral or slightly negative at physiological pH.
3. Encapsulation Efficiency Quantification:
-
Use a nucleic acid quantification assay, such as the RiboGreen assay.
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
-
The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.
4. In Vitro Transfection Assay:
-
Plate cells (e.g., HEK293T or HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of the mRNA-loaded LNPs.
-
After 24-48 hours, measure the expression of the reporter protein (e.g., luciferase activity using a luminometer).
Visualizations
Cellular Uptake and Endosomal Escape Pathway
The following diagram illustrates the proposed mechanism by which this compound-containing lipid nanoparticles deliver their mRNA payload into the cytoplasm of a target cell.
Caption: Cellular uptake and endosomal escape of PE-containing LNPs.
Experimental Workflow for LNP Formulation and Characterization
This diagram outlines the key steps involved in the preparation and quality control of this compound-containing lipid nanoparticles.
Caption: Workflow for LNP formulation and characterization.
References
Application Notes and Protocols: C16-18:1 PE for Membrane Phase Behavior Studies
Introduction
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE), a species of C16-18:1 PE, is a naturally occurring asymmetric phospholipid fundamental to the structure and function of biological membranes. Comprising a saturated palmitoyl (B13399708) (16:0) chain at the sn-1 position and an unsaturated oleoyl (B10858665) (18:1) chain at the sn-2 position, POPE's molecular geometry plays a critical role in membrane dynamics. Its smaller ethanolamine (B43304) headgroup, compared to the choline (B1196258) headgroup of phosphatidylcholines (PC), favors the formation of non-lamellar structures and induces negative curvature, which is essential for processes like membrane fusion and fission.[]
These properties make POPE an invaluable tool for researchers, scientists, and drug development professionals studying membrane phase behavior, lipid domain (raft) formation, and the stability of lipid-based drug delivery systems.[][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in such studies.
Physicochemical Properties of this compound (POPE)
A clear understanding of POPE's physical and chemical characteristics is essential for designing and interpreting experiments. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine | [5][6] |
| Synonyms | POPE; PE(16:0/18:1) | [3][5] |
| Molecular Formula | C₃₉H₇₆NO₈P | [5][6] |
| Molecular Weight | ~718.0 g/mol | [6] |
| Gel-to-Liquid Crystalline Phase Transition Temp (Tm) | ~25 °C | [2][7][8] |
| Physical Form | Solid | [6] |
General Experimental Workflow
The study of membrane phase behavior using this compound typically follows a structured workflow, from sample preparation to biophysical characterization and data analysis. The choice of specific techniques depends on the research question, such as determining thermodynamic parameters or visualizing domain morphology.
Caption: General workflow for studying membrane phase behavior with this compound.
Key Applications and Experimental Protocols
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermodynamic technique used to measure the heat changes associated with the phase transitions of lipids in a membrane.[9][10] It is ideal for determining the gel-to-liquid crystalline phase transition temperature (Tm) and enthalpy (ΔH) of liposomes containing this compound, and for observing how these parameters are affected by other molecules like cholesterol, ceramides (B1148491), or drugs.[7][11]
Experimental Protocol: DSC Analysis of POPE-Containing Liposomes
-
Lipid Film Preparation:
-
In a clean glass vial, combine desired molar ratios of this compound and other lipids (e.g., POPC, cholesterol) from chloroform (B151607) stocks.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration and Liposome (B1194612) Formation:
-
Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, HEPES) to a final lipid concentration of 10-20 mg/mL.[12] The buffer should be the same as the reference solution for the DSC measurement.
-
Vortex the suspension vigorously above the Tm of all lipid components for several minutes to form multilamellar vesicles (MLVs).
-
-
DSC Measurement:
-
Accurately transfer a known amount of the liposome suspension (typically 10-50 µL) into a DSC sample pan.
-
Place an equal volume of the hydration buffer into a reference pan.
-
Seal both pans hermetically.
-
Place the pans in the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected Tm (e.g., 5°C for a POPE/POPC mixture).
-
Scan the temperature at a controlled rate (e.g., 1-2°C/min) to a final temperature well above the transition (e.g., 50°C).
-
Record the differential power required to maintain a zero temperature difference between the sample and reference pans as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak at the phase transition.
-
The peak maximum corresponds to the Tm.
-
The area under the peak is integrated to calculate the transition enthalpy (ΔH).
-
Quantitative Data Example: Phase Behavior of POPE Mixtures
The inclusion of other lipids significantly alters the phase behavior of POPE-containing membranes.
| Lipid System (molar ratio) | Onset Temp (°C) | Peak Tm (°C) | Completion Temp (°C) | Notes | Reference |
| Pure POPE | - | ~25 | - | Main gel-fluid transition. | [2][8] |
| SOPC/POPE (5:5) | ~16 | - | ~22 | Broad phase coexistence region. | [2] |
| POPE/C18-Ceramide (95:5) | - | - | 37.6 | Ceramide raises the transition temperature to near physiological levels. | [7] |
| POPC/POPE (varying) | - | - | - | At a POPE mole fraction of ~0.80, the bilayer enters a transition from liquid-crystalline to gel state at 22.4°C. | [11] |
Fluorescence Microscopy of Giant Unilamellar Vesicles (GUVs)
Fluorescence microscopy allows for the direct visualization of phase separation and domain formation in model membranes.[13] GUVs, which are cell-sized (10-100 µm) vesicles, are excellent models for these studies.[14][15] By incorporating fluorescently labeled lipid analogs that preferentially partition into specific phases (e.g., liquid-ordered, Lo vs. liquid-disordered, Ld), one can directly image the morphology and dynamics of lipid domains.
Experimental Protocol: GUV Formation and Imaging
-
Lipid Mixture Preparation:
-
Prepare a chloroform solution of this compound and other lipids (e.g., a "raft-forming" mixture of DPPC/Cholesterol/POPE).
-
Add a small amount (e.g., 0.5-1 mol%) of a fluorescent lipid probe. Choose a probe that partitions into the liquid-disordered phase (e.g., Fast-DiO) or a probe for the liquid-ordered phase.
-
-
GUV Formation via Electroformation:
-
Deposit 5-10 µL of the lipid mixture onto two conductive indium tin oxide (ITO) coated glass slides.
-
Dry the slides under vacuum for at least 1 hour.
-
Assemble the slides into a chamber with a silicone spacer (~1-2 mm thick).
-
Fill the chamber with a sucrose (B13894) solution (e.g., 200 mM).
-
Apply an AC electric field (e.g., 10 Hz, 1.5 V) to the slides for 2-4 hours at a temperature above the Tm of the lipid mixture. This process swells the lipid films into GUVs.
-
-
GUV Harvesting and Imaging:
-
Gently harvest the GUV-containing solution from the chamber.
-
Dilute the GUVs into an iso-osmolar glucose solution in an imaging dish (e.g., a glass-bottom well plate). The density difference between sucrose (inside) and glucose (outside) causes the GUVs to settle at the bottom for easier imaging.
-
Image the GUVs using a confocal or epifluorescence microscope equipped with appropriate filter sets for the chosen fluorescent probe.
-
-
Data Analysis:
-
Acquire images at different temperatures to observe temperature-induced phase transitions.
-
Analyze the images to characterize domain morphology (e.g., size, shape, number) and dynamics (e.g., domain coalescence, budding).
-
References
- 2. Domains in Binary SOPC/POPE Lipid Mixtures Studied by Pulsed Field Gradient 1H MAS NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Domains in binary SOPC/POPE lipid mixtures studied by pulsed field gradient 1H MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine | C39H76NO8P | CID 5283496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Long chain ceramides raise the main phase transition of monounsaturated phospholipids to physiological temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 11. Regulation of calcium channel activity by lipid domain formation in planar lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential scanning calorimetry [bio-protocol.org]
- 13. dspace.rri.res.in [dspace.rri.res.in]
- 14. Intelligent fluorescence image analysis of giant unilamellar vesicles using convolutional neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluctuation spectroscopy of giant unilamellar vesicles using confocal and phase contrast microscopy - Soft Matter (RSC Publishing) DOI:10.1039/D0SM00943A [pubs.rsc.org]
Application Note: C16-18:1 PE (POPE) in Supported Lipid Bilayer Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction Supported Lipid Bilayers (SLBs) are powerful in vitro tools that mimic the cell membrane, providing a versatile platform for studying a wide range of biological phenomena. C16-18:1 Phosphatidylethanolamine (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine or POPE) is a crucial phospholipid for constructing these model systems. Due to its structural similarity to lipids found in bacterial membranes, particularly its prevalence in Escherichia coli, POPE is frequently used to create biologically relevant SLBs.[1][2][3] These model membranes are instrumental in biophysical studies, investigations of protein-lipid interactions, and the development of novel therapeutic agents. This document provides detailed application notes and protocols for the use of C16-18:1 PE in SLB experiments.
Applications of this compound in SLBs
-
Mimicking Bacterial Inner Membranes: The inner membrane of Gram-negative bacteria like E. coli is rich in phosphatidylethanolamine. Ternary mixtures of POPE, 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), and cardiolipin (B10847521) (CL) can effectively replicate the primary lipid composition and biophysical properties of the E. coli inner membrane.[1][4] These models are essential for studying bacterial physiology and host-pathogen interactions.
-
Studying Protein-Lipid Interactions: SLBs containing POPE serve as a stable and well-defined environment for investigating the structure, function, and dimerization of membrane proteins.[2][3] For instance, the dimerization of the E. coli Cl-/H+ antiporter CLC-ec1 has been successfully studied in 2:1 POPE/POPG bilayers, providing insights into how the lipid environment modulates protein association.[3]
-
Screening of Antimicrobial Agents: The development of novel antibiotics requires robust platforms to screen for membrane-disrupting activity. POPE-based SLBs that mimic bacterial membranes are used to evaluate how antimicrobial fatty acids and other compounds interact with and compromise the integrity of the lipid bilayer.[5]
-
Drug Development and Delivery: Understanding the interactions between drug delivery vehicles, such as liposomes, and target cell membranes is critical. Phase-separated lipid domains in vesicles, which can be modulated by including various PE lipids, can be used to control ligand presentation and enhance the binding and delivery of therapeutic cargo to cells.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from experiments utilizing this compound (POPE) in SLB formations.
Table 1: Example Lipid Compositions for E. coli Inner Membrane Mimics
| Composition ID | POPE (mol%) | POPG (mol%) | CL (mol%) | Reference |
|---|---|---|---|---|
| #5A | 80 | 15 | 5 | [1] |
| #6A | 75 | 20 | 5 | [1] |
| #9A | 65 | 25 | 10 |[1] |
Table 2: Biophysical Properties of POPE-Containing SLBs
| Parameter | Value | Method | Lipid Composition | Reference |
|---|---|---|---|---|
| Bilayer Thickness | 4.7 ± 0.1 nm | AFM | POPE/POPG/CL (Mixture #6A) on mica | [1][4] |
| Bilayer Thickness | 41 ± 3 Å (4.1 ± 0.3 nm) | Neutron Reflection | E. coli total lipid extract (approx. 75% PE) |[7] |
Table 3: Optimized Conditions for SLB Formation via Vesicle Fusion
| Parameter | Condition | Substrate | Purpose | Reference |
|---|---|---|---|---|
| Divalent Cations | 2 mM CaCl₂ | Silica (B1680970) | To facilitate vesicle fusion by bridging anionic vesicles and the negatively charged surface. | [7] |
| Temperature | 50°C | Silica | To ensure lipids are in the fluid phase for successful vesicle rupture and bilayer formation. | [8] |
| SUV Concentration | 100 µg/mL | Silica | Optimal concentration for achieving full bilayer coverage. |[8] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs)
This protocol describes the preparation of SUVs from a ternary lipid mixture (e.g., POPE/POPG/CL) using the extrusion method.
Materials:
-
This compound (POPE), POPG, and CL in chloroform (B151607)
-
Glass vial
-
Nitrogen gas stream
-
Vacuum desiccator
-
Buffer (e.g., MOPS or TRIS with NaCl and CaCl₂)
-
Bath sonicator
-
Mini-extruder kit
-
Polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Mixing: In a clean glass vial, mix the desired molar ratios of lipids (e.g., Composition #6A from Table 1) from their chloroform stocks.
-
Film Formation: Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin film on the bottom of the vial.
-
Solvent Removal: Place the vial in a vacuum desiccator for at least 2 hours to remove any residual chloroform.[6]
-
Hydration: Rehydrate the lipid film with the desired buffer to a final lipid concentration of 1 mg/mL. The rehydration should be performed at a temperature above the phase transition temperature (Tm) of all lipids in the mixture.[1]
-
Vesicle Formation: Gently sonicate the vial in a bath sonicator for 15 minutes at a temperature 5–10°C above the highest Tm of the lipids until the solution appears milky, indicating the formation of multilamellar vesicles (MLVs).[1]
-
Extrusion: Assemble the mini-extruder with a 100 nm polycarbonate membrane. Heat the extruder to the same temperature as the vesicle solution.
-
SUV Production: Pass the MLV solution through the extruder 21-31 times to produce a clear or slightly opalescent suspension of small unilamellar vesicles (SUVs).[1][6]
Protocol 2: Formation of SLBs by Vesicle Fusion
This protocol details the formation of an SLB on a solid substrate like silica or mica.
Materials:
-
SUV suspension (from Protocol 1)
-
Substrate (e.g., silicon wafers with a thermal oxide layer, or freshly cleaved mica)
-
Piranha solution or plasma cleaner for substrate cleaning
-
Buffer (e.g., 10 mM TRIS, 150 mM NaCl, 2 mM CaCl₂, pH 7.5)
-
Milli-Q water
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to ensure it is hydrophilic. For silica, use a piranha solution (handle with extreme caution) or a plasma cleaner. For mica, use the fresh surface exposed by cleaving with tape.
-
Buffer Equilibration: Place the cleaned substrate in a flow cell or chamber and equilibrate with the formation buffer.
-
Vesicle Incubation: Introduce the SUV suspension (e.g., at a concentration of 100 µg/mL) to the substrate surface.
-
Formation Monitoring: Allow the vesicles to adsorb, rupture, and fuse to form a continuous bilayer. This process can be monitored in real-time using techniques like Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D). The process typically takes 15-30 minutes.
-
Rinsing: After bilayer formation is complete, gently rinse the surface with fresh buffer to remove any unfused vesicles or liposomes.
-
Verification: The quality of the SLB should be verified using characterization techniques as described in Protocols 3 and 4.
Protocol 3: Characterization of SLBs using Atomic Force Microscopy (AFM)
AFM is used to visualize the SLB topography, assess its quality, and measure its thickness.
Procedure:
-
Sample Preparation: Form the SLB on an atomically flat substrate, such as mica, following Protocol 2.
-
Imaging: Mount the sample on the AFM stage. Ensure the SLB remains hydrated with buffer throughout the imaging process.
-
Mode Selection: Use tapping mode (or contact mode with very low force) to minimize damage to the soft bilayer.
-
Image Acquisition:
-
Data Analysis:
Protocol 4: Characterization of SLBs using QCM-D
QCM-D monitors changes in frequency (Δf, related to mass) and dissipation (ΔD, related to viscoelasticity) to confirm SLB formation in real-time.
Procedure:
-
Setup: Mount a clean silica-coated QCM-D sensor in the flow module and establish a stable baseline with the formation buffer.
-
Vesicle Injection: Inject the SUV suspension into the chamber and monitor the QCM-D signal.
-
Signal Interpretation:
-
Adsorption: A decrease in frequency and an increase in dissipation indicate the initial adsorption of intact vesicles onto the sensor surface.
-
Rupture and Fusion: A characteristic shift to a smaller frequency decrease and a significant drop in dissipation signifies the rupture of vesicles and the formation of a less-viscoelastic, ordered lipid bilayer.[7][8]
-
-
Rinsing: After the signals stabilize, rinse with pure buffer. A stable signal after rinsing confirms the formation of a robust SLB.
-
Modeling: The final Δf value can be used with the Sauerbrey equation (for thin, rigid films) or more complex viscoelastic models to estimate the hydrated mass and thickness of the SLB.
References
- 1. A Minimalist Model Lipid System Mimicking the Biophysical Properties of Escherichia coli’s Inner Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Membrane transporter dimerization driven by differential lipid solvation energetics of dissociated and associated states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formation and Characterization of Supported Lipid Bilayers Composed of Hydrogenated and Deuterated Escherichia coli Lipids | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
C16-18:1 PE solubility issues and solutions
Welcome to the technical support center for C16-18:1 PE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, or POPE). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and handling of this phospholipid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE), is a common, naturally occurring phosphatidylethanolamine. It contains a saturated palmitic acid (16:0) at the sn-1 position and an unsaturated oleic acid (18:1) at the sn-2 position of the glycerol (B35011) backbone. Its molecular structure gives it a cone shape, which promotes negative membrane curvature. This property is crucial for its various applications, including:
-
Liposome and Lipid Nanoparticle (LNP) Formulation: It is a key component in the formation of lipid bilayers for drug delivery systems, particularly for mRNA vaccines.[1]
-
Membrane Research: Used in creating model membranes to study membrane fusion, fission, and the influence of lipid composition on membrane properties.[2]
-
Biophysical and Structural Analysis: Its mixed saturation profile allows for the study of lipid chain ordering, bilayer thickness, and hydration dynamics.
Q2: What is the general solubility of this compound?
A2: this compound is a white to off-white solid or powder at room temperature.[3][4] It is readily soluble in chlorinated solvents like chloroform (B151607) and in alcohols like methanol.[3][4] However, it has very limited solubility in aqueous solutions.
Q3: How should I store this compound?
A3: this compound should be stored as a powder or in an organic solvent at -20°C, protected from light.[3]
Troubleshooting Guide: Solubility Issues
Issue 1: this compound is not dissolving in my chosen organic solvent.
-
Possible Cause: The solvent may not be appropriate, or the concentration may be too high.
-
Solution:
-
Ensure you are using a recommended solvent such as chloroform or methanol.
-
Try gentle warming of the solution. For some long-chain lipids, heating to 30-40°C can aid dissolution.
-
Sonication in a water bath can also help to break up any aggregates and facilitate dissolution.
-
Issue 2: After evaporating the organic solvent, the lipid film is difficult to hydrate (B1144303) with my aqueous buffer.
-
Possible Cause: Phosphatidylethanolamines, especially those with saturated acyl chains, can have strong intermolecular hydrogen bonding, making them difficult to hydrate.
-
Solution:
-
Temperature: Ensure the hydration buffer is heated to a temperature above the gel-to-liquid crystalline phase transition temperature (Tc) of the lipid mixture.
-
Mechanical Agitation: Vortex the mixture vigorously for several minutes. The inclusion of small glass beads can aid in the mechanical disruption of the lipid film.
-
Sonication: Use a bath sonicator to disperse the lipid aggregates into the aqueous phase, which can lead to the formation of multilamellar vesicles (MLVs).
-
pH Adjustment: For lipids with ionizable headgroups, adjusting the pH of the hydration buffer can increase electrostatic repulsion between the lipid headgroups, thereby aiding hydration.
-
Issue 3: My this compound solution in a biologically compatible solvent precipitates when diluted with aqueous media.
-
Possible Cause: The lipid has very low solubility in the final aqueous medium, causing it to crash out of the solution.
-
Solution:
-
Sonication and Warming: The precipitate can often be redissolved by sonicating and/or gently warming the solution. Ensure the precipitate is fully redissolved before use.
-
Suspension Delivery: If complete dissolution is not possible, the lipid can be delivered as a uniform suspension. Sonicate the suspension immediately before dispensing to ensure homogeneity.
-
Micelle or Vesicle Formation: Deliver the lipid in the form of micelles or small unilamellar vesicles (SUVs) which are more stable in aqueous environments.
-
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Notes |
| Chloroform | 100 mg/mL | A clear solution should be obtained. |
| Methanol | Soluble | Specific quantitative data is not readily available, but it is commonly used as a solvent. |
| Ethanol (B145695) | Soluble | Often used as a co-solvent for preparing lipid nanoparticles. |
| DMSO | Limited Solubility | Can be used as a co-solvent in some formulations but is not a primary solvent for high concentrations. |
| Water / Aqueous Buffers | Insoluble | Forms suspensions or requires co-solvents/detergents for dispersion. |
Experimental Protocols
Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration
This method is a standard procedure for the preparation of multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.
Materials:
-
This compound and other desired lipids (e.g., phosphatidylcholine, cholesterol)
-
Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Extruder (optional, for LUV formation)
Procedure:
-
Lipid Dissolution: Dissolve this compound and any other lipids in chloroform or a chloroform/methanol mixture in a round-bottom flask. Ensure all lipids are completely dissolved to form a clear solution.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin lipid film on the inner surface of the flask. To ensure all solvent is removed, you can place the flask under high vacuum for at least 1-2 hours.
-
Hydration: Add the aqueous buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of the lipid with the highest Tc in the mixture.
-
Vesicle Formation: Agitate the flask by vortexing or gentle shaking to hydrate the lipid film. This process will cause the lipids to swell and form multilamellar vesicles (MLVs). A milky suspension is typically observed.
-
(Optional) Size Reduction:
-
Sonication: To produce small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a bath sonicator or a probe sonicator.
-
Extrusion: To generate large unilamellar vesicles (LUVs) with a defined size, the MLV suspension can be passed through a polycarbonate membrane with a specific pore size using a mini-extruder. This process is typically repeated 10-20 times.
-
Protocol 2: Preparation of this compound Containing Lipid Nanoparticles (LNPs) for mRNA Delivery
This protocol outlines a general method for preparing LNPs using a microfluidic mixing device, a common technique for encapsulating nucleic acids.[5]
Materials:
-
This compound
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG2000)
-
Ethanol (200 proof)
-
mRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis system for buffer exchange
Procedure:
-
Lipid Stock Preparation: Prepare a stock solution of the lipid mixture (this compound, ionizable lipid, cholesterol, and PEG-lipid) in ethanol. The molar ratio of the lipids should be optimized for the specific application. A typical starting ratio might be 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid), where this compound can be incorporated as a helper lipid.[6]
-
mRNA Solution Preparation: Dissolve the mRNA in a citrate buffer at a low pH.
-
Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another. Use a microfluidic mixing device to rapidly mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous:alcoholic). The rapid mixing causes a change in polarity that leads to the self-assembly of the lipids around the mRNA, forming LNPs.
-
Dialysis: The resulting LNP solution will be in an ethanol/buffer mixture. To remove the ethanol and raise the pH, dialyze the LNP solution against a neutral pH buffer (e.g., PBS, pH 7.4) overnight at 4°C.
-
Concentration and Sterilization: Concentrate the dialyzed LNPs using a suitable method like tangential flow filtration. For in vivo applications, sterilize the final LNP formulation by passing it through a 0.22 µm filter.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key concepts related to this compound.
Caption: Biosynthesis pathways of Phosphatidylethanolamine (PE) in mammalian cells.
Caption: Experimental workflow for Lipid Nanoparticle (LNP) preparation.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Palmitoyl-2-oleoyl-sn-Glycero-3-Phosphorethanolamine - CD BioSustainable [sustainable-bio.com]
- 4. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 5. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Preventing Oxidation of Unsaturated C16-18:1 PE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the oxidation of unsaturated C16-18:1 phosphatidylethanolamine (B1630911) (PE) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of C16-18:1 PE oxidation in a laboratory setting?
A1: The primary causes of oxidation in unsaturated lipids like this compound are exposure to oxygen, heat, light, and the presence of pro-oxidant agents. Transition metal ions, such as iron (Fe) and copper (Cu), are potent catalysts of lipid oxidation.[1][2][3] Reactive oxygen species (ROS) generated from various sources can also initiate and propagate the oxidation process.
Q2: How can I visually detect if my this compound has oxidized?
A2: Visual detection of oxidation can be challenging in its early stages. However, significant oxidation may lead to a slight yellowing of the lipid film or solution. For liposome (B1194612) suspensions, you might observe changes in turbidity or the formation of aggregates. However, these are not definitive indicators, and sensitive analytical techniques are required for accurate assessment.
Q3: What are the most effective antioxidants for preventing this compound oxidation?
A3: Synthetic antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), as well as natural antioxidants like α-tocopherol (a form of Vitamin E), are commonly used.[1][2][4] The choice of antioxidant may depend on the specific application and experimental conditions. For instance, α-tocopherol can exhibit a synergistic antioxidant effect when used in combination with PE.[5][6][7]
Q4: At what temperature should I store my this compound to minimize oxidation?
A4: To minimize oxidation, this compound should be stored at low temperatures. For long-term storage, -20°C or -80°C is recommended.[4][8] Storing the lipid as a dry powder or in an organic solvent under an inert atmosphere is preferable to aqueous suspensions for long-term stability.[4] Liposome solutions are best stored at 4°C for short periods (approximately one week).[9][10]
Q5: How does pH affect the stability of this compound?
A5: While oxidation is the primary concern for the unsaturated acyl chain, the entire phospholipid molecule can also undergo hydrolysis, which is pH-dependent. Both acidic and basic conditions can accelerate the hydrolysis of the ester bonds, leading to the formation of lysophospholipids and free fatty acids. Maintaining a neutral pH (around 7.0-7.4) is generally recommended for aqueous suspensions of PE.[11]
Troubleshooting Guides
Issue 1: Unexpectedly High Levels of Oxidation Detected by Mass Spectrometry
| Possible Cause | Troubleshooting Step |
| Contamination with transition metals | Use high-purity, metal-free reagents and solvents. If metal contamination is suspected, consider using a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) in your buffers.[3][12] |
| Oxygen exposure during sample preparation | Prepare samples in an environment purged with an inert gas like nitrogen or argon. Use degassed buffers for all aqueous solutions.[13][14] |
| Ineffective antioxidant concentration | Optimize the concentration of the antioxidant. For BHT or α-tocopherol, a final concentration of 0.01-0.1% (w/w) relative to the lipid is a common starting point.[1][2][4] |
| Photo-oxidation | Protect samples from light at all stages of the experiment by using amber vials and covering sample containers with aluminum foil. |
| Thermal degradation | Avoid excessive heating of the lipid. If heating is necessary (e.g., for liposome preparation), keep the temperature as low as possible and the duration as short as possible. Perform these steps above the phase transition temperature of the lipid.[15] |
Issue 2: Inconsistent Results in Experiments Involving this compound Liposomes
| Possible Cause | Troubleshooting Step |
| Batch-to-batch variability in lipid oxidation | Implement a strict, standardized protocol for liposome preparation, including consistent handling and storage procedures. Always use fresh, high-purity lipids. |
| Hydrolysis of PE | Prepare liposomes in a buffered solution to maintain a stable, neutral pH.[11] Avoid prolonged storage of liposome suspensions. |
| Aggregation of liposomes due to oxidation | Analyze the size distribution of your liposomes using dynamic light scattering (DLS) to check for aggregation. The presence of oxidized lipids can alter membrane properties and lead to fusion. |
| Leakage of encapsulated contents | Oxidation can compromise the integrity of the liposome bilayer, leading to the leakage of encapsulated materials. Use fresh liposome preparations for critical experiments. |
Data Summary
Table 1: Efficacy of Common Antioxidants in Preventing Lipid Oxidation
| Antioxidant | Typical Concentration | Efficacy Notes |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% (w/w) | Highly effective synthetic antioxidant.[1][2][4] |
| Butylated Hydroxyanisole (BHA) | 0.01% - 0.1% (w/w) | Effective synthetic antioxidant, often used in combination with BHT.[1][2] |
| α-Tocopherol (Vitamin E) | 0.01% - 0.05% (w/w) | Natural antioxidant; can have synergistic effects with PE.[5][6][7] |
| Ethylenediaminetetraacetic acid (EDTA) | 0.1 - 1 mM | Chelates pro-oxidant metal ions. Its effectiveness can be concentration-dependent.[12][16] |
Table 2: Effect of Storage Temperature on Unsaturated Lipid Stability
| Temperature | Expected Stability | Recommendations |
| Room Temperature (~25°C) | Low | Not recommended for storage.[8] |
| 4°C | Moderate (Short-term) | Suitable for short-term storage of aqueous liposome suspensions (up to 1 week).[9][10] |
| -20°C | High | Recommended for long-term storage of dry lipids or lipids in organic solvents.[4] |
| -80°C | Very High | Optimal for long-term storage to minimize both oxidation and hydrolysis.[17] |
Experimental Protocols
Protocol 1: Preparation of Liposomes with Minimal Oxidation
-
Lipid Film Hydration:
-
In a round-bottom flask, dissolve this compound and any other lipids in chloroform.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Further dry the film under a high vacuum for at least 2 hours to remove residual solvent.
-
-
Buffer Preparation:
-
Hydration:
-
Hydrate the lipid film with the degassed buffer by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
-
Size Extrusion (Optional but Recommended):
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). Perform extrusion at a temperature above the lipid phase transition temperature.[7]
-
-
Storage:
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.[1]
-
Reagent Preparation:
-
Prepare a TBARS reagent solution containing 15% trichloroacetic acid (TCA), 0.375% thiobarbituric acid (TBA), and 0.25 N hydrochloric acid (HCl).
-
-
Assay Procedure:
-
To 100 µL of your liposome sample, add 200 µL of the TBARS reagent.
-
Incubate the mixture at 95°C for 15 minutes.
-
Cool the samples on ice for 5 minutes.
-
Centrifuge at 3000 x g for 15 minutes to pellet any precipitate.
-
-
Measurement:
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.
-
Visualizations
Caption: Simplified pathway of lipid autoxidation.
References
- 1. Mechanism of lipid peroxidation of liposomes by cold atmospheric pressure plasma jet irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipid oxidation in fish oil enriched mayonnaise: calcium disodium ethylenediaminetetraacetate, but not gallic acid, strongly inhibited oxidative deterioration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 5. Comparison of antioxidant potency of commonly consumed polyphenol-rich beverages in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
- 8. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. primescholars.com [primescholars.com]
- 10. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine | C39H76NO8P | CID 5283496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. The effect of EDTA on the oxidation of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
Technical Support Center: C16-18:1 PE (POPE) Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (C16-18:1 PE or POPE) in various solvents. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound, especially when containing an unsaturated oleoyl (B10858665) chain, should be stored dissolved in a suitable organic solvent at -20°C ± 4°C.[1][2][3] The container should be a glass vial with a Teflon-lined closure, and the headspace should be purged with an inert gas like argon or nitrogen to prevent oxidation.[2][3] Storing unsaturated lipids as a dry powder is not recommended as they are highly hygroscopic and can quickly absorb moisture, leading to hydrolysis and oxidation.[1][2][3]
Q2: Which organic solvents are suitable for storing this compound?
This compound is soluble in chloroform (B151607) and methanol (B129727), and slightly soluble in DMSO.[4] Chloroform:methanol mixtures (e.g., 2:1 v/v) are also commonly used and are excellent for dissolving phospholipids. While quantitative, comparative stability data in these specific solvents is limited in publicly available literature, general chemical principles can guide solvent selection.
Q3: How do different solvents affect the stability of this compound?
The choice of solvent can influence the rate of degradation through hydrolysis and oxidation.
-
Chloroform: As a non-polar, aprotic solvent, it is a good choice for minimizing hydrolysis. However, it can contain trace impurities that may catalyze degradation.
-
Methanol: This is a polar, protic solvent. While it is a good solvent for phospholipids, its protic nature (due to the -OH group) can facilitate hydrolysis of the ester linkages in the lipid if water is present.
-
DMSO (Dimethyl Sulfoxide): A polar aprotic solvent, DMSO is a strong oxidizing agent and may accelerate the degradation of unsaturated fatty acid chains.[5] It is also known to affect the hydration of lipid headgroups.[6]
A qualitative comparison of the solvents is presented in the table below.
| Solvent | Type | Potential Impact on this compound Stability |
| Chloroform | Non-polar, Aprotic | Generally good for stability; minimizes hydrolysis. |
| Methanol | Polar, Protic | Good solubility; may promote hydrolysis if water is present. |
| DMSO | Polar, Aprotic | Good solubilizing agent for some applications, but may promote oxidation. |
Q4: What are the primary degradation pathways for this compound?
The two main degradation pathways for this compound are:
-
Hydrolysis: The ester bonds at the sn-1 and sn-2 positions of the glycerol (B35011) backbone can be cleaved, a reaction catalyzed by water, acid, or base. This results in the formation of lysophospholipids (lyso-PE) and free fatty acids (palmitic and oleic acid).[7] The presence of lyso-PE can destabilize liposomal membranes.[7]
-
Oxidation: The double bond in the oleoyl chain at the sn-2 position is susceptible to oxidation by molecular oxygen and other reactive oxygen species.[7] This can lead to a variety of oxidation products, including hydroperoxides, aldehydes, and ketones, which can alter the physical and chemical properties of the lipid and any formulation it is part of.
Troubleshooting Guides
Issue 1: My this compound-containing liposome (B1194612) preparation appears cloudy or aggregated.
Cloudiness or aggregation in liposome preparations can be due to several factors related to the lipid and solvent.
-
Cause A: Lipid Degradation. The formation of lyso-PE due to hydrolysis can alter membrane curvature and lead to aggregation.
-
Solution: Ensure that the this compound stock solution has been stored properly and is not expired. If degradation is suspected, it is best to use a fresh vial. You can analytically check for the presence of lyso-PE using techniques like HPLC or TLC.
-
-
Cause B: Poor Hydration. Phosphatidylethanolamines (PEs) are known to be poorly hydrating lipids, which can lead to aggregation, especially at high concentrations.[8]
-
Solution: When preparing the lipid film, ensure a thin, even layer is formed to maximize the surface area for hydration. Hydration should be performed above the lipid's phase transition temperature. Gentle agitation during hydration can also help.
-
-
Cause C: Solvent Choice. The solvent used to dissolve the lipids before forming the lipid film can impact the final liposome characteristics.[4]
-
Solution: Ensure the solvent is fully removed under vacuum before hydration. Residual solvent can affect membrane properties and lead to instability.
-
Issue 2: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC-MS) of a this compound sample.
Unexpected peaks are often indicative of degradation products.
-
Identification:
-
Hydrolysis Products: Look for peaks corresponding to the mass of 1-palmitoyl-2-lyso-PE, 1-oleoyl-2-lyso-PE, palmitic acid, and oleic acid.
-
Oxidation Products: Oxidation can result in a range of products with masses corresponding to the addition of one or more oxygen atoms to the oleic acid chain. These can include hydroxylated and carboxylated species.
-
-
Prevention:
-
Proper Storage: Always store this compound solutions under an inert atmosphere (argon or nitrogen) at -20°C.
-
Use High-Purity Solvents: Impurities in solvents can catalyze degradation. Use fresh, high-performance liquid chromatography (HPLC) grade or equivalent solvents.
-
Minimize Exposure to Air and Light: When handling the lipid, work quickly and avoid prolonged exposure to ambient air and light.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the proper method for preparing a stock solution of this compound for long-term storage.
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Allow the sealed vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture onto the lipid.
-
Weigh the desired amount of lipid in a glass container.
-
Add the desired volume of a high-purity organic solvent (e.g., chloroform or methanol). Use of plastic containers or pipette tips with organic solvents should be avoided to prevent leaching of impurities.[2][3]
-
Flush the headspace of the vial with a gentle stream of inert gas (argon or nitrogen).
-
Seal the vial tightly with a Teflon-lined cap.
-
Store the solution at -20°C.
Protocol 2: Stability Assessment of this compound by HPLC-ELSD
This protocol outlines a general method for assessing the stability of this compound in a specific solvent over time.
-
Sample Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration. Aliquot the solution into several glass vials, flush with inert gas, seal, and store at the desired temperature (e.g., -20°C, 4°C, and room temperature for an accelerated study).
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove one vial from each storage condition.
-
HPLC Analysis:
-
Column: Use a suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of a non-polar organic solvent (e.g., methanol or acetonitrile) and a polar solvent (e.g., water with a suitable modifier like trifluoroacetic acid) is typically used.
-
Detection: An Evaporative Light Scattering Detector (ELSD) is suitable for detecting lipids.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. The appearance of new peaks, particularly those with retention times corresponding to lyso-PE, can be indicative of degradation. A decrease in the peak area of the parent lipid over time indicates instability.
Visualizations
References
- 1. In situ investigation of the oxidation of a phospholipid monolayer by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the hydrolysis of phosphatidylethanolamine and phosphatidyl(N-acyl)ethanolamine in Dictyostelium discoideum amoebae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Effects of Natural Lipophilic Antioxidants on UV-Induced Lipid Oxidation in Liposomes and Their Enhancement [mdpi.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Chemistry of phospholipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: C16-18:1 PE Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common artifacts encountered during the mass spectrometry analysis of C16-18:1 Phosphatidylethanolamine (PE).
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in the mass spectrometry of C16-18:1 PE?
A1: The most prevalent artifacts in this compound mass spectrometry include in-source fragments, various adduct formations, and artifacts arising from matrix effects. These can complicate spectral interpretation and lead to inaccurate quantification.[1][2][3] In-source fragmentation can generate ions that are isobaric with other lipid species, leading to potential misidentification.[1][4]
Q2: What is in-source fragmentation and how does it affect this compound analysis?
A2: In-source fragmentation (ISF) is the unintended fragmentation of ions within the ion source of the mass spectrometer before mass analysis.[1][5] For this compound, this can manifest as the loss of the phosphoethanolamine headgroup, generating diglyceride-like fragments.[1] Additionally, fragment ions from co-eluting lipids, such as phosphatidylcholines (PC), can produce signals with the same mass as PE species, leading to false positives.[1][4]
Q3: What types of adducts are commonly formed with this compound during electrospray ionization (ESI)?
A3: During ESI, this compound can form several common adducts. In positive ion mode, protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), potassium adducts ([M+K]⁺), and ammonium (B1175870) adducts ([M+NH₄]⁺) are frequently observed.[2][6][7] In negative ion mode, deprotonated molecules ([M-H]⁻) and chloride adducts ([M+Cl]⁻) are common.[8] The relative abundance of these adducts can vary significantly depending on the sample matrix and mobile phase composition, which can impact quantitative accuracy.[2]
Q4: How do matrix effects interfere with the analysis of this compound?
A4: Matrix effects refer to the suppression or enhancement of the ionization of the target analyte (this compound) due to the presence of other components in the sample matrix.[3][9] This can lead to significant inaccuracies in quantification.[3] Phospholipids themselves are known to be a major contributor to matrix effects in lipidomics.[9]
Q5: What is the characteristic neutral loss for identifying PEs in mass spectrometry?
A5: In positive ion tandem mass spectrometry (MS/MS), phosphatidylethanolamines characteristically lose the phosphoethanolamine headgroup, which corresponds to a neutral loss of 141 Da.[10][11][12] This neutral loss scan is a common method for the selective detection of PEs in complex mixtures.
Troubleshooting Guides
Issue 1: Unexpected peaks and potential misidentification of this compound.
-
Possible Cause: In-source fragmentation of this compound or other co-eluting lipids.
-
Troubleshooting Steps:
-
Optimize Ion Source Parameters: Reduce the ion transfer tube temperature and decrease the radio frequency (RF) levels in the ion optics to minimize collisional energy in the source.[5][13]
-
Chromatographic Separation: Improve chromatographic separation to reduce co-elution of interfering lipids, such as PCs.[9]
-
Tandem MS (MS/MS): Utilize MS/MS to confirm the identity of this compound. Look for the characteristic neutral loss of 141 Da in positive mode or the specific fatty acid fragments in negative mode.[10][11][14]
-
Issue 2: Poor quantitative reproducibility and accuracy for this compound.
-
Possible Cause: Variable adduct formation and/or matrix effects.
-
Troubleshooting Steps:
-
Control Adduct Formation:
-
Add a consistent, low concentration of a salt (e.g., sodium acetate (B1210297) or ammonium acetate) to the mobile phase to promote the formation of a single, dominant adduct.[6][15]
-
During data analysis, sum the intensities of all observed adducts for a given lipid species to ensure accurate quantification.[2]
-
-
Mitigate Matrix Effects:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[9]
-
Use of Internal Standards: Employ a stable isotope-labeled internal standard for this compound to normalize for variations in ionization efficiency.
-
Matrix-Matched Calibration: Prepare calibration standards in a matrix that closely resembles the sample matrix to compensate for matrix effects.[3]
-
-
Quantitative Data Summary
The following table summarizes the expected m/z values for common adducts and fragments of a representative this compound, such as PE(16:0/18:1).
| Ion Type | Formula | Ionization Mode | Calculated m/z | Reference |
| [M+H]⁺ | C₄₁H₈₁NO₈P⁺ | Positive | 746.5721 | |
| [M+Na]⁺ | C₄₁H₈₀NNaO₈P⁺ | Positive | 768.5540 | [7] |
| [M+K]⁺ | C₄₁H₈₀KNO₈P⁺ | Positive | 784.5280 | |
| [M+NH₄]⁺ | C₄₁H₈₄N₂O₈P⁺ | Positive | 763.5986 | [2] |
| [M-H]⁻ | C₄₁H₇₉NO₈P⁻ | Negative | 744.5568 | |
| [M+Cl]⁻ | C₄₁H₈₀ClNO₈P⁻ | Negative | 779.5339 | [8] |
| Neutral Loss of Headgroup | [M+H - 141]⁺ | Positive (MS/MS) | 605.5296 | [10][11] |
| Palmitate Fragment | C₁₆H₃₁O₂⁻ | Negative (MS/MS) | 255.2324 | [14] |
| Oleate Fragment | C₁₈H₃₃O₂⁻ | Negative (MS/MS) | 281.2480 | [14] |
Experimental Protocols
Protocol 1: Tandem Mass Spectrometry (MS/MS) for this compound Identification
-
Sample Preparation: Extract lipids from the biological sample using a standard method (e.g., Folch or Bligh-Dyer extraction).
-
LC Separation: Perform liquid chromatography using a suitable column (e.g., C18) to separate lipid classes.
-
Mass Spectrometry:
-
Positive Ion Mode:
-
Perform a precursor ion scan to identify ions that produce a fragment at m/z corresponding to the phosphoethanolamine headgroup or a neutral loss scan for 141 Da.[8][10][11]
-
Select the precursor ion corresponding to the [M+H]⁺ or [M+Na]⁺ of this compound.
-
Perform product ion scans to observe the fragmentation pattern, including the neutral loss of 141 Da.[10][11]
-
-
Negative Ion Mode:
-
Select the precursor ion corresponding to the [M-H]⁻ of this compound.
-
Perform product ion scans to identify the characteristic fatty acid carboxylate anions (e.g., m/z 255.23 for palmitate and m/z 281.25 for oleate).[14]
-
-
Visualizations
Caption: Troubleshooting workflow for common mass spectrometry artifacts.
Caption: Key fragmentation pathways for this compound identification.
References
- 1. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation. [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the fatty acyl profiles of phosphatidylethanolamines by tandem mass spectrometry of sodium adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complementary precursor ion and neutral loss scan mode tandem mass spectrometry for the analysis of glycerophosphatidylethanolamine lipids from whole rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. sfrbm.org [sfrbm.org]
- 13. Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. profiles.wustl.edu [profiles.wustl.edu]
Technical Support Center: Optimizing C16-18:1 PE Concentration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize C16-18:1 Phosphatidylethanolamine (PE) concentration in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is C16-18:1 PE and what is its role in cell culture?
This compound is a specific species of phosphatidylethanolamine, a major phospholipid component of eukaryotic cell membranes.[1][2] The "C16-18:1" designation refers to the fatty acid chains attached to the glycerol (B35011) backbone: one saturated 16-carbon chain (palmitic acid) and one monounsaturated 18-carbon chain with one double bond (oleic acid).
In cell culture, this compound plays a crucial role in:
-
Membrane Structure and Fluidity: As a key structural component, it influences membrane curvature and viscosity.[2] The presence of both saturated and unsaturated fatty acids contributes to the overall fluidity of the cell membrane, which is vital for many cellular processes.[3][4]
-
Cell Signaling: PE and its derivatives are involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis.[5][6]
-
Protein Folding and Function: PE can act as a lipid chaperone, assisting in the correct folding of membrane proteins.[2][7]
Q2: What are the primary synthesis pathways for PE in mammalian cells?
Mammalian cells synthesize PE through two main pathways located in different cellular compartments:[1][8]
-
The CDP-Ethanolamine (Kennedy) Pathway: This pathway is located in the endoplasmic reticulum (ER) and is considered the primary route for de novo PE synthesis.[6][8] It utilizes ethanolamine (B43304) and diacylglycerol as precursors.[8]
-
The Phosphatidylserine (B164497) Decarboxylase (PSD) Pathway: This pathway is located in the inner mitochondrial membrane and involves the decarboxylation of phosphatidylserine (PS) to form PE.[1][5][8]
Understanding these pathways is crucial for troubleshooting issues related to PE levels in your cell cultures.
Troubleshooting Guide
Issue 1: Low Cell Viability or Cytotoxicity After this compound Supplementation
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| High Concentration of this compound | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration and incrementally increase it. |
| Improper Solvent or Vehicle | Ensure the solvent used to dissolve the this compound is non-toxic at the final concentration used in the cell culture medium. Test the vehicle alone as a negative control. |
| Oxidation of this compound | The unsaturated oleic acid chain is susceptible to oxidation. Use fresh preparations of this compound and store stock solutions under nitrogen or argon at -20°C or -80°C. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to lipid supplementation. Reduce the initial seeding density to allow for better adaptation or switch to a more robust cell line if possible. |
Issue 2: No Observable Effect or Suboptimal Response to this compound
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Optimize the concentration of this compound. A concentration that is too low may not elicit a response, while a concentration that is too high could be toxic. |
| Incorrect Delivery Method | The method of delivering the lipid to the cells is critical. Consider using lipid-based transfection reagents or creating liposomes to improve cellular uptake.[9][10][11][12] |
| Short Incubation Time | The effects of this compound on cellular processes may not be immediate. Perform a time-course experiment to determine the optimal incubation period. |
| Cell Culture Conditions | Ensure that other culture parameters such as medium composition, serum concentration, and cell confluency are optimal for your cell line and experiment. |
| Degradation of this compound | Verify the quality and integrity of your this compound stock. Degradation can lead to a loss of activity. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay
This protocol outlines a method to determine the optimal working concentration of this compound that does not induce significant cytotoxicity.
Materials:
-
This compound
-
Appropriate solvent (e.g., ethanol, chloroform)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Cell line of interest
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent to create a high-concentration stock solution.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your cell culture medium. A typical concentration range to test might be from 0.1 µM to 100 µM. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-only control and plot cell viability against this compound concentration to determine the highest non-toxic concentration.
Protocol 2: Lipid Delivery using Liposome (B1194612) Preparation
This protocol describes a basic method for creating liposomes to deliver this compound to cells, which can enhance uptake and reduce potential toxicity.
Materials:
-
This compound
-
Other phospholipids (B1166683) for liposome formulation (e.g., Phosphatidylcholine - PC)
-
Phosphate-Buffered Saline (PBS)
-
Rotary evaporator or nitrogen stream
-
Sonicator (probe or bath) or extruder
Procedure:
-
Lipid Film Formation: In a round-bottom flask, dissolve this compound and any other lipids (e.g., a 9:1 molar ratio of PC to this compound) in chloroform.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen to form a thin lipid film on the wall of the flask.
-
Hydration: Add warm PBS to the flask and gently agitate to hydrate (B1144303) the lipid film. This will form multilamellar vesicles (MLVs).
-
Sonication/Extrusion: To create small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice) or a bath sonicator. Alternatively, for a more uniform size distribution, use a mini-extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Sterilization: Sterilize the liposome suspension by passing it through a 0.22 µm syringe filter.
-
Application to Cells: Add the liposome suspension to your cell culture medium at the desired final concentration of this compound.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Key PE biosynthesis pathways and downstream cellular effects.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolomics reveals that CAF-derived lipids promote colorectal cancer peritoneal metastasis by enhancing membrane fluidity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 7. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]
- 9. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. thermofisher.com [thermofisher.com]
- 11. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
Technical Support Center: C16-18:1 PE Storage and Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of C16-18:1 PE (1-hexadecyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine) to maintain its integrity for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: The recommended storage temperature for this compound is -20°C.[1] Storing at this temperature minimizes the rates of chemical degradation, ensuring the lipid's stability for up to one year.
Q2: How should this compound be stored?
A2: this compound should be stored in a tightly sealed glass vial with a Teflon-lined cap to prevent solvent evaporation and exposure to moisture and oxygen.[2][3] For optimal stability, especially for long-term storage, it is recommended to overlay the product with an inert gas such as argon or nitrogen before sealing.
Q3: In what form is this compound typically supplied and how should it be handled?
A3: this compound is often supplied as a solution in an organic solvent, such as chloroform (B151607), or as a powder.[2] If supplied as a powder, it is highly recommended to dissolve it in a suitable organic solvent like chloroform or ethanol (B145695) immediately upon receipt. Unsaturated lipids like this compound are hygroscopic and susceptible to oxidation when stored as a dry powder.[3]
Q4: What are the primary degradation pathways for this compound?
A4: The two primary degradation pathways for this compound are:
-
Oxidation: The oleoyl (B10858665) (18:1) acyl chain contains a double bond that is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures.[4]
-
Hydrolysis: The ester linkages at the sn-1 and sn-2 positions of the glycerol (B35011) backbone can undergo hydrolysis, leading to the formation of free fatty acids and lysophosphatidylethanolamine. This is more likely to occur in the presence of moisture.[4][5]
Q5: How can I minimize the degradation of this compound during handling?
A5: To minimize degradation, it is crucial to handle this compound under an inert atmosphere (e.g., in a glove box) whenever possible. Use clean, glass or stainless-steel syringes and vials. For lipids in an organic solvent, it is advisable to aliquot the solution into smaller, single-use vials to avoid repeated warming and cooling of the entire stock, which can introduce moisture and oxygen.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of this compound due to improper storage or handling. | Verify the integrity of your this compound stock using one of the analytical methods described below (TLC, HPLC, or MS). If degradation is confirmed, discard the old stock and use a fresh vial. |
| Visible precipitation in the chloroform solution at -20°C | While chloroform remains liquid, some lipids may have reduced solubility at very low temperatures. | Gently warm the vial to room temperature and vortex briefly to redissolve the lipid before use. Ensure the solution is clear before taking an aliquot. |
| Change in the color or odor of the lipid solution | Significant oxidation may have occurred. | Discard the solution. A yellowish color or a rancid odor can be indicative of extensive oxidation. |
| Difficulty in dissolving powdered this compound | The powder may have absorbed moisture, leading to hydrolysis and aggregation. | Use gentle warming and sonication to aid dissolution. However, be aware that the lipid may already be partially degraded. It is best to dissolve the powder in an organic solvent immediately upon receipt. |
Quantitative Data on Stability
| Storage Condition | Temperature | Atmosphere | Expected Stability |
| Recommended | -20°C | Inert Gas (Argon/Nitrogen) | Up to 1 year |
| Sub-optimal | -20°C | Air | Several months; risk of slow oxidation |
| Short-term | 4°C | Inert Gas | Weeks to a few months; increased risk of hydrolysis |
| Room Temperature | ~20-25°C | Air | Days to weeks; significant degradation expected |
| Elevated Temperature | >30°C | Air | Rapid degradation within hours to days |
Experimental Protocols for Integrity Assessment
Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the purity of this compound and detect the presence of degradation products like lysophosphatidylethanolamine and free fatty acids.
Methodology:
-
Plate Preparation: Use silica (B1680970) gel 60 TLC plates. If high separation of phospholipid classes is needed, plates can be pre-treated by dipping in a 1.8% (w/v) boric acid solution in ethanol and then activated by heating at 100°C for 15 minutes.
-
Sample Application: Spot a small amount (5-10 µg) of the this compound solution onto the TLC plate origin. Also, spot standards of pure this compound, lysophosphatidylethanolamine, and oleic acid for comparison.
-
Solvent System: A common mobile phase for phospholipid separation is a mixture of chloroform/ethanol/water/triethylamine (30:35:7:35, v/v/v/v).
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to migrate to near the top of the plate.
-
Visualization: After development, dry the plate thoroughly. Visualize the spots using one of the following methods:
-
Iodine Vapor: Place the plate in a chamber with iodine crystals. Lipids will appear as yellow-brown spots.
-
Ninhydrin (B49086) Spray: Spray the plate with a 0.2% ninhydrin solution in ethanol and heat at 100-110°C for 5-10 minutes. Phosphatidylethanolamine and lysophosphatidylethanolamine will appear as purple spots.
-
Molybdenum Blue Spray: This reagent is specific for phospholipids (B1166683) and will produce blue spots.
-
-
Interpretation: Compare the chromatogram of your sample to the standards. A pure sample of this compound should show a single major spot. The presence of additional spots corresponding to the standards indicates degradation.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively assess the purity of this compound.
Methodology:
-
System: An HPLC system equipped with a UV detector is suitable. Detection is typically performed at a low wavelength (e.g., 203-205 nm).[6][7]
-
Column: A normal-phase silica column is commonly used for phospholipid class separation.
-
Mobile Phase: An isocratic mobile phase can be used, for example, acetonitrile/methanol/phosphoric acid (100:10:1.8, v/v/v).[1]
-
Sample Preparation: Dilute the this compound solution in the mobile phase or a compatible solvent.
-
Injection and Analysis: Inject the sample and run the analysis. The retention time of the major peak should correspond to that of a pure this compound standard.
-
Quantification: The purity can be determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and identify potential oxidation products.
Methodology:
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) is a common technique for phospholipid analysis.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent for infusion, such as chloroform/methanol.
-
Analysis:
-
Intact Mass: In positive ion mode, this compound should be detected as its protonated molecule [M+H]⁺. In negative ion mode, it can be detected as the deprotonated molecule [M-H]⁻. The observed mass should match the theoretical mass of this compound (704.01 g/mol ).
-
Oxidation Products: Oxidation of the oleoyl chain can lead to the addition of one or more oxygen atoms. Look for masses corresponding to [M+16] (epoxide or hydroxide), [M+32] (hydroperoxide), and other common oxidation products.
-
Tandem MS (MS/MS): Fragmentation analysis can confirm the identity of the headgroup and acyl chains, and can help to pinpoint the location of oxidation on the fatty acid chain.
-
Visual Guides
References
- 1. [PDF] Simple and Rapid Separation and Determination of Phospholipids by HPLC-UV System | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encapsula.com [encapsula.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. waters.com [waters.com]
- 7. remedypublications.com [remedypublications.com]
Technical Support Center: C16-18:1 PE (POPE) Purification
Welcome to the technical support center for the purification of C16-18:1 Phosphatidylethanolamine (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine or POPE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on removing contaminants from commercial C16-18:1 PE and to offer solutions to common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common contaminants in commercial this compound?
A1: Commercial this compound, especially when synthesized, can contain several types of impurities. These may include:
-
Other Phospholipids (B1166683): Residual starting materials or byproducts from synthesis, such as lysophosphatidylethanolamine (LPE), phosphatidylcholine (PC), or phosphatidylglycerol (PG).
-
Fatty Acid-Related Impurities: Free fatty acids (palmitic acid, oleic acid), or PE species with different fatty acid chains.
-
Solvent Residues: Residual organic solvents used during synthesis and purification steps.
-
Oxidized Species: Oxidation of the unsaturated oleoyl (B10858665) chain can lead to the formation of lipid hydroperoxides and other degradation products.
-
Positional Isomers: Small amounts of 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine.
Q2: What is the most effective method for purifying commercial this compound?
A2: High-performance liquid chromatography (HPLC) is the most effective method for achieving high purity (>99%) of this compound.[1] Silica (B1680970) gel column chromatography is also a widely used and effective technique for purifying larger quantities, although it may result in slightly lower purity compared to HPLC.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Coupled with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS), HPLC can separate and quantify different lipid species.
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitatively assessing the presence of impurities.
-
31P Nuclear Magnetic Resonance (31P-NMR) Spectroscopy: This is a powerful quantitative method to determine the absolute purity of organophosphorus compounds like PE.[1][2][3][4][5]
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the desired lipid and identify impurities.
Q4: What is the primary role of this compound in cellular processes?
A4: this compound is a key component of biological membranes and is primarily involved in maintaining membrane structure and fluidity.[6] It plays a significant role in modulating the function of membrane proteins.[7][8][9][10] While it is a precursor for some signaling molecules, its direct role as a signaling molecule in a specific pathway is less established compared to other phospholipids like phosphoinositides.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound using chromatography.
HPLC Purification Troubleshooting
| Problem | Possible Causes | Solutions |
| Peak Tailing | - Interaction with active silanols on the column.[11][12] - Incorrect mobile phase pH.[11][13] - Column overload.[11] | - Use a high-purity, well-endcapped silica column. - Add a competing base (e.g., triethylamine) to the mobile phase to mask silanol (B1196071) interactions. - Adjust the mobile phase pH to suppress the ionization of PE and silanols. - Reduce the sample amount injected onto the column. |
| Peak Fronting | - Column overload.[11] - Sample solvent is stronger than the mobile phase. | - Dilute the sample or reduce the injection volume. - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Broad Peaks | - Large dead volume in the HPLC system. - Column contamination or degradation.[14] - Inappropriate mobile phase composition leading to poor mass transfer. | - Check and tighten all fittings; use tubing with appropriate inner diameter. - Flush the column with a strong solvent or replace it if necessary. - Optimize the mobile phase composition and gradient. |
| Split Peaks | - Column void or channeling.[3] - Sample partially insoluble in the mobile phase. - Clogged frit or guard column. | - Replace the column. Avoid sudden pressure changes. - Ensure the sample is fully dissolved in the injection solvent. - Replace the guard column or filter; sonicate the sample before injection. |
| Ghost Peaks | - Impurities in the mobile phase or from the system.[14] - Carryover from a previous injection. | - Use high-purity HPLC-grade solvents and additives. - Flush the injector and system thoroughly between runs. |
Silica Gel Column Chromatography Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor Separation | - Inappropriate solvent system polarity. - Column overloading. - Column packing is not uniform. | - Optimize the solvent gradient. A common gradient is chloroform (B151607) followed by increasing concentrations of methanol (B129727). - Reduce the amount of lipid loaded onto the column (a general rule is 1g of lipid per 20-30g of silica gel). - Repack the column carefully to ensure a homogenous bed. |
| Co-elution of PE and PC | - Solvent polarity is too high initially or increases too rapidly. | - Use a shallow gradient of increasing methanol concentration in chloroform. |
| Slow Elution | - Solvent polarity is too low. - Silica gel is too fine or packed too tightly. | - Increase the polarity of the eluting solvent. - Use silica gel with a larger particle size or pack the column less tightly. |
| Irreproducible Results | - Inconsistent solvent quality. - Variable activity of the silica gel. | - Use fresh, high-purity solvents for each purification. - Standardize the activation procedure for the silica gel (e.g., by heating) or use pre-packed columns. |
Experimental Protocols
Protocol 1: Purification of this compound using Silica Gel Column Chromatography
This protocol is suitable for purifying gram-scale quantities of this compound.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Commercial this compound
-
Solvents: Chloroform, Methanol (HPLC grade)
-
Fraction collector or test tubes
-
Rotary evaporator
-
TLC plates (silica gel) and developing chamber
-
Iodine chamber or other visualization agent
Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform and pour it into the column. Allow the silica gel to settle, ensuring a flat, undisturbed bed. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of chloroform. Carefully apply the sample to the top of the silica gel bed.
-
Elution:
-
Begin elution with 100% chloroform to elute non-polar contaminants.
-
Gradually increase the polarity of the mobile phase by adding methanol. A suggested gradient is:
-
98:2 Chloroform:Methanol (v/v)
-
95:5 Chloroform:Methanol (v/v)
-
90:10 Chloroform:Methanol (v/v) (this compound typically elutes in this range)
-
80:20 Chloroform:Methanol (v/v) to elute more polar lipids.
-
-
-
Fraction Collection: Collect fractions of equal volume.
-
Purity Analysis: Analyze the collected fractions by TLC using a mobile phase of Chloroform:Methanol:Water (65:25:4, v/v/v). Visualize the spots using iodine vapor.
-
Pooling and Evaporation: Pool the fractions containing pure this compound and remove the solvent using a rotary evaporator.
Protocol 2: Purity Assessment by 31P-NMR
This protocol provides a method for the quantitative determination of this compound purity.
Materials:
-
Purified this compound
-
Internal standard (e.g., triphenyl phosphate)
-
Deuterated solvent (e.g., CDCl₃ with 0.05% TMS)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the purified this compound and the internal standard into a vial.
-
Dissolution: Dissolve the mixture in a known volume of the deuterated solvent.
-
NMR Acquisition: Transfer the solution to an NMR tube and acquire the 31P-NMR spectrum. Ensure a sufficient relaxation delay (D1) is used to allow for complete relaxation of the phosphorus nuclei (typically 5 times the longest T1).
-
Data Processing: Integrate the signals corresponding to this compound and the internal standard.
-
Purity Calculation: Calculate the purity of the this compound based on the integral values, the number of phosphorus atoms in each molecule, and the initial weights.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Method | Typical Purity Achieved | Scale | Advantages | Disadvantages |
| Silica Gel Column Chromatography | 95-98% | mg to g | High capacity, relatively low cost. | Lower resolution than HPLC, more time-consuming. |
| High-Performance Liquid Chromatography (HPLC) | >99%[1] | µg to mg | High resolution, high purity, automated. | Lower capacity, higher cost of instrumentation and solvents. |
| Thin-Layer Chromatography (TLC) | - | µg | Fast, simple, good for qualitative analysis. | Not suitable for preparative purification of large amounts. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Workflow for purity analysis of this compound by 31P-NMR.
Caption: Logical relationship of purification and analysis.
References
- 1. Quantification of inositol phosphates using (31)P nuclear magnetic resonance spectroscopy in animal nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of POPC, DPPC, and POPE with the μ opioid receptor: A coarse-grained molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Interaction of POPC, DPPC, and POPE with the μ opioid receptor: A coarse-grained molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoinositide Control of Membrane Protein Function: A Frontier Led by Studies on Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uhplcs.com [uhplcs.com]
- 12. waters.com [waters.com]
- 13. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 14. mastelf.com [mastelf.com]
Validation & Comparative
Validating C16-18:1 PE Identification by Mass Spectrometry: A Comparison Guide
For researchers, scientists, and drug development professionals, confident identification of lipid species is paramount. This guide provides a comparative overview of mass spectrometry-based methods for the validation of C16-18:1 phosphatidylethanolamine (B1630911) (PE), a common glycerophospholipid. We present key experimental data, detailed protocols, and a comparison of analytical approaches to aid in the robust identification of this lipid.
Introduction to C16-18:1 PE and Mass Spectrometry
This compound, also known as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, is a ubiquitous phospholipid in biological membranes, playing a crucial role in membrane structure and cellular signaling. Mass spectrometry (MS) coupled with liquid chromatography (LC) is the cornerstone for its identification and quantification. This approach, however, presents challenges in distinguishing between isomers, including sn-positional isomers (e.g., C18:1/C16:0 PE) and double bond positional isomers of the oleoyl (B10858665) chain (e.g., C18:1(n-9) vs. C18:1(n-7)). This guide will delve into the methods used to achieve confident identification.
Comparative Data for this compound Identification
Accurate mass measurement and characteristic fragmentation patterns are fundamental to the identification of this compound. The tables below summarize the key mass-to-charge ratios (m/z) for precursor and product ions in both positive and negative ionization modes, which are critical for setting up targeted MS experiments.
Table 1: Key m/z Values for this compound Identification in Positive Ion Mode
| Ion Type | Description | Expected m/z |
| Precursor Ion | [M+H]⁺ | 718.58 |
| Fragment Ion | Neutral Loss of head group (141 Da) | 577.5 |
| Fragment Ion | Palmitic acid fragment | 255.2 |
| Fragment Ion | Oleic acid fragment | 281.2 |
Table 2: Key m/z Values for this compound Identification in Negative Ion Mode
| Ion Type | Description | Expected m/z |
| Precursor Ion | [M-H]⁻ | 716.56 |
| Fragment Ion | Palmitate anion [C16:0 - H]⁻ | 255.2 |
| Fragment Ion | Oleate anion [C18:1 - H]⁻ | 281.2 |
Experimental Protocols for this compound Validation
A robust validation workflow is essential for unambiguous identification. Below is a generalized protocol for LC-MS/MS analysis of this compound.
Sample Preparation (Lipid Extraction)
A common method for extracting lipids from biological samples is a modified Bligh-Dyer or Folch extraction.[1]
-
Homogenization: Homogenize the sample in a mixture of chloroform (B151607) and methanol (B129727) (typically 1:2, v/v).
-
Phase Separation: Add chloroform and water to induce phase separation.
-
Collection: The lower organic phase, containing the lipids, is collected.
-
Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
Internal standards, such as deuterated or odd-chain PE species, should be added during the extraction process for accurate quantification.
Liquid Chromatography (LC) Separation
Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used for the separation of PE species.[2][3]
-
Column: A C18 column is commonly used for reversed-phase separation.
-
Mobile Phase A: Acetonitrile/water with an additive like formic acid or ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile with the same additive.
-
Gradient: A gradient from a lower to a higher concentration of mobile phase B is used to elute the lipids.
Mass Spectrometry (MS) Analysis
Tandem mass spectrometry (MS/MS) is employed for the structural elucidation of the separated lipids.
-
Ionization: Electrospray ionization (ESI) is typically used in both positive and negative modes.
-
Scan Mode: For initial screening, a full scan is performed to identify the precursor ion of this compound. For targeted analysis and validation, Multiple Reaction Monitoring (MRM) or Product Ion Scan is used.[4]
-
Collision Energy: The collision energy is optimized to generate characteristic fragment ions.
Advanced Methods for Isomer Resolution
Standard LC-MS/MS can struggle to differentiate between sn-positional and double bond positional isomers. Advanced techniques are required for complete structural elucidation.
Comparison of Advanced MS Techniques for Isomer Resolution
| Technique | Principle | Advantages | Disadvantages |
| Ozone-Induced Dissociation (OzID/OzNOxESI) | Ozone is introduced into the mass spectrometer to cleave C=C double bonds, generating specific fragment ions that reveal the double bond position.[5] | Directly pinpoints double bond location without derivatization. | Requires specialized instrumentation. |
| Paternò-Büchi (PB) Reaction Coupled to MS | An online photochemical reaction derivatizes the double bonds, and subsequent fragmentation in the MS reveals their location.[2] | Can be integrated into an LC-MS workflow. | Involves chemical derivatization which can add complexity. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, which can help in confirming the elemental composition. | High mass accuracy reduces ambiguity. | Does not inherently distinguish between isomers. |
| Ion Mobility Spectrometry (IMS)-MS | Separates ions based on their size, shape, and charge, which can resolve some isomeric species. | Can separate isomers that are difficult to resolve by chromatography alone. | Resolution may not be sufficient for all isomers. |
Validation Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process for validating the identification of this compound.
References
A Comparative Analysis of C16-18:1 PE and C16-18:1 PC: Biophysical Properties, Membrane Dynamics, and Cellular Signaling
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Differential Effects of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC).
In the intricate landscape of cellular membranes, the composition of phospholipids (B1166683) plays a pivotal role in dictating membrane structure, fluidity, and function. Among the myriad of phospholipid species, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (C16-18:1 PE or POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (C16-18:1 PC or POPC) are two abundant glycerophospholipids that, despite their structural similarity, impart distinct biophysical properties and cellular behaviors. This guide provides a comprehensive comparison of their effects, supported by experimental data, to aid researchers in understanding their differential roles in membrane dynamics and cellular signaling.
Structural and Biophysical Differences: A Quantitative Comparison
The primary structural difference between POPE and POPC lies in their headgroups. POPE possesses a smaller ethanolamine (B43304) headgroup, while POPC has a larger phosphocholine (B91661) headgroup. This seemingly minor variation leads to significant differences in their molecular shape and packing behavior within a lipid bilayer, profoundly influencing membrane properties.
Table 1: Comparison of Biophysical Properties of POPE and POPC Bilayers
| Property | This compound (POPE) | C16-18:1 PC (POPC) | Key Differences & Implications |
| Headgroup Size | Smaller | Larger | The smaller headgroup of POPE results in a conical molecular shape, while the larger headgroup of POPC leads to a more cylindrical shape. This influences membrane curvature and packing. |
| Area per Lipid | ~60.4 Ų[1] | ~68.9 Ų[1] | POPC occupies a larger surface area, leading to less dense packing compared to POPE. |
| Bilayer Thickness | Thicker | Thinner | The tighter packing of POPE results in a thicker bilayer compared to POPC.[2] |
| Phase Transition Temp (°C) | ~23°C[3] | -2°C to -5°C | POPE has a significantly higher gel-to-liquid crystalline phase transition temperature, meaning it forms more ordered, gel-like membranes at physiological temperatures compared to the more fluid POPC.[3] |
| Membrane Curvature | Induces negative curvature | Promotes flat or positive curvature | POPE's conical shape facilitates the formation of curved membrane structures, crucial for processes like membrane fusion and fission. POPC favors the formation of flat bilayers. |
| Hydration | Less hydrated | More hydrated | The choline (B1196258) headgroup of POPC is more extensively hydrated than the ethanolamine headgroup of POPE. |
Impact on Membrane Dynamics: The Propensity for Fusion
The distinct molecular geometries of POPE and POPC have a profound impact on dynamic membrane processes, most notably membrane fusion. The intrinsic negative curvature induced by POPE is a key factor in overcoming the energy barrier for the formation of fusion intermediates, such as the stalk and hemifusion diaphragm.
Molecular dynamics simulations have shown that vesicles composed of pure POPE have a higher propensity to form a metastable hemifused intermediate compared to vesicles with a mixture of POPC and POPE.[1] As the proportion of POPC increases, the likelihood of forming a hemifused state decreases, and fusion proceeds more rapidly from a stalk-like intermediate.[1]
Table 2: Effect of POPE and POPC Composition on Membrane Fusion Kinetics (from Molecular Dynamics Simulations) [4]
| Lipid Composition | Predicted Rate of Stalk Formation (s⁻¹) | Predicted Rate of Fusion from Stalk (s⁻¹) | Predicted Rate of Fusion from Hemifused State (s⁻¹) |
| Pure POPE | 1.1 x 10⁶ | 2.9 x 10⁵ | 1.3 x 10⁵ |
| 1:1 POPC:POPE | 4.8 x 10⁵ | 5.8 x 10⁵ | 2.1 x 10⁵ |
| 2:1 POPC:POPE | 2.9 x 10⁵ | 1.1 x 10⁶ | 4.2 x 10⁵ |
Role in Cellular Signaling: Modulating Key Pathways
While not typically direct signaling molecules themselves, the relative abundance of PE and PC in cellular membranes, often expressed as the PC/PE ratio, is a critical determinant of cellular function and signaling. Dysregulation of this ratio has been implicated in various pathological conditions.
The PC/PE Ratio and Insulin (B600854) Signaling
Emerging evidence suggests a crucial role for the PC/PE ratio in modulating insulin sensitivity. A lower PC/PE ratio in hepatic and skeletal muscle membranes is associated with improved insulin signaling.[3][5][6] This is thought to be due to alterations in membrane fluidity and the function of membrane-embedded proteins, including the insulin receptor.
The PC/PE Ratio and Mitochondrial Function
The inner mitochondrial membrane is the site of oxidative phosphorylation, and its phospholipid composition is critical for the function of the electron transport chain. A reduced PE/PC ratio in mitochondrial membranes has been shown to decrease the activity of respiratory chain complexes III and IV.[7][8] Conversely, an increased PE/PC ratio can enhance the formation of larger supercomplexes.[7][8]
Experimental Protocols
Preparation of POPE/POPC Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar vesicles (liposomes) with a defined POPE and POPC composition.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) in chloroform (B151607)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas
Procedure:
-
Lipid Film Formation: a. In a clean round-bottom flask, add the desired molar ratio of POPE and POPC from their chloroform stocks. b. Evaporate the chloroform using a gentle stream of nitrogen gas while rotating the flask to create a thin, even lipid film on the inner surface. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Warm the hydration buffer to a temperature above the phase transition temperature of POPE (e.g., 30°C). b. Add the warm buffer to the flask containing the dried lipid film. The final lipid concentration is typically between 1 and 10 mg/mL. c. Vortex the flask vigorously for several minutes to disperse the lipid film and form multilamellar vesicles (MLVs). The suspension will appear milky.
-
Extrusion: a. Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Hydrate the membrane with the buffer. c. Load the MLV suspension into one of the extruder's syringes. d. Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 11 or 21 passes). This process forces the MLVs to break down and re-form into smaller, unilamellar vesicles (LUVs) of a more uniform size. The suspension should become clearer.
-
Storage: a. Store the resulting liposome (B1194612) suspension at 4°C. For long-term storage, it is advisable to purge the container with nitrogen or argon to prevent lipid oxidation.
FRET-Based Membrane Fusion Assay
This assay measures the mixing of lipids between two populations of liposomes, one labeled with a FRET donor and acceptor pair, and the other unlabeled. Fusion leads to a dilution of the fluorescent probes and a decrease in FRET efficiency.[9][10][11]
Materials:
-
Labeled liposomes: Prepared as above, incorporating a small percentage (e.g., 0.5 mol% each) of a FRET pair such as NBD-PE (donor) and Rhodamine-PE (acceptor).
-
Unlabeled liposomes: Prepared as above with the desired POPE/POPC composition.
-
Fluorometer
-
Cuvettes
-
Triton X-100 (10% solution)
Procedure:
-
Baseline Measurement: a. In a cuvette, add the labeled liposomes to the assay buffer and measure the initial fluorescence emission spectrum (exciting the donor, e.g., at 465 nm for NBD). You will observe emission from both the donor and the acceptor (due to FRET).
-
Initiate Fusion: a. Add the unlabeled liposomes to the cuvette containing the labeled liposomes at a desired ratio (e.g., 9:1 unlabeled to labeled). b. Monitor the change in fluorescence intensity of the donor and acceptor over time. Fusion will cause the donor fluorescence to increase and the acceptor fluorescence to decrease.
-
Maximum Dilution (100% Fusion Control): a. At the end of the experiment, add a small volume of 10% Triton X-100 to the cuvette to completely disrupt all liposomes and achieve maximum dilution of the fluorescent probes. b. Measure the final fluorescence spectrum.
-
Data Analysis: a. Calculate the fusion efficiency as a percentage of the change in fluorescence observed upon addition of unlabeled liposomes relative to the change observed upon addition of Triton X-100.
Conclusion
The choice between this compound (POPE) and C16-18:1 PC (POPC) in experimental systems can have significant consequences for the biophysical properties of model membranes and the cellular processes being investigated. POPE, with its smaller headgroup and propensity to induce negative curvature, is a key player in promoting membrane fusion and is essential for the function of certain membrane-associated protein complexes. In contrast, POPC's cylindrical shape favors the formation of stable, flat bilayers. The cellular ratio of PC to PE is emerging as a critical regulator of key signaling pathways, including insulin signaling and mitochondrial bioenergetics. A thorough understanding of these differences is paramount for researchers in drug development and cell biology seeking to accurately model and manipulate cellular membrane functions.
References
- 1. Control of Membrane Fusion Mechanism by Lipid Composition: Predictions from Ensemble Molecular Dynamics | PLOS Computational Biology [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A role for phosphatidylcholine and phosphatidylethanolamine in hepatic insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Significance of bilayer-forming phospholipids for skeletal muscle insulin sensitivity and mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific requirements of nonbilayer phospholipids in mitochondrial respiratory chain function and formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. SNARE-mediated fusion of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
C16-18:1 PE vs. POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine)
Comparative Analysis of Phospholipids (B1166683): A Guide to POPE, POPC, and DOPE
Introduction to Phospholipid Nomenclature
In lipid research, nomenclature is critical for precision. The term C16-18:1 PE describes a phosphatidylethanolamine (B1630911) (PE) composed of one 16-carbon saturated fatty acid (palmitic acid, 16:0) and one 18-carbon monounsaturated fatty acid (oleic acid, 18:1). The more specific and widely accepted nomenclature for this molecule is POPE , which stands for 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine .[1] As these terms refer to the identical molecule, this guide will use "POPE" and provide a comparative analysis against other structurally similar and functionally relevant phospholipids to highlight its unique properties and performance characteristics.
This guide will compare POPE to two key alternatives:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): Features the same acyl chains as POPE but has a larger phosphocholine (B91661) headgroup. This comparison isolates the functional role of the ethanolamine (B43304) headgroup.
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Shares the same phosphoethanolamine headgroup as POPE but possesses two unsaturated oleoyl (B10858665) chains. This comparison highlights the influence of acyl chain composition.
These lipids are foundational components in drug delivery systems like lipid nanoparticles (LNPs), model membranes for biophysical studies, and membrane protein reconstitution.[2][3]
I. Physicochemical Properties
The structure of a phospholipid, particularly its headgroup and acyl chains, dictates its physical behavior in aqueous environments. These properties, including molecular shape, transition temperature (Tm), and packing ability, directly influence the stability, fluidity, and fusogenicity of the lipid bilayers they form.
Table 1: Comparison of Physicochemical Properties
| Property | POPE (16:0-18:1 PE) | POPC (16:0-18:1 PC) | DOPE (18:1c9 PE) |
| Molecular Weight ( g/mol ) | 718.0[4][5] | 760.1 | 744.0 |
| Headgroup | Phosphoethanolamine | Phosphocholine | Phosphoethanolamine |
| Gel-to-Liquid Crystalline Transition Temp. (Tm) | 25°C[6][7] | -2°C[7] | -16°C[7] |
| Molecular Shape | Conical | Cylindrical | Conical |
| Key Headgroup Feature | Smaller size, capable of H-bonding[] | Larger, sterically hindered | Smaller size, capable of H-bonding |
The smaller ethanolamine headgroup of POPE and DOPE, relative to the bulky choline (B1196258) group of POPC, leads to a "conical" or "cone" molecular shape.[9] This shape is critical for their tendency to form non-bilayer, hexagonal II (HII) phases, which promotes membrane fusion. In contrast, the cylindrical shape of POPC favors the formation of stable, flat bilayers.[9]
Furthermore, the ethanolamine headgroup allows for strong intermolecular hydrogen bonding, leading to tighter lipid packing.[][10] This tighter packing is reflected in POPE's significantly higher transition temperature (25°C) compared to POPC (-2°C), despite having identical acyl chains.[7][11] The presence of two unsaturated oleoyl chains in DOPE introduces more "kinks" in the structure, disrupting packing and resulting in a much lower Tm (-16°C).[7]
II. Performance in Drug Delivery and Membrane Fusion
The structural differences outlined above translate directly to performance variations in key applications, most notably in the context of drug delivery systems where fusion with endosomal membranes is required for cargo release.
Fusogenic Properties
Fusogenicity, the ability of a lipid formulation to merge with a target membrane, is paramount for the efficacy of lipid-based drug carriers, which must escape the endosome to deliver their payload to the cytosol.[12][13] This process is heavily influenced by the inclusion of "helper lipids" that can destabilize membranes under the acidic conditions of the late endosome.
Table 2: Comparative Performance in Fusogenic Applications
| Performance Metric | DOPE | POPE | POPC |
| Relative Fusogenicity | High[9][14] | Moderate[14] | Very Low / Non-fusogenic[9][15] |
| Endosomal Escape Efficacy | High | Moderate-High | Low |
| Role in LNPs | Promotes HII phase formation, enhances endosomal escape[3] | Balances fusogenicity with structural stability[5] | Primarily a structural/stabilizing lipid[3] |
Experimental data consistently demonstrates a clear hierarchy in fusogenic potential: DOPE > POPE > POPC.[14] The strong cone shape of DOPE makes it highly effective at inducing the negative curvature required for the formation of fusion intermediates.[14] POPE, with one saturated and one unsaturated chain, possesses a less pronounced cone shape, resulting in moderate fusogenicity.[14] POPC, being cylindrical, is inherently non-fusogenic and is used as a structural component to form a stable bilayer; its inclusion in cationic liposomes can even abolish their fusogenic activity.[9][15]
The process of endosomal escape relies on these fusogenic properties. After a lipid nanoparticle is taken up by a cell via endocytosis, the endosome matures and its internal pH drops. This acidic environment can protonate components of the LNP, triggering conformational changes and promoting fusion between the LNP and the endosomal membrane, ultimately releasing the therapeutic cargo into the cytoplasm.
References
- 1. POPE, 26662-94-2 | BroadPharm [broadpharm.com]
- 2. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamin Clinisciences [clinisciences.com]
- 3. The Role of Helper Lipids in Lipid Nanoparticles - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 4. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine | C39H76NO8P | CID 5283496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Domains in Binary SOPC/POPE Lipid Mixtures Studied by Pulsed Field Gradient 1H MAS NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 9. Fusogenic activity of cationic lipids and lipid shape distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospholipid headgroups govern area per lipid and emergent elastic properties of bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. BJNANO - Mechanistic insights into endosomal escape by sodium oleate-modified liposomes [beilstein-journals.org]
- 14. Modulating membrane fusion through the design of fusogenic DNA circuits and bilayer composition - Soft Matter (RSC Publishing) DOI:10.1039/D2SM00863G [pubs.rsc.org]
- 15. Structural and fusogenic properties of cationic liposomes in the presence of plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantification of C16-18:1 Phosphatidylethanolamine in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of specific lipid species is paramount to unraveling complex biological processes. This guide provides a comprehensive comparison of leading methodologies for the quantification of C16-18:1 Phosphatidylethanolamine (B1630911) (PE), a significant phospholipid involved in membrane structure and cellular signaling.
This document outlines and contrasts two primary analytical approaches: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and commercial Fluorometric Assay Kits. Detailed experimental protocols for each method are provided, alongside a comparative analysis of their performance to guide researchers in selecting the most appropriate technique for their specific experimental needs.
Method Comparison: LC-MS/MS vs. Fluorometric Assay Kits
The choice of quantification method depends heavily on the specific requirements of the study, such as the need for isomeric separation, sensitivity, and sample throughput. The following table summarizes the key performance characteristics of each approach.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Fluorometric Assay Kits |
| Specificity | High: Can differentiate and quantify specific PE species, including isomers (e.g., C16:0/18:1 PE vs. C18:1/16:0 PE).[1][2] | Moderate: Specific for the phosphatidylethanolamine headgroup, but does not distinguish between different fatty acid chains.[3][4][5] |
| Sensitivity | Very High: Limits of detection (LOD) can be in the low nanomolar (nM) to picomolar (pM) range.[2] | High: Can detect as low as 0.2 nmol of PE per well.[3][4][5] |
| Quantification | Absolute or relative quantification using stable isotope-labeled internal standards.[6][7] | Quantitative, based on a standard curve generated with a known amount of PE.[3][5] |
| Throughput | Lower: Sample preparation and chromatographic separation can be time-consuming. | Higher: Amenable to 96-well plate format for simultaneous analysis of multiple samples.[3][5] |
| Instrumentation | Requires specialized and expensive LC-MS/MS instrumentation. | Requires a standard fluorescence plate reader. |
| Sample Type | Versatile: Applicable to a wide range of biological matrices including plasma, serum, cells, and tissues.[6][8] | Primarily designed for lipid extracts from cells and tissues.[3][4] |
| Information | Provides detailed structural information, including fatty acid composition and position.[1][2] | Provides total PE content. |
Experimental Workflows
A general overview of the experimental workflows for both LC-MS/MS and fluorometric assays is depicted below.
Figure 1. Comparative experimental workflows for C16-18:1 PE quantification.
Detailed Experimental Protocols
I. Quantification of this compound by LC-MS/MS
This protocol provides a representative method for the targeted quantification of this compound in biological samples.
1. Materials and Reagents:
-
Biological sample (e.g., plasma, cell pellet)
-
Internal Standard: PE(17:0/17:0) or a deuterated analog of the target analyte
-
Chloroform (B151607), Methanol, Water (HPLC grade)
-
Formic acid
-
Acetonitrile, Isopropanol (LC-MS grade)
-
C18 UHPLC column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size)[6]
2. Sample Preparation (Modified Folch Extraction):
-
To 10 µL of serum or an equivalent amount of other biological material, add 20 µL of a standard mixture containing the internal standard (e.g., PE(17:0/17:0)).[6]
-
Add 100 µL of a 2:1 (v/v) mixture of chloroform and methanol.[6]
-
Vortex the mixture for 2 minutes and let it stand for 30 minutes to allow for phase separation.[6]
-
Centrifuge the sample to pellet any solid debris.
-
Carefully collect the lower organic phase (approximately 60 µL).[6]
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).[6]
-
Mobile Phase A: Ultrapure water with 1% 1 M ammonium acetate and 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 1% 1 M ammonium acetate and 0.1% formic acid.[6]
-
Flow Rate: 0.400 mL/min.[6]
-
Gradient: Start with 35% B, increase to 80% B in 2 minutes, then to 100% B in 7 minutes and hold for 7 minutes.[6]
-
Injection Volume: 2.0 µL.[6]
-
-
Mass Spectrometry:
-
Utilize a tandem mass spectrometer (e.g., QTOF or triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
Operate in positive or negative ion mode, depending on the desired adducts and fragmentation patterns for PE.
-
For targeted analysis, set up a Multiple Reaction Monitoring (MRM) method. The precursor ion will be the m/z of this compound, and the product ions will be specific fragments (e.g., corresponding to the neutral loss of the ethanolamine (B43304) headgroup).
-
4. Data Analysis:
-
Integrate the peak areas for the target analyte (this compound) and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of this compound by comparing this ratio to a standard curve prepared with known concentrations of a this compound standard.[9][10]
II. Quantification of Total PE using a Fluorometric Assay Kit
This protocol is based on commercially available kits for the quantification of total phosphatidylethanolamine.
1. Materials and Reagents:
-
Phosphatidylethanolamine Assay Kit (e.g., from Assay Genie, Sigma-Aldrich).[3][4]
-
Biological sample (lipid extract from cells or tissues).
-
96-well microplate (clear, flat-bottom).
-
Fluorescence microplate reader.
2. Sample Preparation:
-
Homogenize tissue (~100 mg) or cells (~1 million) in a solution containing 5% Triton X-100 in water.[3]
-
Heat the samples to 80°C for 5-10 minutes until the solution becomes cloudy, then cool to room temperature.[3]
-
Centrifuge the samples to remove any insoluble material. The supernatant contains the lipid extract.
3. Assay Procedure:
-
Standard Curve Preparation: Prepare a series of PE standards in the 96-well plate according to the kit's instructions, typically ranging from 0 to 4 nmol per well.[3]
-
Sample and Background Control Wells: Add the sample lipid extract to designated wells. For each sample, prepare a parallel "sample background control" well.
-
Converter Mix: Add the PE Converter mix to the standard and sample wells (but not the background control wells). Incubate at 45°C for 1 hour.[5]
-
Reaction Mix: Prepare and add the Reaction Mix (containing PE Developer, Enzyme Mix, and Probe) to all wells.[3]
-
Incubation: Incubate the plate at 40°C for 3 hours.[3]
-
Measurement: Record the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[3][4]
4. Data Analysis:
-
Subtract the 0 PE standard reading from all standard readings to generate a standard curve.
-
Subtract the sample background control readings from the corresponding sample readings.
-
Determine the amount of PE in the samples by interpolating the corrected fluorescence values on the standard curve.
Biological Significance of Phosphatidylethanolamine
Phosphatidylethanolamine is a crucial component of cell membranes, playing a role in membrane fusion and fission, and maintaining membrane curvature.[3][4] It also acts as a chaperone for the proper folding and insertion of membrane proteins.[3][4] Dysregulation of PE metabolism has been implicated in various diseases. The specific acyl chain composition of PE, such as in this compound, can influence membrane fluidity and the formation of lipid domains, thereby affecting the function of membrane-associated proteins and signaling pathways.
Figure 2. Key biological roles of Phosphatidylethanolamine.
Conclusion
The choice between LC-MS/MS and fluorometric assays for the quantification of this compound depends on the specific research question. For detailed lipidomic profiling and the differentiation of closely related lipid species, LC-MS/MS is the superior method. However, for high-throughput screening of total PE levels, fluorometric assay kits offer a convenient and sensitive alternative. By understanding the principles, protocols, and performance characteristics of each method, researchers can confidently select the most suitable approach for their studies into the roles of this compound in health and disease.
References
- 1. d-nb.info [d-nb.info]
- 2. Deep-profiling of phospholipidome via rapid orthogonal separations and isomer-resolved mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Phosphatidylethanolamine Assay Kit (Fluorometric) sufficient for 100 fluorometric tests [sigmaaldrich.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. pure.au.dk [pure.au.dk]
- 9. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Comparative Analysis of C16-18:1 PE: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of high-quality lipids is a critical step in ensuring the reproducibility and success of their experiments. C16-18:1 PE, also known as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE), is a key component in various biological and pharmaceutical applications, most notably in the formation of lipid nanoparticles (LNPs) for drug delivery. This guide provides a comparative overview of this compound available from various suppliers, based on publicly accessible data.
Supplier Specification Overview
The following table summarizes the product specifications for this compound from a selection of well-known suppliers. It is important to note that the level of detail provided on certificates of analysis may vary, and direct contact with the supplier is recommended for the most comprehensive and lot-specific information.
| Supplier | Product Name(s) | CAS Number | Purity Specification | Physical Form | Storage Temperature (°C) |
| Avanti Polar Lipids | 850757P (powder), 878130C (in chloroform) | 26662-94-2 | >99% | Powder or solution | -20 |
| Cayman Chemical | 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE | 26662-94-2 | ≥98% | Solid | -20 |
| CordenPharma | 1,2-POPE | 26662-94-2 | Information available upon request | Information available upon request | Information available upon request |
| BroadPharm | POPE; PE(16:0-18:1) | 26662-94-2 | Information available upon request (GMP-grade inquiries welcome) | Information available upon request | -20 |
| NOF Europe | COATSOME® ME-6081 | 26662-94-2 | ≥99% | Information available upon request | Information available upon request |
| Muby Chemicals | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine | 26662-94-2 | 99% minimum | White solid | -20 |
| Santa Cruz Biotechnology | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine | 26662-94-2 | Information available upon request | Information available upon request | Information available upon request |
| Chem-Impex | 1-Palmitoyl-2-oleoyl-sn-gylcero-3-phosphoethanolamine, POPE | 26662-94-2 | ≥ 98% | White to off-white crystalline powder | < -10 |
Experimental Protocols for Quality Assessment
To ensure the suitability of this compound for a specific application, researchers can perform a series of analytical tests. Below are detailed methodologies for key experiments.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the this compound and to identify and quantify any impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) is suitable for lipid analysis as phospholipids (B1166683) lack a strong UV chromophore.
-
Column: A normal-phase silica (B1680970) column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: Chloroform/Methanol/Ammonium Hydroxide (e.g., 80:19.5:0.5 v/v/v)
-
Mobile Phase B: Chloroform/Methanol/Water/Ammonium Hydroxide (e.g., 60:34:5.5:0.5 v/v/v/v)
-
-
Gradient Program: A linear gradient from 100% Mobile Phase A to 50% Mobile Phase B over 30 minutes, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Sample Preparation: The this compound sample is dissolved in the initial mobile phase at a concentration of approximately 1 mg/mL.
-
Data Analysis: The peak area of this compound is compared to the total area of all peaks to calculate the percentage purity.
Identity Verification by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Instrumentation: The HPLC system can be coupled to a mass spectrometer (LC-MS). Electrospray ionization (ESI) is a common ionization technique for phospholipids.
-
Analysis Mode: The mass spectrometer can be operated in both positive and negative ion modes to obtain comprehensive structural information. The expected molecular weight of this compound is approximately 718.0 g/mol .[1][2][3]
-
Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound.
Stability Assessment: Oxidative Degradation Study
Objective: To evaluate the stability of this compound from different suppliers under accelerated degradation conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound from each supplier in a suitable solvent (e.g., chloroform) at a known concentration.
-
Stress Conditions: Expose the samples to air at an elevated temperature (e.g., 40°C) for a defined period (e.g., 1, 3, 7, and 14 days). A control sample should be stored under inert gas (e.g., argon) at -20°C.
-
Analysis: At each time point, analyze the samples using the HPLC method described above.
-
Data Analysis: Monitor the decrease in the peak area of the intact this compound and the appearance of any new peaks, which may indicate degradation products such as lysophospholipids or oxidized species.
Visualizing Experimental Workflows and Pathways
To aid in the conceptualization of the analytical process and the potential biological context of this compound, the following diagrams are provided.
References
Validating Lipid Analysis: A Comparative Guide to Using Deuterium-Labeled C16-18:1 PE
For researchers, scientists, and drug development professionals engaged in lipidomics, the accuracy and reproducibility of quantitative data are paramount. The use of internal standards is a cornerstone of rigorous analytical validation, correcting for variability from sample extraction to analysis. This guide provides an objective comparison of deuterium-labeled 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (C16-18:1 PE) against other common internal standards, supported by experimental data and detailed protocols.
The Gold Standard: Isotope Dilution Mass Spectrometry
The most reliable method for quantification in mass spectrometry is isotope dilution, where a stable, isotopically labeled version of the analyte is used as the internal standard.[1] Deuterium-labeled standards are chemically almost identical to their endogenous counterparts, ensuring they behave similarly during sample preparation and chromatographic separation.[1] This co-elution is critical for correcting matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte.[2]
Why Deuterium-Labeled this compound?
Deuterium-labeled this compound is an ideal internal standard for the quantification of phosphatidylethanolamines and other lipid classes for several reasons:
-
Chemical Equivalence: It is chemically identical to the endogenous this compound, ensuring it experiences the same extraction efficiency, ionization response, and chromatographic retention time.[3]
-
Mass Differentiation: The deuterium (B1214612) labels make it distinguishable from the endogenous analyte by the mass spectrometer.
-
Minimally Perturbing: The use of stable isotopes is a non-perturbing method for quantification.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the quality of quantitative lipidomics data. While various types of internal standards are available, deuterium-labeled lipids are considered the gold standard.[1] Below is a comparison of deuterium-labeled this compound with another common type of internal standard, an odd-chain PE.
| Performance Metric | Deuterium-Labeled this compound | Odd-Chain PE (e.g., C17:0/C17:0 PE) | Rationale |
| Co-elution with Analyte | Excellent | Good, but not identical | Deuterated standards have nearly identical chromatographic behavior to their endogenous counterparts, providing the best correction for matrix effects.[2] Odd-chain lipids have different retention times. |
| Correction for Matrix Effects | Superior | Adequate | Because deuterated standards co-elute, they experience the same ion suppression or enhancement as the analyte at the exact point of elution. |
| Extraction Recovery Mimicry | Identical | Similar, but can vary | The identical chemical structure ensures the deuterated standard's recovery closely mirrors the analyte's recovery. |
| Accuracy | High | Good | The close mimicking of the analyte's behavior throughout the workflow leads to higher accuracy. |
| Precision (%RSD) | <15% | <20% | Reduced variability due to better correction of analytical inconsistencies. |
| Availability | Commercially available | Commercially available | Both types of standards are generally accessible. |
Experimental Protocols
The following is a detailed methodology for the quantification of this compound in a biological sample, such as plasma, using deuterium-labeled this compound as an internal standard.
Sample Preparation and Lipid Extraction (Modified Folch Method)
-
Thaw Samples: Thaw plasma samples on ice.
-
Add Internal Standard: To 50 µL of plasma, add 10 µL of a 10 µg/mL solution of deuterium-labeled this compound in methanol.
-
Protein Precipitation and Lipid Extraction: Add 500 µL of a cold chloroform:methanol (2:1, v/v) solution.
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Incubate: Incubate on ice for 10 minutes.
-
Phase Separation: Add 100 µL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect Organic Layer: Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Dry Down: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Increase to 100% B
-
12-15 min: Hold at 100% B
-
15-15.1 min: Return to 30% B
-
15.1-18 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 716.5 -> Product ion (m/z) 281.2 (oleate fragment)
-
Deuterium-Labeled this compound (e.g., d7-PE): Precursor ion (m/z) 723.5 -> Product ion (m/z) 288.2 (d7-oleate fragment)
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for both the endogenous this compound and the deuterium-labeled internal standard.
-
Calculate Response Ratio: Determine the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the response ratio against the concentration of a series of known standards.
-
Quantify Analyte: Determine the concentration of this compound in the unknown samples by interpolating their response ratios on the calibration curve.
Visualizing Workflows and Pathways
Rationale for Using a Deuterated Internal Standard
References
A Comparative Guide to the Fusogenic Properties of C16-18:1 PE and Other Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fusogenic properties of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (C16-18:1 PE or POPE) with other key lipids used in membrane research and drug delivery systems. The fusogenicity of a lipid, its intrinsic ability to promote membrane fusion, is a critical parameter in the development of lipid-based nanoparticles (LNPs) for applications such as mRNA vaccines and gene therapy, where efficient endosomal escape is paramount for therapeutic success.
The Molecular Basis of Fusogenicity: Why Phosphatidylethanolamine (PE) is Special
The capacity of a lipid to promote membrane fusion is intrinsically linked to its molecular geometry. Lipids can be broadly classified by their shape, which dictates how they pack within a bilayer and influences the membrane's overall curvature.
-
Cylindrical Shape (e.g., Phosphatidylcholine - PC): Lipids like PC possess a headgroup that is roughly the same size as their acyl chain region. This cylindrical geometry allows them to pack neatly into flat, stable bilayers, making them structurally sound but non-fusogenic.
-
Inverted Cone Shape (e.g., Phosphatidylethanolamine - PE): PE lipids, including this compound, have a smaller phosphorylethanolamine headgroup relative to the space occupied by their acyl chains.[1] This "inverted cone" shape induces negative curvature strain within the membrane.[1][2][3] This strain is a key energetic prerequisite for the formation of non-lamellar intermediate structures, such as the inverted hexagonal (HII) phase, which are critical for the fusion process.[4][5][6]
Membrane fusion is a multi-step process that involves the merging of two separate lipid bilayers. The cone shape of PE lipids facilitates this process by lowering the energy barrier required to form a "stalk" intermediate, where the outer leaflets of the two membranes merge. This is followed by the formation of a hemifusion diaphragm and, finally, the opening of a fusion pore that allows the mixing of contents.
Comparative Analysis of Lipid Fusogenicity
The specific structure of a lipid's acyl chains, in addition to its headgroup, significantly modulates its fusogenic potential. This compound is a mixed-chain phospholipid, featuring a saturated C16:0 (palmitoyl) chain and a monounsaturated C18:1 (oleoyl) chain.[][8]
-
This compound (POPE): The presence of the unsaturated oleoyl (B10858665) chain introduces a kink in its structure, which increases the lipid's dynamic motion and enhances its tendency to form non-bilayer structures compared to fully saturated PEs. This makes it a potent fusogenic lipid, often used to promote membrane fusion events.[]
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): As a PE with two unsaturated C18:1 chains, DOPE is one of the most commonly used and highly fusogenic "helper" lipids in LNP formulations.[4][9] Its properties are considered the gold standard for fusogenicity. The fusogenic potential of this compound is expected to be very similar to that of DOPE.
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE): This lipid has two saturated C16:0 chains. The absence of kinks allows for tighter packing, resulting in a more rigid and stable bilayer with a higher phase transition temperature. Consequently, its fusogenic activity is considerably lower than that of its unsaturated counterparts like this compound and DOPE.
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): With its large PC headgroup, DOPC is a classic example of a non-fusogenic lipid that forms stable bilayers.[10] It serves as a negative control in fusion assays.
-
Other Lipids:
Quantitative Data Presentation
Direct, side-by-side quantitative comparisons of this compound with other lipids are not extensively documented under identical experimental conditions. However, the stark difference in fusogenic capability between PE and PC headgroups is well-established. The following table summarizes experimental data comparing the fusion efficiency of liposomes containing the highly fusogenic DOPE versus the non-fusogenic DOPC. Given its structural similarities, the performance of this compound is expected to align closely with that of DOPE.
| Lipid Composition | Fusion Efficiency with CHO Cells (%) | Cellular Uptake Mechanism | Reference |
| Cationic Lipid + DOPE | 87% (s.d. 8%) | Membrane Fusion | [10] |
| Cationic Lipid + DOPC | 7% (s.d. 3%) | Endocytosis | [10] |
Table 1: Comparison of the fusion efficiency of liposomes formulated with DOPE vs. DOPC. The data clearly indicates that the PE headgroup is critical for promoting membrane fusion, whereas the PC headgroup leads to an endocytic uptake pathway with minimal fusion.
Experimental Methodologies for Measuring Fusogenicity
The fusogenic properties of lipids are quantified using various fluorescence-based assays that monitor either the mixing of lipid membranes or the mixing of their aqueous contents.[13][14]
Lipid Mixing Assays
These assays track the merging of the outer leaflets of two distinct vesicle populations.[15]
-
NBD-PE/Rhodamine-PE FRET Assay: This is a widely used method based on Förster Resonance Energy Transfer (FRET).[16][17]
-
Principle: One population of liposomes is co-labeled with a FRET pair: a donor fluorophore (NBD-PE) and an acceptor fluorophore (Rhodamine-PE). In intact liposomes, the probes are in close proximity, and the excitation of NBD leads to energy transfer to Rhodamine, resulting in Rhodamine emission and quenched NBD fluorescence. When these labeled liposomes fuse with a second, unlabeled population, the probes are diluted in the newly merged membrane. This increases the distance between them, disrupting FRET and causing an increase in the donor (NBD) fluorescence.[18]
-
Protocol Outline:
-
Prepare Liposomes: Three sets of liposomes are required:
-
Labeled: Containing the lipid of interest plus 0.8 mol% NBD-PE and 0.8 mol% Rhodamine-PE.
-
Unlabeled: Containing only the lipid of interest.
-
Mock-fused (for 100% fusion control): Containing the lipid of interest plus 0.08 mol% of each fluorescent probe.[16]
-
-
Setup Fluorometer: Set excitation and emission wavelengths for NBD (e.g., Ex: 460 nm, Em: 535 nm).[16]
-
Establish Baseline (0% Fusion): Mix labeled and unlabeled liposomes (e.g., at a 1:9 molar ratio) in a cuvette. The initial fluorescence intensity corresponds to 0% fusion.[16]
-
Induce Fusion: Add a fusogen (e.g., PEG, Ca²⁺) or adjust conditions (e.g., pH) to trigger fusion.
-
Monitor Fluorescence: Record the increase in NBD fluorescence over time.
-
Establish Maximum (100% Fusion): Measure the fluorescence of the "mock-fused" liposome (B1194612) sample. Alternatively, add a detergent (like Triton X-100 or C₁₂E₈) to the initial mixture to completely disrupt the vesicles and achieve maximum probe dilution.[15][16]
-
Calculate Fusion Percentage: The extent of lipid mixing is calculated relative to the 0% and 100% fluorescence values.
-
-
Content Mixing Assays
These assays confirm full fusion, including the merger of the inner leaflets and the formation of a continuous aqueous pore.
-
Principle: Two populations of liposomes are loaded with complementary components that produce a signal only upon mixing. Common systems include:
-
Tb/DPA Assay: One vesicle population contains Terbium (Tb³⁺) and the other contains dipicolinic acid (DPA). Upon fusion, Tb³⁺ and DPA form a highly fluorescent chelate complex.[13]
-
ANTS/DPX Assay: One population contains the fluorophore ANTS and the other contains its quencher, DPX. Fusion leads to their mixing and the quenching of ANTS fluorescence.[13]
-
Oligonucleotide Assay: A newer method where vesicles are loaded with complementary, labeled DNA or RNA oligonucleotides. Fusion allows the strands to hybridize, bringing a FRET pair or a fluorophore/quencher pair together to generate a signal.[19]
-
-
Protocol Outline:
-
Prepare Liposomes: Prepare two separate populations of vesicles, each encapsulating one of the two components of the signaling pair (e.g., one with Tb³⁺, one with DPA).
-
Purification: Remove any unencapsulated material by size exclusion chromatography or dialysis.
-
Initiate Reaction: Mix the two vesicle populations in a fluorometer cuvette.
-
Induce Fusion: Add the fusogenic agent.
-
Monitor Signal: Record the change in fluorescence (increase for Tb/DPA, decrease for ANTS/DPX) over time.
-
Determine Maximum Signal: Lyse the vesicles with detergent at the end of the experiment to achieve complete mixing of contents and establish the 100% fusion signal.
-
Conclusion
The fusogenic property of lipids is a critical determinant of the biological activity of lipid-based delivery systems. Phosphatidylethanolamines, characterized by their inverted cone shape, are potent promoters of membrane fusion. This compound, with its mixed saturated and unsaturated acyl chains, stands as a highly effective fusogenic lipid, with properties comparable to the widely used DOPE. In contrast, lipids with cylindrical shapes, such as DOPC, form stable bilayers and are inherently non-fusogenic. The strategic selection of lipids like this compound is therefore essential for designing advanced nanocarriers capable of efficiently overcoming cellular barriers and delivering their cargo to the cytosol. The experimental protocols detailed in this guide provide robust methods for quantifying and comparing these crucial properties to optimize formulation development.
References
- 1. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of Membrane Fusion: Interplay of Lipid and Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 9. Buy 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | 4004-05-1 | >98% [smolecule.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Lipid and Lipidation in Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Methods to monitor liposome fusion, permeability, and interaction with cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mpikg.mpg.de [mpikg.mpg.de]
- 15. A lipid mixing assay to accurately quantify the fusion of outer membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liposome: Encapsula's Scientific Blog: Fluorescent Liposomes: Intermixing of lipids during liposome fusion (NBD/Rhodamine Assay) [liposomes.org]
- 17. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Content mixing and membrane integrity during membrane fusion driven by pairing of isolated v-SNAREs and t-SNAREs - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure of C16-18:1 PE: A Comparative Guide to NMR Spectroscopic Confirmation
For researchers, scientists, and drug development professionals, rigorous structural confirmation of phospholipids (B1166683) like C16-18:1 Phosphatidylethanolamine (PE) is paramount for ensuring the quality, efficacy, and safety of lipid-based formulations and research materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique providing detailed atomic-level information for unambiguous structure elucidation. This guide offers a comprehensive comparison of NMR methodologies for the structural confirmation of C16-18:1 PE, supplemented with experimental data and detailed protocols.
This compound, also known as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE), is a common glycerophospholipid with a saturated palmitic acid (16:0) at the sn-1 position and an unsaturated oleic acid (18:1) at the sn-2 position of the glycerol (B35011) backbone. Its precise structure dictates its physicochemical properties and biological function. While other analytical techniques can provide elemental composition and fragmentation patterns, only NMR can deliver a complete picture of the molecular architecture, including the specific positions of the fatty acyl chains and the conformation of the headgroup.
Comparative Analysis of NMR Techniques for this compound Structure Confirmation
A multi-nuclear NMR approach, primarily utilizing ¹H, ¹³C, and ³¹P nuclei, is essential for the comprehensive structural verification of this compound. Each nucleus provides unique and complementary information.
¹H NMR Spectroscopy: Proton NMR is the most sensitive NMR technique and provides crucial information about the different proton environments within the molecule. Key proton signals allow for the identification and verification of the glycerol backbone, the ethanolamine (B43304) headgroup, and the specific acyl chains.
¹³C NMR Spectroscopy: Carbon-13 NMR offers a wider chemical shift range, leading to less signal overlap compared to ¹H NMR. It is particularly useful for identifying the carbonyl groups of the ester linkages, the double bond carbons of the oleoyl (B10858665) chain, and the individual carbons of the glycerol backbone and the headgroup.
³¹P NMR Spectroscopy: Phosphorus-31 NMR is highly specific for the phosphate (B84403) group in the phospholipid headgroup. The chemical shift of the ³¹P signal is sensitive to the nature of the headgroup, making it an excellent tool for confirming the presence of the phosphoethanolamine moiety. For quantitative analysis of phospholipid mixtures, ³¹P NMR is often the method of choice due to its simplicity and the direct correlation between signal intensity and molar concentration.
The combination of these one-dimensional (1D) NMR techniques, further enhanced by two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the definitive assignment of all proton and carbon signals, confirming the connectivity and thus the complete structure of this compound.
Quantitative NMR Data for this compound
The following tables summarize the expected chemical shifts for the ¹H, ¹³C, and ³¹P nuclei of this compound, typically dissolved in a deuterated solvent like chloroform-d (B32938) (CDCl₃). These values are based on data from closely related compounds and established chemical shift ranges for the respective functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Glycerol Backbone | sn-1 CH₂a | ~4.40 | dd | ~12.0, 3.0 |
| sn-1 CH₂b | ~4.15 | dd | ~12.0, 7.0 | |
| sn-2 CH | ~5.25 | m | ||
| sn-3 CH₂ | ~3.95 | m | ||
| Ethanolamine Headgroup | α-CH₂ | ~4.10 | m | |
| β-CH₂ | ~3.15 | m | ||
| NH₃⁺ | Variable (broad) | s | ||
| Palmitoyl Chain (sn-1) | α-CH₂ (C2') | ~2.30 | t | ~7.5 |
| β-CH₂ (C3') | ~1.60 | m | ||
| Methylene Chain (-CH₂-)n | ~1.25 | br s | ||
| Terminal CH₃ (C16') | ~0.88 | t | ~7.0 | |
| Oleoyl Chain (sn-2) | α-CH₂ (C2'') | ~2.32 | t | ~7.5 |
| β-CH₂ (C3'') | ~1.62 | m | ||
| Methylene Chain (-CH₂-)n | ~1.28 | br s | ||
| Allylic CH₂ (C8'', C11'') | ~2.01 | m | ||
| Olefinic CH=CH (C9'', C10'') | ~5.35 | m | ||
| Terminal CH₃ (C18'') | ~0.88 | t | ~7.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Carbon | Predicted Chemical Shift (ppm) |
| Glycerol Backbone | sn-1 CH₂ | ~63.5 |
| sn-2 CH | ~71.0 | |
| sn-3 CH₂ | ~63.0 | |
| Ethanolamine Headgroup | α-CH₂ | ~60.0 |
| β-CH₂ | ~41.0 | |
| Palmitoyl Chain (sn-1) | Carbonyl (C1') | ~173.5 |
| α-CH₂ (C2') | ~34.2 | |
| β-CH₂ (C3') | ~25.0 | |
| Methylene Chain (-CH₂-)n | ~29.0-30.0 | |
| Terminal CH₃ (C16') | ~14.1 | |
| Oleoyl Chain (sn-2) | Carbonyl (C1'') | ~173.0 |
| α-CH₂ (C2'') | ~34.0 | |
| β-CH₂ (C3'') | ~24.8 | |
| Methylene Chain (-CH₂-)n | ~29.0-30.0 | |
| Allylic CH₂ (C8'', C11'') | ~27.2 | |
| Olefinic CH=CH (C9'', C10'') | ~129.8, 130.0 | |
| Terminal CH₃ (C18'') | ~14.1 |
Table 3: Predicted ³¹P NMR Chemical Shift for this compound in CDCl₃
| Assignment | Nucleus | Predicted Chemical Shift (ppm) |
| Phosphoethanolamine | ³¹P | ~0.5 - 1.0 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines the key steps for the structural confirmation of this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The use of a high-purity solvent is essential to avoid interfering signals.
-
Internal Standard: For quantitative analysis, particularly for ³¹P NMR, a suitable internal standard of known concentration should be added.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the sample to ensure a homogeneous solution.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
-
³¹P NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 50-100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 5-10 seconds (to ensure full relaxation for quantitative measurements).
-
Number of Scans: 128-512.
-
-
2D NMR (COSY, HSQC):
-
Standard pulse sequences available on the spectrometer software should be used.
-
The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and signal-to-noise ratio of the 2D spectrum and should be adjusted accordingly.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., tetramethylsilane, TMS). For ³¹P NMR, an external standard of 85% phosphoric acid is commonly used (0 ppm).
-
Integration: For quantitative analysis, integrate the relevant signals to determine their relative proportions.
Visualization of Structural Confirmation Workflow
The logical flow of using NMR for this compound structure confirmation can be visualized as follows:
Caption: Workflow for this compound structure confirmation using NMR spectroscopy.
The definitive structural elucidation of this compound through NMR spectroscopy provides a high degree of confidence in the identity and purity of the material. This is of critical importance in research and development where the precise molecular structure directly impacts experimental outcomes and product performance. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can effectively employ NMR as a primary tool for the structural confirmation of this and other similar phospholipids.
Safety Operating Guide
Proper Disposal Procedures for C16-18:1 Phosphoethanolamine
This guide provides essential safety and logistical information for the proper disposal of C16-18:1 Phosphoethanolamine (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine), a common phospholipid used in laboratory research and drug development. Adherence to these procedural steps is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle C16-18:1 PE with appropriate care. This substance may present several health hazards.[1]
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[1][2]
-
Ventilation: Use only in a well-ventilated area, such as a fume hood, to avoid inhalation of any dusts or vapors.[2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[1][3] If skin irritation occurs, seek medical advice.[2]
-
Storage: this compound is an unsaturated lipid and is susceptible to oxidation and hydrolysis.[4] It should be stored at -20°C in a tightly sealed glass container, preferably under an inert gas like argon or nitrogen.[3][4]
Hazard Identification
Understanding the potential hazards is crucial for safe handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a summary of these risks.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. |
| Reproductive Toxicity | Category 2 | H361d: Suspected of damaging the unborn child. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure. |
| Data sourced from Safety Data Sheets.[1] |
Step-by-Step Disposal Protocol
Disposal of this compound must be carried out in accordance with federal, state, and local environmental regulations.[3] This protocol provides a general framework for laboratory personnel.
Methodology for Waste Segregation and Collection:
-
Identify Waste Stream: Determine if the this compound waste is in a solid (powder) form, dissolved in an organic solvent, or part of an aqueous solution.
-
Segregate Waste: Do not mix phospholipid waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[5]
-
Solid Waste: Collect any unused powder or contaminated solids (e.g., weighing paper, gloves) in a designated, sealed container.
-
Liquid Waste (Organic Solvent): If dissolved in a solvent like chloroform (B151607) or methanol, collect it in a labeled, leak-proof hazardous waste container for halogenated or non-halogenated organic solvents, as appropriate.[6] The container must be stored in a secondary containment bin within a designated satellite accumulation area, such as a fume hood.[6]
-
Liquid Waste (Aqueous): While some harmless aqueous solutions can be disposed of down the sink, due to the hazard profile of this compound, it is recommended to treat aqueous mixtures as chemical waste.[6] Collect in a designated aqueous hazardous waste container.
-
-
Labeling: Clearly label the waste container with the full chemical name ("1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine"), the solvent (if any), and the appropriate hazard pictograms.[6]
-
Container Management: Keep the waste container tightly closed when not in use.[2] Do not overfill containers; they should be considered full at 75-80% capacity.[6]
-
Arrange for Pickup: Once the container is full, contact your institution's EHS department to arrange for pickup and disposal at an approved waste disposal plant.[2]
Spill Cleanup Protocol:
-
Ensure Safety: Wear appropriate PPE. Prevent further spread of the spill.
-
Containment: For liquid spills, absorb with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep or vacuum to minimize dust generation.[2][7]
-
Collection: Place the cleanup materials into a suitable, labeled container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as required by institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling C16-18:1 PE
This guide provides crucial safety, handling, and disposal information for C16-18:1 PE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine) to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1]
Immediate Safety and Personal Protective Equipment (PPE)
Although not classified as hazardous, this compound may cause mild skin and eye irritation.[1] Therefore, appropriate personal protective equipment should be worn at all times when handling this substance. The minimum required PPE includes:
-
Torso Protection: A standard laboratory coat should be worn and kept buttoned to protect clothing and skin from potential splashes.[2]
-
Hand Protection: Disposable nitrile gloves are recommended for incidental contact.[3][4] If direct contact occurs, gloves should be removed immediately, and hands should be washed thoroughly before putting on a new pair.[3]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3] In situations where splashing is a risk, chemical splash goggles should be worn.[2][5] For handling larger volumes, a face shield used in conjunction with safety glasses or goggles is recommended.[3][5]
-
Footwear: Closed-toe shoes are mandatory to protect against spills and falling objects.[4][5]
In the event of exposure, follow these first aid measures:
-
Skin Contact: Wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Rinse eyes cautiously with water for several minutes.[1]
-
Inhalation: Move the individual to fresh air.[1]
Operational Plan for Handling
-
Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Handling:
-
Storage: this compound should be stored at -20°C for long-term stability.[6][7][8]
Disposal Plan
As this compound is not classified as a hazardous substance, it can typically be disposed of as non-hazardous chemical waste. However, always follow your institution's specific waste disposal guidelines.
-
Uncontaminated Waste: If the substance has not been mixed with any hazardous materials, it can likely be disposed of in the regular laboratory waste stream for non-hazardous chemicals.
-
Contaminated Waste: If this compound is mixed with hazardous solvents or other regulated materials, it must be disposed of as hazardous waste, following all local and institutional regulations for the specific hazardous components.
-
Empty Containers: Empty containers should be rinsed thoroughly before being discarded or recycled, in accordance with laboratory protocols.
Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C39H76NO8P |
| Molecular Weight | 718.0 g/mol [9][10] |
| Appearance | White solid[1] |
| Solubility | Soluble in Chloroform, Methanol, and DMSO[1] |
| Storage Temperature | -20°C[6][7][8] |
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the standard workflow for safely handling and disposing of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine Manufacturers [mubychem.com]
- 2. westlab.com.au [westlab.com.au]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. uah.edu [uah.edu]
- 6. avantiresearch.com [avantiresearch.com]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. goldbio.com [goldbio.com]
- 9. caymanchem.com [caymanchem.com]
- 10. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine | C39H76NO8P | CID 5283496 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
